Fenoterol Hydrobromide
説明
特性
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13392-18-2 (Parent) | |
| Record name | Fenoterol hydrobromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045419 | |
| Record name | Fenoterol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1944-12-3, 13392-18-2 | |
| Record name | Fenoterol hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoterol hydrobromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoterol hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoterol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fenoterol Hydrobromide as a Beta-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoterol Hydrobromide is a potent, short-acting beta-2 (β2) adrenergic agonist utilized primarily for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a sympathomimetic agent, it selectively targets β2-adrenergic receptors in the smooth muscle of the airways.[3] Activation of these receptors initiates a well-defined intracellular signaling cascade, leading to smooth muscle relaxation and the alleviation of bronchospasm.[1] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety considerations. Detailed summaries of experimental methodologies and quantitative data are presented to support further research and development.
Mechanism of Action
This compound exerts its therapeutic effect through selective agonism at β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] Its mechanism can be delineated into a sequence of molecular events.
1.1. Receptor Binding and G-Protein Activation Upon inhalation, Fenoterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4] This binding induces a conformational change in the receptor, which facilitates the activation of an associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which then binds to and activates the enzyme adenylate cyclase.[1][5]
1.2. Intracellular Signaling Cascade Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][6] The subsequent elevation in intracellular cAMP levels is the critical second messenger in this pathway.[1] Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream target proteins.[1][4]
The primary consequences of PKA activation in bronchial smooth muscle cells are:
-
Inhibition of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[1] MLCK is essential for the phosphorylation of myosin, a key step in muscle contraction. Its inhibition prevents this process.
-
Modulation of Intracellular Calcium (Ca2+): PKA-mediated signaling promotes the sequestration of Ca2+ into intracellular stores and facilitates its efflux from the cell, lowering cytosolic Ca2+ concentrations.[7] Since Ca2+ is a critical trigger for muscle contraction, its reduction contributes significantly to relaxation.[4]
This cascade culminates in the relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.[1]
1.3. Anti-inflammatory Properties Beyond bronchodilation, β2-agonists like Fenoterol have demonstrated anti-inflammatory effects. The elevation of cAMP can inhibit the release of inflammatory mediators from mast cells.[3][6] Furthermore, studies in monocytic cell lines (THP-1) have shown that Fenoterol can inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines. This effect is potentially mediated by a β-arrestin-2 dependent redistribution of the TLR4/CD14 receptor complex, thereby down-regulating a key inflammatory signaling pathway.[8][9]
Pharmacodynamics
The pharmacodynamic profile of Fenoterol is characterized by its rapid onset, duration of action, and dose-dependent effects on the respiratory system.
2.1. Receptor Selectivity Fenoterol is a selective β2-adrenergic agonist, though it also possesses some activity at β1-receptors, particularly at higher doses.[1][10] This residual β1 stimulation can contribute to cardiovascular side effects such as tachycardia.[1] Studies comparing various β-agonists have shown Fenoterol to be less selective for β2 vs β1 receptors than agents like formoterol (B127741) and salmeterol.[11]
2.2. Dose-Response Relationship The bronchodilator effect of Fenoterol is dose-dependent. Clinical studies have quantified this relationship by determining the median effective dose (ED50), which is the dose that produces 50% of the maximal effect. These studies are crucial for establishing optimal therapeutic dosing.
| Drug | Parameter | ED50 (μg) (± SD) | Response at ED50 (% Change) (± SD) |
| Fenoterol | FEV₁ | 132 (± 46) | 30 (± 16) |
| SGaw | 172 (± 62) | 106 (± 78) | |
| Ipratropium (B1672105) Bromide | FEV₁ | 14 (± 7) | 21 (± 10) |
| SGaw | 23 (± 11) | 82 (± 66) | |
| Fenoterol/Ipratropium Combination | FEV₁ | 109 (± 26) | 35 (± 11) |
| SGaw | 121 (± 53) | 135 (± 81) |
2.3. Onset and Duration of Action When administered via inhalation, Fenoterol has a rapid onset of action, typically occurring within 5 minutes, with a peak effect within 30 minutes.[1][15] The duration of its bronchodilatory effect is approximately 4-6 hours, classifying it as a short-acting beta-agonist (SABA).[1] Clinical trials have confirmed its rapid onset is comparable to isoproterenol, but its duration of action is significantly longer.[15][16]
Pharmacokinetics
The pharmacokinetic profile of Fenoterol is influenced by its route of administration. While available in oral forms, inhalation is preferred to maximize local effects in the lungs and minimize systemic exposure.[1]
3.1. Absorption, Distribution, Metabolism, and Excretion Following inhalation, 10-39% of the dose is deposited in the lungs, from where it is rapidly absorbed into systemic circulation.[17] The portion of the dose deposited in the oropharynx is swallowed and subject to extensive first-pass metabolism (50-60%) in the liver, primarily through sulfation.[17][18] The absolute bioavailability after oral administration is consequently low, at approximately 1.5%.[17] Fenoterol is also known to be distributed into breast milk.[19] Elimination occurs via metabolism, with metabolites excreted in the urine.[17]
| Parameter | Value | Study Population / Conditions |
| Half-life (t½) | ~4 hours (oral, immediate release) | General |
| 11.40 min (α-phase) & 4.87 h (β-phase) | Pregnant women (IV infusion) | |
| Mean Residence Time (MRT) | 7.03 ± 0.76 h (immediate release) | Beagle dogs (oral) |
| 10.93 ± 1.25 h (extended release) | Beagle dogs (oral) | |
| Steady State Concentration (Css) | 2242 ± 391 pg/ml | Pregnant women (IV infusion) |
| Total Clearance (Cltot) | 114.8 l/h | Pregnant women (IV infusion) |
| Area Under Curve (AUC₀₋₁₂h) | 6.27 ng/ml x h | Pregnant women (IV infusion) |
Experimental Protocols & Methodologies
Reproducible and rigorous experimental design is fundamental to drug evaluation. The following sections summarize the methodologies employed in key studies investigating Fenoterol.
4.1. Methodology: Cumulative Dose-Response Clinical Trial This protocol was designed to compare the potency and efficacy of fenoterol, ipratropium bromide, and their combination.
-
Study Design: A single-blind, crossover design was used with patients who had stable, reversible airway obstruction.[13]
-
Drug Administration: Drugs were administered via an Intermittent Positive Pressure Breathing (IPPB) apparatus in cumulatively increasing doses at 30-minute intervals.[14]
-
Fenoterol: 12.5 to 1,600 µg (cumulative)
-
Ipratropium Bromide: 5 to 640 µg (cumulative)
-
Combination: 17.5 to 1,120 µg (cumulative)
-
-
Efficacy Measurement: The primary endpoints, Forced Expiratory Volume in one second (FEV₁) and Specific Airway Conductance (SGaw), were measured using spirometry and whole-body plethysmography, respectively, before and 25 minutes after each dose.[14]
-
Data Analysis: Dose-response curves were generated to identify the median effective dose (ED50) and the percentage change at the ED50 (RED50).[12][14]
4.2. Methodology: Pharmacokinetic Analysis in an Animal Model This protocol was used to evaluate the pharmacokinetic profile of a novel extended-release oral formulation of Fenoterol compared to an immediate-release tablet in beagle dogs.[18]
-
Subjects: Beagle dogs were used as the animal model.
-
Administration: A single oral dose of either the extended-release or immediate-release (Berotec®) formulation was administered.[18]
-
Sample Collection: Blood samples were collected from the brachial vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Bioanalytical Method: Fenoterol concentrations in the plasma were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18]
-
Data Analysis: Plasma concentration-time data were analyzed using non-compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and Mean Residence Time (MRT).[18]
4.3. Methodology: In-Vitro Investigation of Anti-inflammatory Mechanisms This protocol aimed to elucidate the molecular mechanism behind Fenoterol's anti-inflammatory effects using a human monocytic cell line.[8]
-
Cell Culture: THP-1 cells were cultured under standard conditions.
-
Treatments: Cells were divided into groups and pre-incubated with Fenoterol before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Gene Silencing: To investigate the role of β-arrestin-2, small interfering RNA (siRNA) was used to knock down its expression in a subset of cells.[8]
-
Analysis:
-
Cytokine Production: Levels of inflammatory cytokines in the cell culture supernatant were measured.
-
Receptor Expression: The expression and localization of membrane-bound CD14 and the TLR4/CD14 complex were analyzed using flow cytometry, Western blotting, and confocal microscopy.[8]
-
Safety and Adverse Effects
While effective, the use of this compound is associated with a range of potential side effects, primarily related to its sympathomimetic activity.
| Adverse Effect Category | Examples |
| Common | Tremors (especially in hands), nervousness, headache, palpitations, increased heart rate, dry mouth, muscle cramps.[1][20][21] |
| Severe (Rare) | Paradoxical bronchospasm (worsening of breathing difficulty), severe allergic reactions (rash, swelling), chest pain, hypotension, significant tachycardia, arrhythmias.[1][21][22] |
| Metabolic | Hypokalemia (low potassium levels), particularly when co-administered with corticosteroids, xanthine (B1682287) derivatives, or diuretics.[1][23] |
Historically, the widespread use of Fenoterol in some countries was associated with an epidemic of asthma-related deaths.[10][19] This was attributed to its higher β1-agonist activity and cardiovascular toxicity compared to other SABAs like salbutamol, particularly in patients with severe asthma or those overusing the medication.[10]
5.1. Drug Interactions
-
Beta-blockers: Non-selective beta-blockers can antagonize the bronchodilatory effects of Fenoterol.[1]
-
Other Sympathomimetics: Co-administration can potentiate cardiovascular side effects.[1][23]
-
MAOIs and Tricyclic Antidepressants: Can amplify the cardiovascular effects of Fenoterol.[1]
-
Diuretics, Corticosteroids, Xanthine Derivatives: May increase the risk of hypokalemia.[1][23]
Conclusion
This compound is a well-characterized short-acting β2-adrenergic agonist with a rapid and potent bronchodilatory action. Its mechanism, centered on the cAMP-PKA signaling pathway, is a classic example of GPCR-mediated cellular response. While its clinical utility in providing rapid relief from bronchospasm in asthma and COPD is established, its use requires careful consideration of its pharmacodynamic and safety profiles, particularly its potential for cardiovascular side effects and its history of association with increased asthma mortality. The detailed experimental methodologies and quantitative data presented in this guide serve as a foundational resource for professionals engaged in the ongoing research, development, and clinical application of respiratory therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Phenoterol hydrobromide | TargetMol [targetmol.com]
- 10. Fenoterol - Wikipedia [en.wikipedia.org]
- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Fenoterol: clinical trial of a new long acting bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aerosol administration of this compound (Th 1165a) in subjects with reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. boehringerone.com [boehringerone.com]
- 18. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. What are the side effects of this compound? [synapse.patsnap.com]
- 22. thekingsleyclinic.com [thekingsleyclinic.com]
- 23. pillintrip.com [pillintrip.com]
The Pharmacological Profile of Fenoterol Hydrobromide: A Technical Guide
Abstract
Fenoterol hydrobromide is a potent, short-acting beta-2 (β2) adrenergic receptor agonist utilized primarily for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides an in-depth examination of the pharmacological profile of fenoterol, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and established experimental protocols for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction
This compound is a sympathomimetic amine belonging to the class of short-acting beta-2 adrenergic agonists (SABAs).[3][4] It is a resorcinol (B1680541) derivative and is structurally related to orciprenaline.[5] Its primary therapeutic application is the rapid relief of bronchospasm in obstructive airway diseases.[5][6] Fenoterol exerts its effects through selective stimulation of β2-adrenergic receptors, which are densely expressed in the smooth muscle cells of the bronchial tree.[2][3] This targeted action leads to airway relaxation and improved airflow, alleviating symptoms like wheezing and shortness of breath.[2] While effective, its use requires careful consideration of its pharmacodynamic properties and potential for off-target effects, particularly at higher doses.[3][7]
Mechanism of Action
Fenoterol's therapeutic effect is mediated by its agonistic activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of fenoterol initiates a well-defined intracellular signaling cascade.
The β2-Adrenergic Signaling Cascade
Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, fenoterol induces a conformational change in the receptor.[8] This change facilitates the activation of the associated heterotrimeric Gs protein.[8][9] The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4]
The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3] PKA proceeds to phosphorylate several downstream target proteins, culminating in two primary effects that promote bronchodilation:
-
Inactivation of Myosin Light-Chain Kinase (MLCK): Phosphorylation of MLCK reduces its activity, preventing the phosphorylation of myosin and thereby inhibiting the contractile process of the smooth muscle cells.[3]
-
Reduced Intracellular Calcium: PKA activation leads to the sequestration of intracellular calcium ions (Ca2+) into stores and reduces Ca2+ entry into the cell, further contributing to muscle relaxation.[9]
Beyond bronchodilation, this pathway also inhibits the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells in the airways.[2][4]
Signaling Pathway Visualization
The canonical signaling pathway for fenoterol is depicted below.
Pharmacodynamic Profile
The pharmacodynamic properties of fenoterol are defined by its affinity and selectivity for adrenergic receptors and the resulting physiological responses.
Receptor Selectivity
Fenoterol exhibits relative selectivity for β2-adrenoceptors over β1-adrenoceptors.[5][10] This selectivity is crucial for minimizing cardiovascular side effects, as β1-receptors are predominantly located in the heart.[3] However, this selectivity is dose-dependent and can be lost at higher therapeutic concentrations, leading to potential β1-mediated effects such as tachycardia and palpitations.[3][11] Studies have shown that fenoterol has a significantly higher selectivity for the human β2 receptor compared to the β1 receptor.[11]
Potency and Efficacy
Fenoterol is a potent bronchodilator.[10][12] Clinical studies comparing it to other SABAs have shown that it has a higher bronchodilating potency than metaproterenol, albuterol (salbutamol), and terbutaline.[10][12] The onset of action after inhalation is rapid, with approximately 60% of the maximum response achieved within the first few minutes.[5][6] The duration of bronchodilation following inhalation is typically greater than 4 hours.[13]
Quantitative Pharmacodynamic Data
| Parameter | Value / Observation | Receptor(s) | Species | Reference |
| Receptor Selectivity | 97.7-fold higher for β2 vs. β1 | β1-AR, β2-AR | Human | [11] |
| Receptor Selectivity | 43.7-fold higher for β2 vs. β3 | β2-AR, β3-AR | Human | [11] |
| Binding Affinity (Ki) | (R,R')-isomer: 4.09 nM | β2-AR | N/A | [14] |
| Clinical Potency | 1 puff (200 µg) equipotent to 2 puffs of albuterol (2x100 µg) | β2-AR | Human | [10] |
| Onset of Action | ~60% of max response in first few minutes post-inhalation | β2-AR | Human | [5] |
| Duration of Action | > 4 hours post-inhalation | β2-AR | Human | [13] |
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) of fenoterol determine its concentration at the site of action and its systemic exposure.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Fenoterol can be administered via inhalation or orally.[5] Inhalation is the preferred route for treating bronchospasm, as it delivers the drug directly to the airways, leading to a faster onset of action and reduced systemic side effects compared to oral administration.[5][13]
-
Distribution: Following administration, fenoterol is distributed throughout the body. The apparent volume of distribution has been shown to increase with dose in healthy women, ranging from 49 L to 85 L.[15] Fenoterol is also known to be distributed into breast milk.[16]
-
Metabolism: Fenoterol undergoes extensive first-pass metabolism, primarily through conjugation to form sulfates and glucuronides, which are largely inactive.[10][17]
-
Excretion: The drug and its metabolites are eliminated from the body. After intravenous infusion, fenoterol exhibits a two-phase plasma elimination, with half-lives of approximately 11.4 minutes and 4.87 hours.[18] The total clearance is approximately 114.8 L/h.[18]
Quantitative Pharmacokinetic Data
| Parameter | Route | Value | Subject Population | Reference |
| Terminal Half-life (t½) | IV Infusion | 4.87 hours | Pregnant Women | [18] |
| Initial Half-life (t½) | IV Infusion | 11.40 minutes | Pregnant Women | [18] |
| Total Clearance (Cl tot) | IV Infusion | 114.8 L/h (1913 ml/min) | Pregnant Women | [18] |
| Volume of Distribution (Vd) | IV Infusion | 49 L - 85 L | Healthy Women | [15] |
| Steady State Conc. (Css) | IV Infusion (4 µ g/min ) | 2242 ± 391 pg/ml | Pregnant Women | [18] |
| Mean Residence Time (MRT) | Oral (Extended Release) | 10.93 ± 1.25 hours | Beagle Dogs | [17] |
Key Experimental Protocols
Characterizing the pharmacological profile of fenoterol or similar β2-agonists involves standardized in-vitro assays.
Protocol: β2-Adrenergic Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., fenoterol) for the β2-adrenergic receptor.[8][19]
Objective: To quantify the ability of fenoterol to displace a known radiolabeled ligand from the β2-AR.
Materials:
-
Cell membranes from a cell line stably expressing human β2-AR.
-
Radioligand: e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled this compound (test compound).
-
Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of fenoterol in binding buffer.
-
Incubation: In a 96-well plate, incubate a fixed amount of cell membrane protein with a fixed concentration of the radioligand and varying concentrations of fenoterol. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + propranolol).
-
Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[20]
-
Separation: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[20][21]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the fenoterol concentration to generate a competition curve. Determine the IC50 (the concentration of fenoterol that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[8]
Protocol: Gs-Coupled cAMP Accumulation Functional Assay
This assay measures the functional consequence of β2-AR activation by quantifying the production of intracellular cAMP.[22][23]
Objective: To determine the potency (EC50) and efficacy (Emax) of fenoterol in stimulating cAMP production.
Materials:
-
Whole cells expressing the human β2-AR (e.g., CHO or HEK293 cells).
-
Stimulation Buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer (if required by the kit).
Methodology:
-
Cell Culture: Seed cells in a 96- or 384-well plate and grow to near confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of fenoterol to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to stimulate cAMP production.
-
Lysis: Lyse the cells according to the detection kit protocol to release the intracellular cAMP.
-
Detection: Add the cAMP detection reagents (e.g., antibody-conjugated acceptor beads and a labeled cAMP tracer) to the cell lysate.[24]
-
Quantification: After incubation, measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the fenoterol concentration to generate a dose-response curve. Determine the EC50 (concentration of fenoterol that produces 50% of the maximal response) and Emax (the maximum response).
Experimental Workflow Visualization
The generalized workflow for a competitive radioligand binding assay is illustrated below.
Clinical Profile and Safety
Therapeutic Indications
Fenoterol is indicated for the management of acute bronchial obstruction and symptoms associated with asthma and other obstructive airway diseases like COPD and bronchiectasis.[1] It is typically used as a "rescue" medication for rapid symptom relief.[2]
Adverse Effects
The side effect profile of fenoterol is characteristic of β2-adrenergic agonists. Common adverse effects are often a result of systemic absorption and off-target β1-adrenergic stimulation.[3] These include:
-
Musculoskeletal: Tremors, particularly in the hands.[1][7][25]
-
Cardiovascular: Increased heart rate (tachycardia), palpitations.[1][7][25]
-
Central Nervous System: Headache, nervousness, anxiety, and dizziness.[1][7][26]
-
Metabolic: Can lead to hypokalemia (low potassium levels) by promoting the intracellular shift of potassium.[27]
Rare but serious side effects include paradoxical bronchospasm and severe allergic reactions.[7][25] The incidence of side effects is higher with oral administration compared to inhalation.[5]
Conclusion
This compound is a potent and rapid-acting β2-adrenergic agonist with a well-established role in respiratory medicine. Its pharmacological activity is rooted in the specific activation of the β2-AR/Gs/cAMP signaling pathway, leading to effective bronchodilation. While it demonstrates good selectivity for the β2 receptor, this selectivity is dose-dependent, and systemic side effects can occur. A thorough understanding of its pharmacodynamic and pharmacokinetic profiles, obtainable through the standardized experimental protocols detailed herein, is essential for its appropriate therapeutic use and for the development of future respiratory therapeutics.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenoterol: A Review of its Pharmacological Properties and Therapeutic Efficacy in Asthma | Semantic Scholar [semanticscholar.org]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. Pharmacokinetics and pharmacodynamics of beta 2-agonists (in the light of fenoterol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of fenoterol in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. thekingsleyclinic.com [thekingsleyclinic.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fenoterol Hydrobromide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the chemical structure, properties, pharmacology, and analytical methodologies for Fenoterol Hydrobromide.
Introduction
This compound is a potent and selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical and pharmacological characteristics, along with established experimental protocols for its analysis and evaluation.
Chemical Structure and Properties
This compound is the hydrobromide salt of fenoterol.[1] Its chemical structure consists of a resorcinol (B1680541) ring system linked to an ethanolamine (B43304) side chain, which is further substituted with a 4-hydroxyphenylpropyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide[2] |
| CAS Number | 1944-12-3[2] |
| Chemical Formula | C17H22BrNO4[2] |
| Molecular Weight | 384.26 g/mol [3] |
| Synonyms | Phenoterol hydrobromide, Berotec, Th-1165a[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 226-228 °C[3][5] |
| Solubility | Soluble in water (25 mg/mL), DMSO (≥ 100 mg/mL), and ethanol.[5][6] |
| Storage | 4°C, sealed storage, away from moisture.[6] |
Pharmacological Properties
Mechanism of Action
This compound exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] The binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
The activation of the β2-adrenergic receptor by fenoterol stimulates the membrane-bound enzyme adenylyl cyclase.[1] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in the relaxation of the airway smooth muscle, leading to the widening of the bronchi and bronchioles and alleviating the symptoms of bronchoconstriction.[1]
Signaling Pathway
The signaling pathway initiated by this compound is a classic example of a Gs-protein coupled receptor pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 30:70 v/v acetonitrile:water with 0.1% triethylamine, pH adjusted to 5.0 with formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 276 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like water. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of approximately 0.025 to 0.15 mg/mL.
-
Sample Preparation: For pharmaceutical dosage forms, a portion of the crushed tablet or a volume of the solution is accurately weighed or measured, dissolved in the mobile phase, and diluted to fall within the calibration range. The sample solution should be filtered through a 0.45 µm filter before injection.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of this compound is measured, and the concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
In Vitro Bronchodilator Activity Assay
The bronchodilator effect of this compound can be assessed in vitro using isolated tracheal smooth muscle preparations, typically from guinea pigs or rats.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution. The trachea is cleaned of adhering connective tissue and cut into rings. These rings are then cut open opposite the smooth muscle to form tracheal strips.
-
Organ Bath Setup: The tracheal strips are mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.
-
Induction of Contraction: A contractile agent, such as histamine (B1213489) or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxant effect of each concentration is recorded as a percentage of the pre-contracted tension.
-
Data Analysis: A concentration-response curve is constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration. From this curve, the EC50 (the concentration that produces 50% of the maximum relaxation) can be calculated to determine the potency of the compound.
Conclusion
This compound remains a significant molecule in the study of β2-adrenergic receptor pharmacology and the development of bronchodilator therapies. This guide provides essential technical information and standardized protocols to support ongoing research and development efforts in this field. The detailed understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe application in pharmaceutical sciences.
References
- 1. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 3. Organ bath - Wikipedia [en.wikipedia.org]
- 4. scireq.com [scireq.com]
- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
The Discovery and Synthesis of Fenoterol Hydrobromide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and other obstructive airway diseases. This document provides a comprehensive technical overview of the discovery and synthesis of this compound, with a focus on its pharmacological properties, underlying signaling pathways, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its development and mechanism of action.
Introduction
Fenoterol, chemically described as 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol, is a sympathomimetic amine that exerts its therapeutic effects through selective stimulation of β2-adrenergic receptors.[1][2] It was developed to provide rapid and effective relief from bronchospasm with a favorable duration of action.[3] The commercially available formulation is typically a hydrobromide salt of a racemic mixture of the (R,R)- and (S,S)-enantiomers.[4] Pharmacological studies have revealed that the bronchodilatory activity primarily resides in the (R,R)-isomer. This whitepaper delves into the core aspects of this compound's synthesis, its interaction with the β2-adrenergic receptor, and the experimental protocols used for its characterization.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates and their subsequent coupling, followed by deprotection and salt formation. A plausible synthetic route, based on related syntheses of β2-agonists, is outlined below.
Synthesis Pathway
The synthesis commences with the protection of the hydroxyl groups of a starting phenolic compound, followed by bromination to create a reactive intermediate. This intermediate is then used to form an epoxide, which is subsequently opened by an appropriate amine to construct the core structure of fenoterol. The final steps involve the removal of protecting groups and the formation of the hydrobromide salt.
Caption: A plausible synthetic pathway for this compound.
Experimental Protocol for Synthesis
The following is a representative, multi-step experimental protocol for the synthesis of this compound.
Step 1: Protection of 3,5-Dihydroxyacetophenone
-
To a solution of 3,5-dihydroxyacetophenone in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate.
-
Add benzyl chloride dropwise at room temperature and then heat the mixture to reflux for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the resulting 3,5-dibenzyloxyacetophenone by recrystallization or column chromatography.
Step 2: Bromination
-
Dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent like chloroform (B151607) or acetic acid.
-
Add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion.
-
Work up the reaction by washing with a solution of sodium bisulfite and then water.
-
Dry the organic layer and evaporate the solvent to yield α-bromo-3,5-dibenzyloxyacetophenone.
Step 3: Epoxide Formation
-
Reduce the ketone of α-bromo-3,5-dibenzyloxyacetophenone to a bromohydrin using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727).
-
Treat the resulting bromohydrin with a base (e.g., potassium carbonate) in a mixture of THF and methanol to facilitate intramolecular cyclization to the epoxide, 3,5-dibenzyloxyphenyl oxirane.
Step 4: Coupling Reaction
-
React the epoxide from the previous step with N-(2-(4-hydroxyphenyl)-1-methylethyl)amine in a suitable solvent like ethanol (B145695) or DMSO at an elevated temperature.
-
The amine will nucleophilically attack and open the epoxide ring, forming the protected fenoterol backbone.
-
Purify the product by column chromatography.
Step 5: Deprotection
-
Dissolve the protected fenoterol in a solvent like methanol or ethanol.
-
Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl protecting groups.
-
Filter off the catalyst and evaporate the solvent to obtain fenoterol free base.
Step 6: Salt Formation
-
Dissolve the fenoterol free base in a suitable solvent such as isopropanol.
-
Add a stoichiometric amount of hydrobromic acid (HBr) to the solution.
-
The this compound salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Discovery and Pharmacological Characterization
Fenoterol was developed as a selective β2-adrenergic agonist with the goal of achieving potent bronchodilation with minimal cardiovascular side effects.[1] Its discovery was part of a broader effort to improve upon less selective β-agonists like isoprenaline.
Mechanism of Action: Signaling Pathway
Fenoterol exerts its bronchodilatory effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5] This interaction initiates a Gs protein-coupled signaling cascade.
Caption: Signaling pathway of Fenoterol via the β2-adrenergic receptor.
The activation of the β2-adrenergic receptor by fenoterol leads to the dissociation of the Gs protein alpha subunit, which then activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[5] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[5]
Experimental Protocols for Pharmacological Assays
3.2.1. β2-Adrenergic Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of fenoterol for the β2-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Use a radiolabeled antagonist with high affinity for the β2-AR, such as [3H]-CGP-12177.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled fenoterol.
-
Incubations are typically carried out at 25°C for 60-90 minutes.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
-
Separation and Detection: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of fenoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
3.2.2. cAMP Accumulation Assay
This functional assay measures the ability of fenoterol to stimulate the production of the second messenger cAMP.
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293-β2-AR cells) in a multi-well plate and grow to near confluency.
-
Assay Medium: Use a suitable buffer or cell culture medium, often supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Procedure:
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of fenoterol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the fenoterol concentration. The EC50 value, which is the concentration of fenoterol that produces 50% of the maximal response, is determined by non-linear regression analysis.
Quantitative Pharmacological Data
The stereochemistry of fenoterol plays a crucial role in its pharmacological activity. The (R,R)-enantiomer is significantly more potent than the other stereoisomers.
Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor
| Stereoisomer | Ki (nM) at 25°C |
| (R,R')-Fenoterol | 164 |
| (R,S')-Fenoterol | Not specified |
| (S,R')-Fenoterol | Not specified |
| (S,S')-Fenoterol | 7158 |
Data sourced from radioligand binding studies.[1]
Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers in cAMP Accumulation Assays
| Stereoisomer | Cell Line | EC50 (nM) |
| (R,R')-Fenoterol | HEK293-β2-AR | 0.3 |
| (R,S')-Fenoterol | HEK293-β2-AR | 4.70 |
| (S,R')-Fenoterol | HEK293-β2-AR | 8.50 |
| (S,S')-Fenoterol | HEK293-β2-AR | 580 |
| (R,R')-Fenoterol | 1321N1 | 16 |
| (S,S')-Fenoterol | 1321N1 | 1856 |
Data compiled from studies on different cell lines expressing the β2-adrenergic receptor.[1][5]
Experimental Workflow Visualization
Caption: Workflow for the synthesis and pharmacological evaluation of Fenoterol.
Conclusion
This compound remains a significant therapeutic agent for the management of respiratory diseases. Its discovery and development have been guided by a deep understanding of its chemical synthesis and pharmacological properties. The stereoselectivity of its interaction with the β2-adrenergic receptor highlights the importance of chirality in drug design. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and professionals in the field of drug development, facilitating further research and innovation in the area of β2-adrenergic agonists.
References
- 1. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2660707C - Preparation of (r,r)-fenoterol and (r,r)- or (r,s)-fenoterol analogues and their use in treating congestive heart failure - Google Patents [patents.google.com]
- 3. WO2015065223A1 - Stable solution of this compound - Google Patents [patents.google.com]
- 4. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Fenoterol Hydrobromide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol hydrobromide is a direct-acting sympathomimetic amine with a predominant beta-2 adrenergic receptor agonist activity. It is clinically used as a bronchodilator for the treatment of asthma and other conditions with reversible airway obstruction. Understanding the pharmacokinetic profile of fenoterol in preclinical models is crucial for the evaluation of its efficacy and safety, and for the design of clinical studies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of fenoterol has been investigated in several preclinical models, primarily in rats and dogs. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the drug's behavior across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of Fenoterol in Beagle Dogs Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | MRT (h) |
| Immediate Release (Berotec®) | - | 1.33 ± 0.51 | 681.66 ± 68.02 | 5.31 ± 1.05 | 7.03 ± 0.76 |
| Extended Release (F16 - Kollidon® SR) | - | 5.83 ± 1.83 | 750.669 ± 54.8 | 6.25 ± 1.73 | 10.93 ± 1.25 |
| Extended Release (F23 - Polyox® WSR 303) | - | 6.16 ± 1.6 | 627.59 ± 92.9 | 8.68 ± 3.21 | 12.61 ± 2.16 |
| Extended Release (F30 - Precirol® ATO5) | - | 4.33 ± 1.36 | 468.28 ± 105.01 | 5.6 ± 0.96 | 9.49 ± 1.20 |
Data presented as mean ± standard deviation. MRT: Mean Residence Time. Data sourced from a study on extended-release tablets in beagle dogs[1].
Table 2: Comparative Pharmacokinetics of (R,R)-Fenoterol and (R,R)-Methoxyfenoterol in Rats
| Compound | Route | Dose (mg/kg) | AUC (min·nmol/mL) | t1/2 (min) | Clearance (mL/min/kg) |
| (R,R)-Fenoterol | IV | 5 | 119 | 108.9 | 146 |
| (R,R)-Methoxyfenoterol | IV | 5 | 300 | 152.9 | 48 |
| (R,R)-Fenoterol | Oral | 25 | 2.3 | - | - |
| (R,R)-Methoxyfenoterol | Oral | 25 | 7.2 | - | - |
AUC: Area Under the Curve, t1/2: Half-life. This study highlights the differences in pharmacokinetic profiles between fenoterol and its methoxy (B1213986) derivative[2][3].
Absorption
Following oral administration in rats, fenoterol is absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism[1]. Studies in rats with radiolabeled fenoterol after inhalation showed a biphasic absorption pattern. An initial small peak in blood levels within 10 minutes suggests rapid absorption from the lungs, followed by a larger second peak corresponding to the oral absorption of the swallowed portion of the inhaled dose[4]. The oral bioavailability of fenoterol is reported to be low, around 2%, due to this extensive first-pass effect[5].
Distribution
Fenoterol exhibits a relatively low degree of plasma protein binding, estimated to be between 35% and 40%[6][7]. This suggests that a significant fraction of the drug in circulation is in its unbound, pharmacologically active form. After inhalation in rats, radioactivity from labeled fenoterol was detected in the lung, trachea, esophagus, stomach, and small intestine, confirming both pulmonary and gastrointestinal distribution[4].
Metabolism
The primary metabolic pathway for fenoterol in preclinical species is conjugation, particularly glucuronidation. In rats, fenoterol is extensively metabolized, with metabolites being the predominant circulating species after oral administration. Following intravenous administration of a methoxy-derivative of fenoterol in rats, both the parent drug and its glucuronide conjugate were detected, along with O-demethylated and subsequently conjugated metabolites in the urine[2][3]. In vitro studies using rat hepatocytes and intestinal microsomes confirmed that glucuronidation is a major metabolic route, with intestinal microsomes primarily forming the glucuronide conjugate[2][3]. In dogs, after oral administration of formoterol (B127741), a related beta-2 agonist, the unchanged drug accounted for a greater proportion of plasma radioactivity compared to rats, suggesting species differences in first-pass metabolism[8].
Excretion
Fenoterol and its metabolites are excreted through both renal and fecal routes. In rats and dogs administered formoterol, approximately 36-45% of the dose was excreted in the urine and 50-56% in the feces over 72 hours, regardless of the administration route[8]. Biliary excretion is a significant route of elimination, with 65% of an oral dose being excreted in the bile of rats and 31% in dogs for formoterol[8]. In pregnant rabbits, infusion of fenoterol led to a significant reduction in urine excretion[9].
Experimental Protocols
Pharmacokinetic Study in Beagle Dogs
-
Animal Model: Beagle dogs.
-
Drug Administration: Oral administration of immediate-release (Berotec®) and various extended-release tablet formulations of this compound[1].
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: Plasma concentrations of fenoterol were determined using a developed and validated LC-MS/MS method with a lower limit of quantification of 1 ng/mL[1].
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-compartmental pharmacokinetic model. The peak plasma concentration (Cmax) and time to reach Cmax (Tmax) were obtained directly from the data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule[1].
Pharmacokinetic Study in Rats
-
Animal Model: Rats.
-
Drug Administration: Intravenous (IV) and oral (PO) administration of (R,R)-fenoterol and its methoxy-derivative, (R,R)-methoxyfenoterol[2][3].
-
Sample Collection: Blood and urine samples were collected.
-
Analytical Method: An on-line immunoextraction and liquid chromatography/mass spectrometry (LC/MS) method was used for the determination of fenoterol and its derivatives in rat plasma[10].
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated from the plasma concentration-time profiles[2][3].
Visualizations
Fenoterol Metabolism and Excretion Pathway
Caption: Overview of Fenoterol's metabolic and excretory pathways.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption following inhalation, extensive first-pass metabolism after oral administration leading to low bioavailability, and elimination through both renal and fecal routes primarily as conjugated metabolites. Significant species differences in metabolism have been observed, with rats showing more extensive first-pass metabolism compared to what is suggested for dogs. These findings are essential for the extrapolation of preclinical data to humans and for the development of novel drug delivery systems to improve the therapeutic index of fenoterol. Further research is warranted to fully elucidate the tissue distribution and the enzymes responsible for fenoterol metabolism in different preclinical models.
References
- 1. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of 3H-fenoterol after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Disposition and metabolism of formoterol fumarate, a new bronchodilator, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenoterol-induced changes of urine excretion, body weight, blood hematocrit, hemoglobin, total protein values and serum electrolyte levels in pregnant rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies of Fenoterol Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational in vitro studies that characterized the pharmacological profile of Fenoterol Hydrobromide, a potent β2-adrenergic receptor agonist. This document summarizes key quantitative data, details the experimental protocols used in these early investigations, and visualizes the critical signaling pathways and experimental workflows.
Introduction
This compound is a sympathomimetic amine that has been utilized as a bronchodilator for the treatment of asthma and other respiratory ailments. Its therapeutic effect is primarily mediated by its selective agonism at β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle. The early in vitro characterization of this compound was crucial in understanding its mechanism of action, potency, and selectivity, laying the groundwork for its clinical development. This guide revisits these pivotal preclinical studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters determined in early in vitro studies of fenoterol and its stereoisomers. These data highlight the compound's binding affinity for the β2-adrenergic receptor and its functional potency in cellular and tissue-based assays.
Table 1: Receptor Binding Affinity of Fenoterol Stereoisomers
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
| (R,R')-Fenoterol | HEK-β2-AR | [3H]CGP-12177 | 350 | [1] |
| (S,S')-Fenoterol | HEK-β2-AR | [3H]CGP-12177 | 27,800 | [1] |
| (R,R')-Fenoterol | Rat Erythrocytes | [3H]CGP-12177 | 2,880 | [1] |
| (S,S')-Fenoterol | Rat Erythrocytes | [3H]CGP-12177 | No measurable specific binding | [1] |
| Fenoterol | Immobilized β2-Adrenoceptor | N/A | 182,000 (Kd) | [2] |
Table 2: Functional Potency of Fenoterol Stereoisomers
| Assay | Tissue/Cell Line | Parameter | (R,R')-Fenoterol | (S,S')-Fenoterol | Reference |
| cAMP Accumulation | HEK-β2-AR cells | EC50 (nM) | 0.3 | No measurable specific binding | [1] |
| Cardiomyocyte Contractility | Rat Cardiomyocytes | EC50 (nM) | 73 | N/A | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and the general workflows of the in vitro experiments used to characterize its activity.
Figure 1: this compound Signaling Pathway.
References
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing binding interaction between seven drugs and immobilized β2-adrenoceptor by high-performance affinity chromatography using frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Fenoterol Hydrobromide's Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol Hydrobromide is a potent β2-adrenergic receptor agonist widely utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Understanding the nuances of fenoterol's interaction with its receptor is paramount for the development of more effective and safer therapeutics. This technical guide provides a comprehensive overview of the receptor binding affinity studies of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Analysis of Binding Affinity
The binding affinity of fenoterol and its stereoisomers for β-adrenergic receptors is typically quantified using radioligand binding assays. The key parameters derived from these studies are the inhibition constant (Ki) or its logarithmic transformation (pKi), which indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Extensive research has demonstrated the stereoselectivity of fenoterol's binding, with different stereoisomers exhibiting varied affinities for the β2-AR.[4] The (R,R')-isomer of fenoterol consistently displays the highest affinity.[4][6][7]
Table 1: Binding Affinities (pKi) of Fenoterol Stereoisomers and Derivatives for β2-Adrenergic Receptors
| Compound | pKi (β2-AR) | Reference |
| (R,R')-Fenoterol | Varies (Submicromolar) | [4][6] |
| (R,S')-Fenoterol | Moderate Affinity | [4] |
| (S,R')-Fenoterol | Moderate Affinity | [4] |
| (S,S')-Fenoterol | Least Active | [4] |
| (R,R')-p-methoxy-fenoterol | Submicromolar | [6] |
| (R,R')-1-naphthyl-fenoterol | Submicromolar | [6] |
| (R,S')-1-naphthyl-fenoterol | Submicromolar | [6] |
Table 2: Comparative Binding Affinities (pKi) of Fenoterol and Other β2-Agonists
| Compound | pKi (β2-AR) | pKi (β1-AR) | Selectivity (β2/β1) | Reference |
| Fenoterol | 6.33 ± 0.07 | 5.67 ± 0.05 | Less Selective | [8] |
| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 | Highly Selective | [8] |
| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 | Highly Selective | [8] |
| Albuterol | 5.83 ± 0.06 | 4.71 ± 0.16 | Less Selective | [8] |
Experimental Protocols: Radioligand Binding Assay
The determination of fenoterol's binding affinity is predominantly achieved through competitive radioligand binding assays.[9] This technique involves the competition between a radiolabeled ligand (e.g., [³H]CGP-12177) and the unlabeled test compound (fenoterol) for binding to the receptor.
I. Membrane Preparation
-
Cell Culture and Lysis : Cells expressing the target receptor (e.g., HEK293 cells transfected with the β2-AR gene) are cultured and harvested. The cells are then lysed in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Homogenization and Centrifugation : The cell lysate is homogenized and subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.[10][11]
-
Membrane Pelleting : The supernatant is then centrifuged at a high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes containing the receptors.[10][11]
-
Washing and Storage : The membrane pellet is washed with fresh buffer and resuspended. A cryoprotectant like sucrose (B13894) may be added before aliquoting and storing at -80°C.[10] The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10][11]
II. Binding Assay
-
Incubation : The assay is typically performed in a 96-well plate format.[10] Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled fenoterol.[9][10] The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[10][11] This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10][11]
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[10]
III. Data Analysis
-
Specific Binding Calculation : Non-specific binding is determined in the presence of a high concentration of a competing ligand and is subtracted from the total binding to yield specific binding.[10][11]
-
IC50 Determination : The specific binding data is plotted against the logarithm of the fenoterol concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of fenoterol that inhibits 50% of the specific radioligand binding).[12]
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][12]
Visualizing the Molecular Landscape
Signaling Pathway of Fenoterol
Upon binding to the β2-adrenergic receptor, fenoterol initiates a cascade of intracellular events.[1] This signaling pathway is crucial for its bronchodilatory effects.
Caption: Fenoterol-induced β2-adrenergic receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining fenoterol's receptor affinity.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The binding affinity of this compound to the β2-adrenergic receptor is a critical determinant of its therapeutic action. Stereoselectivity plays a significant role, with the (R,R')-enantiomer demonstrating the most potent binding. The methodologies outlined in this guide, particularly radioligand binding assays, provide a robust framework for quantifying these interactions. A thorough understanding of fenoterol's receptor binding profile and the associated signaling pathways is essential for the rational design of novel and improved β2-adrenergic receptor agonists for the treatment of respiratory diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β₂-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative molecular field analysis of the binding of the stereoisomers of fenoterol and fenoterol derivatives to the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Fenoterol Hydrobromide Enantiomers and Their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol hydrobromide, a potent and selective β2-adrenergic receptor (β2-AR) agonist, is clinically utilized as a bronchodilator for the management of asthma and other obstructive airway diseases.[1][2][3] As a chiral molecule with two stereogenic centers, fenoterol exists as four distinct stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R')-fenoterol.[4][5] It is well-established that the pharmacological activity of chiral drugs can vary significantly between enantiomers.[6][7] This technical guide provides a comprehensive overview of the differential activity of this compound enantiomers, focusing on their binding affinities, functional potencies, and the underlying signaling pathways.
Core Concepts: Stereoisomerism and Pharmacological Activity
The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets such as receptors and enzymes. In the case of fenoterol, the two chiral centers give rise to two pairs of enantiomers ((R,R')/(S,S') and (R,S')/(S,R')) and diastereomeric relationships between the pairs. Research has consistently demonstrated that the (R)-configuration at the β-hydroxyl carbon is crucial for high-affinity binding and potent agonistic activity at the β2-AR.[4][8]
Quantitative Analysis of Enantiomeric Activity
The pharmacological activity of fenoterol enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity (Ki) for the β2-AR and their functional efficacy (EC50) in stimulating downstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
| Stereoisomer | Binding Affinity (Ki) in nM (HEK-β2-AR cells) | Functional Efficacy (EC50) in nM (cAMP accumulation) |
| (R,R')-fenoterol | 350 | 3.9 |
| (S,S')-fenoterol | 27,800 | Lower or undetectable |
| (R,S')-fenoterol | Data not consistently reported, but activity is intermediate | Data not consistently reported, but activity is intermediate |
| (S,R')-fenoterol | Data not consistently reported, but activity is intermediate | Data not consistently reported, but activity is intermediate |
Table 1: Binding Affinities and Functional Efficacies of Fenoterol Stereoisomers. Data compiled from studies on human β2-adrenergic receptors expressed in HEK293 cells.[4][9]
The data clearly indicates that the (R,R')-enantiomer possesses a significantly higher binding affinity and functional potency compared to the (S,S')-enantiomer.[4][10] The order of potency is generally observed as (R,R') > (R,S') > (S,R') > (S,S').[10]
Signaling Pathways and Functional Selectivity
Activation of the β2-AR by an agonist typically leads to the stimulation of the Gs protein, which in turn activates adenylyl cyclase to produce cAMP. This signaling cascade is the primary mechanism for smooth muscle relaxation in the bronchi.[3] Interestingly, studies on fenoterol enantiomers have revealed functional selectivity, where different stereoisomers can preferentially activate different G protein signaling pathways.
The (R,R')-enantiomer of fenoterol has been shown to selectively activate the Gs protein signaling pathway.[4][11] In contrast, the (S,R')-isomer has been found to activate both Gs and Gi proteins.[4] The activation of the Gi protein can lead to opposing cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Molecular Field Analysis of Fenoterol Derivatives: A Platform Towards Highly Selective and Effective β2 Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Fenoterol Hydrobromide: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoterol hydrobromide is a potent and selective β2-adrenergic receptor agonist widely utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic action lies in the relaxation of airway smooth muscle, leading to bronchodilation.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and key experimental protocols relevant to respiratory disease research. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized through detailed diagrams.
Mechanism of Action
This compound exerts its pharmacological effects primarily through its selective agonism at β2-adrenergic receptors, which are abundantly expressed in the smooth muscle cells of the bronchial airways.[3] Binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.[4]
Upon activation, the β2-adrenergic receptor couples to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and the widening of the airways.[4] Beyond its direct bronchodilatory effects, elevated cAMP levels can also inhibit the release of inflammatory mediators from mast cells, further contributing to the therapeutic management of respiratory symptoms.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, including its receptor binding affinity (Ki) and functional potency (EC50). These values are critical for understanding the drug's selectivity and efficacy.
Table 1: Receptor Binding Affinity (Ki) of Fenoterol
| Stereoisomer | Receptor | Ki (nM) | Cell Line/Tissue | Reference |
| (R,R')-Fenoterol | β2-AR | 350 | HEK-β2-AR cells | [5] |
| (S,S')-Fenoterol | β2-AR | 27,800 | HEK-β2-AR cells | [5] |
| (R,R')-Fenoterol | β2-AR | 2,880 | Rat erythrocytes | [5] |
| (S,S')-Fenoterol | β2-AR | No measurable specific binding | Rat erythrocytes | [5] |
| Fenoterol | β1-AR | 9100 | - | [6] |
| Fenoterol | β2-AR | 930 | - | [6] |
Table 2: Functional Potency (EC50) of Fenoterol for cAMP Accumulation
| Stereoisomer | EC50 (nM) | Cell Line | Reference |
| (R,R')-Fenoterol | 0.3 | HEK-β2-AR cells | [5] |
| (S,S')-Fenoterol | 580 | HEK-β2-AR cells | [5] |
| (R,R')-Fenoterol | 16 | 1321N1 astrocytoma cells | [5] |
| (S,S')-Fenoterol | 1856 | 1321N1 astrocytoma cells | [5] |
| Fenoterol | - (pEC50 = 8.23 ± 0.09) | U937 promonocytes | [6] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life | ~2 hours (active drug) | Mice | Oral | [7] |
| Time to maximum concentration (Tmax) | 0.5 hours | Mice | Oral | [7] |
| Mean Residence Time (MRT) | 7.03 ± 0.76 h (Immediate Release) | Beagle Dogs | Oral | [8] |
| Half-life | ~4 hours | Humans | Oral | [8] |
| First-pass metabolism | 50-60% | Humans | Oral | [8] |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: this compound Signaling Pathway.
Figure 2: Key Experimental Workflows.
Detailed Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is adapted from standard methods for determining the binding affinity of a ligand to its receptor.[3][9]
Objective: To determine the inhibitory constant (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells overexpressing the target β-adrenergic receptor subtype.
-
Radioligand (e.g., [3H]-CGP 12177 for β1/β2 receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Non-specific binding control (e.g., 10 µM Propranolol).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by differential centrifugation.[3] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).[9]
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fenoterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
cAMP Accumulation Assay
This protocol outlines a method to measure the functional response of cells to this compound by quantifying the production of intracellular cAMP.[10][11]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production in airway smooth muscle cells.
Materials:
-
Cultured human airway smooth muscle (HASM) cells.
-
Cell culture medium.
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA-based).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Culture: Seed HASM cells in 96-well plates and grow them to near confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding cell lysis buffer to each well to release the intracellular cAMP.[10]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.[10] This typically involves the competition between the cAMP in the sample and a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the fenoterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound remains a cornerstone in the treatment of obstructive airway diseases due to its effective β2-adrenergic agonist activity. This guide provides a comprehensive technical overview of its pharmacology and the experimental methodologies crucial for its continued investigation. The provided data and protocols offer a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating a deeper understanding of this important therapeutic agent and enabling further research into its clinical applications and the development of novel respiratory therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Controlled clinical study of a long-term treatment of chronic obstructive lung disease using a combination of fenoterol and ipratropium bromide in aerosol form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and In-vivo Pharmacokinetic Study of a Novel Extended Release Compression Coated Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Fenoterol Hydrobromide and its role in bronchodilation
An In-Depth Technical Guide to Fenoterol Hydrobromide and its Role in Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, short-acting β2-adrenergic receptor agonist (SABA) utilized primarily in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated through a well-defined signaling cascade initiated by the selective activation of β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a series of intracellular events culminating in muscle relaxation and subsequent bronchodilation. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and the experimental protocols used to characterize its activity.
Introduction
This compound, known by trade names such as Berotec and Berodual (in combination with ipratropium), is a sympathomimetic amine that functions as a bronchodilator.[1][2] As a selective β2-adrenergic agonist, it is designed to relax the smooth muscles of the airways, providing rapid relief from bronchoconstriction.[1][2] Classified as a SABA, its effects are characterized by a rapid onset of action, typically within five minutes of inhalation, and a duration of 4 to 6 hours.[1] Fenoterol has been a subject of extensive research and clinical trials to establish its efficacy and safety in treating obstructive airway diseases.[1][2]
Mechanism of Action: The β2-Adrenergic Signaling Pathway
The bronchodilatory effect of this compound is a direct result of its interaction with β2-adrenergic receptors (β2-AR), which are predominantly located on the surface of bronchial smooth muscle cells.[3] The binding of Fenoterol to these G-protein coupled receptors initiates a well-characterized signaling cascade.
-
Receptor Binding and G-Protein Activation: Fenoterol binds to the β2-AR, inducing a conformational change that activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.[1][3]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentration.[1][3][4]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[1][3]
-
Phosphorylation and Smooth Muscle Relaxation: PKA phosphorylates several target proteins, most notably the myosin light-chain kinase (MLCK).[1] This phosphorylation inactivates MLCK, preventing it from phosphorylating myosin. This, in turn, leads to the dephosphorylation of myosin, resulting in smooth muscle relaxation and bronchodilation.[1]
Additionally, increased cAMP levels can inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, further contributing to the relief of respiratory symptoms.[3]
Caption: Signaling pathway of this compound leading to bronchodilation.
Pharmacodynamics
The pharmacodynamic properties of Fenoterol are defined by its binding affinity to adrenergic receptors and its resulting physiological effects.
Receptor Binding and Selectivity
Fenoterol demonstrates selectivity for β2- over β1-adrenergic receptors, which helps minimize cardiovascular side effects at therapeutic doses.[1] However, at higher doses, stimulation of β1-receptors, which are primarily found in the heart, can occur, potentially leading to tachycardia.[1] Radioligand binding studies have quantified the affinity of Fenoterol for β-receptors.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Reference |
| Fenoterol | β2-Adrenergic | 6.33 ± 0.07 | [5] |
| 139 nM (KD) | [6] | ||
| Fenoterol | β1-Adrenergic | 5.67 ± 0.05 | [5] |
| Albuterol | β2-Adrenergic | 5.83 ± 0.06 | [5] |
| Albuterol | β1-Adrenergic | 4.71 ± 0.16 | [5] |
| Formoterol (B127741) | β2-Adrenergic | 8.2 ± 0.09 | [5] |
| Salmeterol (B1361061) | β2-Adrenergic | 8.3 ± 0.04 | [5] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. KD is the dissociation constant.
Potency and Efficacy
Studies comparing Fenoterol to other β-agonists have shown it to be a potent bronchodilator. In guinea pig tracheal spirals, Fenoterol was found to be approximately 10 times less potent than formoterol and salmeterol but about 10 times more potent than albuterol.[5] It induced over 90% relaxation, demonstrating high efficacy.[5]
Pharmacokinetics
The clinical utility of Fenoterol is also determined by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.
| Parameter | Value / Description | Reference |
| Administration Route | Inhalation (most common), Oral, Intravenous | [1][2] |
| Onset of Action | Within 5 minutes (inhaled) | [1] |
| Peak Effect | Within 30 minutes (inhaled) | [1] |
| Duration of Action | 4-6 hours (inhaled), up to 8 hours in some studies | [1][7][8] |
| Metabolism | High first-pass metabolism after oral administration | [9][10] |
| Oral Bioavailability | Low (approx. 2%) due to first-pass effect | [10] |
| Protein Binding | ~40% | [10] |
| Elimination | Primarily renal elimination after parenteral administration | [10] |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of Fenoterol in improving lung function in patients with reversible airway obstruction.
| Study Design | Comparison | Dose(s) | Key Efficacy Outcome | Reference |
| Double-blind, crossover | Fenoterol vs. Isoproterenol vs. Placebo (Aerosol) | Fenoterol: 0.1, 0.2, 0.4 mg; Isoproterenol: 0.15 mg | All active drugs substantially increased FEV1 and specific conductance. Fenoterol's effect lasted up to 8 hours, significantly longer than isoproterenol. | [8] |
| Double-blind, multiple crossover | Fenoterol vs. Ephedrine (B3423809) vs. Placebo (Oral) | Fenoterol: 5, 7.5, 10 mg; Ephedrine: 24 mg | Fenoterol (7.5 mg and 10 mg) was significantly better than placebo or ephedrine in producing bronchodilation. Peak effect at 2-3 hours. | [7] |
| Double-blind, parallel group | Fenoterol HFA-MDI vs. Fenoterol CFC-MDI | 100 µg (two puffs, 4x daily) | Equivalent efficacy between the two formulations, demonstrated by similar increases in FEV1 at 5 and 30 minutes post-dose. | [11] |
| Double-blind, crossover | Fenoterol vs. Salbutamol (B1663637) vs. Ipratropium (B1672105) vs. Combination | Fenoterol: 200 µg | The combination of Fenoterol and Ipratropium provided significant protection against exercise-induced asthma for a longer duration (2 hours) than Fenoterol alone. | [12] |
Experimental Protocols
Characterization of β2-adrenergic agonists like Fenoterol involves a range of in vitro and in vivo experimental procedures.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in β2-AR (e.g., guinea pig lung tissue or a cell line stably expressing the human β2-AR).[5]
-
Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled antagonist (e.g., [125I]iodocyanopindolol or [3H]CGP-12117) and varying concentrations of unlabeled this compound.[5][13]
-
Separation: After reaching equilibrium, separate the bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Fenoterol concentration. The IC50 (concentration of Fenoterol that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration and KD is the dissociation constant of the radioligand.
Adenylyl Cyclase (AC) Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.
Objective: To measure the Fenoterol-induced increase in intracellular cAMP levels in airway smooth muscle cells.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the bronchodilator effects of oral therapy with this compound and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerosol administration of this compound (Th 1165a) in subjects with reversible obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound delivered via HFA-MDI or CFC-MDI in patients with asthma: a safety and efficacy comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The duration of action of the combination of this compound and ipratropium bromide in protecting against asthma provoked by hyperpnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Fenoterol Hydrobromide and Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoterol hydrobromide is a potent β2-adrenergic agonist widely utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is primarily attributed to its ability to induce smooth muscle relaxation, particularly in the airways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying fenoterol-induced smooth muscle relaxation, supported by quantitative data from key experimental studies and detailed methodologies for the techniques cited. The core focus is on the signaling pathways activated by fenoterol, its impact on intracellular calcium dynamics, and the subsequent effects on the contractile apparatus of smooth muscle cells.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
This compound exerts its relaxant effect on smooth muscle by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] This interaction initiates a well-defined intracellular signaling cascade, as illustrated in the diagram below.
References
Fenoterol Hydrobromide: A Technical Guide on its Tocolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to inhibit uterine contractions, aiming to delay delivery and allow for interventions such as the administration of antenatal corticosteroids to improve fetal outcomes. Fenoterol hydrobromide, a potent beta-2 adrenergic receptor agonist, has been utilized as a tocolytic agent due to its relaxant effects on uterine smooth muscle. This technical guide provides an in-depth analysis of this compound's pharmacology, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation as a tocolytic agent.
Mechanism of Action: Beta-2 Adrenergic Signaling in Myometrial Relaxation
Fenoterol's tocolytic effect is mediated through its action as a beta-2 adrenergic receptor agonist in the myometrium. The binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to uterine smooth muscle relaxation and the cessation of contractions.
The key steps in this pathway are:
-
Receptor Binding: Fenoterol binds to the beta-2 adrenergic receptors on the surface of myometrial cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several intracellular target proteins, including myosin light chain kinase (MLCK).
-
Myometrial Relaxation: The phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, prevents the interaction of actin and myosin, resulting in smooth muscle relaxation and the inhibition of uterine contractions.
A potential consequence of prolonged use of beta-adrenergic agonists like fenoterol is the desensitization of the beta-adrenergic receptor system. This can occur through receptor downregulation, which may limit the long-term efficacy of the treatment.[1]
References
Methodological & Application
Application Notes: In Vitro Characterization of Fenoterol Hydrobromide
Introduction
Fenoterol Hydrobromide is a potent and selective short-acting β2-adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle.[1][3] Understanding the pharmacological properties of Fenoterol through in vitro assays is crucial for drug development, quality control, and mechanistic studies. These application notes provide detailed protocols for the most common in vitro assays used to characterize Fenoterol: radioligand receptor binding assays and functional cyclic AMP (cAMP) accumulation assays.
Mechanism of Action
Fenoterol selectively binds to β2-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), predominantly located on the smooth muscle cells of the airways.[3][4] This binding event activates the receptor, leading to a conformational change that stimulates the associated Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][3]
Signaling Pathway of this compound
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenoterol Hydrobromide in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol hydrobromide is a potent and selective beta-2 adrenergic receptor agonist used as a bronchodilator in the treatment of asthma. Animal models of asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in commonly used animal models of allergic asthma, including ovalbumin (OVA)-induced and house dust mite (HDM)-induced models.
Mechanism of Action
This compound exerts its therapeutic effect primarily through the activation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a signaling cascade that leads to bronchodilation and potentially modulates inflammatory responses.[1]
Signaling Pathway of this compound
The binding of fenoterol to the β2-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells.[1]
Animal Models of Asthma
The most widely used animal models for preclinical asthma research are the Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced models. These models mimic key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.
Experimental Workflow: Ovalbumin-Induced Asthma Model
This workflow outlines the typical sensitization and challenge protocol for inducing an allergic asthma phenotype in rodents.
References
Application Notes: Dosing Concentrations of Fenoterol Hydrobromide for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoterol Hydrobromide is a potent β2-adrenergic receptor agonist widely utilized as a bronchodilator for treating asthma and other respiratory diseases.[1][2] In cell culture, it serves as a valuable tool for investigating β2-adrenergic signaling pathways, anti-inflammatory mechanisms, and cellular responses to adrenergic stimulation. These application notes provide a comprehensive guide to the effective dosing concentrations of this compound in various in vitro models, detailed experimental protocols, and visualizations of its core signaling pathways.
Mechanism of Action & Signaling Pathways
Fenoterol primarily functions by binding to β2-adrenergic receptors, triggering a cascade of intracellular events.[1]
A. Canonical Gs-cAMP-PKA Signaling Pathway: The most well-characterized pathway involves the Gs protein-coupled β2-adrenergic receptor. Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation.[1][4]
Caption: Canonical cAMP signaling pathway activated by Fenoterol.
B. β-Arrestin-2 Mediated Anti-Inflammatory Pathway: In addition to the canonical pathway, Fenoterol can exert anti-inflammatory effects through a β-arrestin-2 dependent mechanism. In monocytic cell lines like THP-1, Fenoterol stimulation leads to β-arrestin-2-mediated redistribution of CD14 and the TLR4/CD14 complex.[5][6] This action down-regulates Toll-like receptor (TLR) signaling, thereby inhibiting the production of pro-inflammatory cytokines induced by agents like lipopolysaccharide (LPS).[5][7]
Caption: β-Arrestin-2 mediated anti-inflammatory pathway.
Dosing Concentrations in Cell Culture
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes concentrations reported in the literature for various in vitro applications.
| Cell Type | Concentration(s) | Incubation Time | Observed Effect | Reference(s) |
| Human Eosinophils | 10⁻⁵ M (10 µM) | 30 min | ~80% inhibition of PAF-induced O₂⁻ generation; ~25% inhibition of PMA-induced O₂⁻ generation. | [8] |
| Human Peripheral Mononuclear Cells (PMNC) | 2, 20, 200 ng/mL | Not Specified | No significant effect on mitogen-induced proliferation or lymphokine production. | [9] |
| Feline Bronchial Smooth Muscle | -logEC₅₀: ~6.5-7.5 | Not Specified | Concentration-dependent relaxation of acetylcholine-contracted bronchi. | [10] |
| THP-1 (Human Monocytic Cell Line) | Not Specified | Pre-incubation | Significant reduction of LPS-induced inflammatory cytokines and membrane-bound CD14 and TLR4/CD14 complex. | [5][6] |
| 1321N1 (Human Astrocytoma) | Not Specified | Not Specified | (R,R)-fenoterol acts as a full agonist for cAMP accumulation, greater than isoproterenol. | [11] |
| Human Keratinocytes (Isoproterenol used) | 5 x 10⁻⁶ M, 10⁻⁵ M | 48 hours | Significant decrease in cell proliferation. | [12] |
| Human Breast Cell Lines (MCF-10A, MCF-7, etc.) | 1 µM (Isoproterenol used) | 15 min | Significant decrease in cell proliferation. | [13] |
Note: EC₅₀ (Half-maximal effective concentration) values are a measure of potency.[10] IC₅₀ (Half-maximal inhibitory concentration) values for Fenoterol are not widely reported in the reviewed literature, and researchers may need to perform dose-response curves to determine this value for their specific cell line and assay.[14]
Experimental Protocols
Protocol 1: General Workflow for Cell Treatment
This protocol provides a basic framework for treating adherent or suspension cells with this compound.
Caption: General experimental workflow for cell culture treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound powder
-
Sterile solvent (e.g., sterile water or PBS)
-
Sterile microcentrifuge tubes and serological pipettes
-
Culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow (typically 24-48 hours for adherent cells).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a sterile solvent. For example, dissolve Fenoterol powder to create a 10 mM stock solution. Aliquot and store at -20°C or as recommended by the manufacturer.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it in complete cell culture medium to achieve the final desired concentrations (e.g., 10⁻⁵ M). Prepare a vehicle control using the same final concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells. Wash once with sterile PBS if necessary. Add the prepared medium containing the desired Fenoterol concentrations or the vehicle control to the respective wells/flasks.
-
Incubation: Return the cells to the incubator for the specified duration (e.g., 30 minutes, 24 hours, 48 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, harvest the cells, cell lysates, or supernatant for analysis as described in the subsequent protocols.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This protocol determines the effect of Fenoterol on cell metabolic activity, a proxy for cell viability and proliferation.
Materials:
-
Cells treated with Fenoterol (as per Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Treatment: Seed cells in a 96-well plate and treat with a range of Fenoterol concentrations for the desired time (e.g., 48 hours).[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cell populations following Fenoterol treatment.
Materials:
-
Cells treated with Fenoterol (as per Protocol 1)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[15] Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenoterol, a β2-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through β-arrestin-2 in THP-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by fenoterol of human eosinophil functions including β2-adrenoceptor-independent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenoterol effects on the in vitro immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of in vitro relaxant responses to ipratropium bromide, β-adrenoceptor agonists and theophylline in feline bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta2-adrenergic receptor agonist inhibits keratinocyte proliferation by mechanisms involving nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Fenoterol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fenoterol Hydrobromide using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from validated analytical procedures and are suitable for quality control of pharmaceutical formulations and other analytical applications.
Introduction
This compound is a β2-adrenergic agonist used in the management of asthma and other respiratory diseases. Accurate and precise quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. HPLC is a powerful and widely used technique for this purpose, offering high specificity, sensitivity, and reproducibility.
This guide details two primary HPLC methods for this compound quantification: an isocratic reversed-phase HPLC method with UV detection and a more sensitive method involving fluorescence detection after derivatization. A third method for simultaneous analysis with other bronchodilators is also summarized.
Method 1: Isocratic Reversed-Phase HPLC with UV Detection
This method is a straightforward and robust approach for the routine quality control of this compound in pharmaceutical dosage forms.[1][2][3]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm × 3.9 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (30:70, v/v) containing 0.1% triethylamine. The pH of the mobile phase should be adjusted to 5.0 with formic acid.[1][3]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient.
3. Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in water to obtain a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilutions of the stock solution with water to cover the desired concentration range (e.g., 0.025 to 0.15 mg/mL).[1]
4. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a suitable volumetric flask and add a portion of the diluent (water).
-
Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for Fenoterol.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 0.15 mg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1][3] |
| Limit of Detection (LOD) | 0.003 mg/mL | [1] |
| Limit of Quantification (LOQ) | 0.012 mg/mL | [1] |
| Accuracy (Mean Recovery) | 99.53% | [1] |
| Precision (RSD) | ≤ 2.0% | [1] |
| Retention Time | ~6.16 min | [3] |
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: HPLC with Fluorescence Detection after Derivatization
This method is highly sensitive and suitable for the determination of Fenoterol in biological matrices, such as human plasma, where concentrations are expected to be very low.[4][5][6]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a fluorescence detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Short reversed-phase column.
-
Mobile Phase: A mixture of water, acetonitrile, and methanol.[4]
-
Internal Standard: Dobutamine.[4]
3. Sample Preparation and Derivatization (from Plasma):
-
Protein Precipitation: Precipitate proteins in the plasma sample using acetonitrile.
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction of the analytes from the plasma into 2-butanol.[4]
-
Derivatization: Derivatize both Fenoterol and the internal standard with 9-chloroformyl-carbazole prior to chromatographic analysis.[4][5]
4. Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Monitor the fluorescence of the derivatives.
-
Quantify the concentration of Fenoterol based on the peak area ratio relative to the internal standard.
Quantitative Data Summary
This method is capable of estimating Fenoterol concentrations in the sub-nanogram per mL range.[4][6] Specific validation data such as linearity, LOD, and LOQ would need to be established during method development and validation for the specific application.
Experimental Workflow
Caption: Workflow for Fenoterol quantification by HPLC-Fluorescence.
Method 3: Simultaneous Determination in Nebulizer Solution
A reversed-phase ion-pair HPLC method has been developed for the simultaneous determination of ipratropium (B1672105) bromide, this compound, salbutamol (B1663637) sulphate, and terbutaline (B1683087) sulphate in nebulizer solutions.[7]
Chromatographic Conditions Overview
-
Column: Nova-Pak C18, 4 µm, 10 cm x 8 mm i.d. Radial-pak cartridge.[7]
-
Elution: Ternary gradient analysis.[7]
-
Detection: UV at 220 nm.[7]
Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| Linearity Range | 27.8 - 500.0 µg/mL | [7] |
| Inter-day RSD | 4.5 - 5.2% | [7] |
| Intra-day RSD | 3.5 - 3.9% | [7] |
This method is particularly useful for the quality control of combination drug products and for stability studies.[7]
General Considerations for HPLC Method Development and Validation
-
System Suitability: Before starting any analysis, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.
-
Method Validation: All analytical methods should be validated according to ICH guidelines to demonstrate their suitability for the intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]
-
Sample Preparation: Proper sample preparation is critical to remove potential interferences and ensure the compatibility of the sample with the HPLC system.[8] The excipients in commercial samples should not interfere with the analysis, demonstrating the specificity of the method.[1]
References
- 1. docs.bvsalud.org [docs.bvsalud.org]
- 2. [PDF] Validation of new analytical methodology for determining this compound by HPLC: application in pharmaceutical products | Semantic Scholar [semanticscholar.org]
- 3. ijacskros.com [ijacskros.com]
- 4. Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
Spectrophotometric Determination of Fenoterol Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Fenoterol Hydrobromide (FEN) using various spectrophotometric methods. These methods are applicable for the analysis of FEN in pure form and in pharmaceutical formulations.
Introduction
This compound is a direct-acting sympathomimetic agent with a selective action on β2-receptors, making it a widely used bronchodilator for the treatment of asthma and other respiratory diseases. Accurate and reliable analytical methods are crucial for its quantification in quality control and pharmaceutical development. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for the determination of FEN. This note details several validated spectrophotometric methods based on different chemical reactions, including oxidative coupling, diazotization, and charge-transfer complexation.
Methods Overview
Several spectrophotometric methods have been developed for the determination of this compound. The choice of method may depend on the available reagents, instrumentation, and the matrix of the sample. The primary methods covered in this document are:
-
Oxidative Coupling with 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)
-
Reaction with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Coupling with Diazotized Benzocaine (B179285)
-
Charge-Transfer Complexation with DDQ
-
Oxidative Coupling with 4-Aminoantipyrine (B1666024) (4-AP)
Method 1: Oxidative Coupling with MBTH
This method is based on the oxidative coupling reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent, ceric sulphate, in an acidic medium. This reaction produces a red-brown colored product that can be measured spectrophotometrically.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 475 nm | [1][2] |
| Linearity Range | 3.0 - 12.0 µg/mL | [1][2] |
| Correlation Coefficient (r) | 0.9998 | [1][2] |
| Recovery | 98% - 102% | [2] |
| Coefficient of Variation | 0.25% - 0.82% | [2] |
Experimental Protocol
1. Reagents and Solutions:
-
This compound (FEN) Standard Stock Solution (50 µg/mL): Accurately weigh 5 mg of FEN standard and dissolve in 100 mL of distilled water.
-
3-Methyl-2-benzothiazolinone Hydrazone (MBTH) Solution: Prepare a suitable concentration as specified in the detailed literature.
-
Ceric Sulphate Solution: Prepare as an oxidizing agent in an acidic medium.
-
Acidic Medium: Use a suitable acid (e.g., HCl) to maintain the reaction pH.
2. Sample Preparation:
-
Tablets: Weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in distilled water, sonicated, filtered, and diluted to a known volume to achieve a concentration within the linearity range.
-
Oral Drops: A suitable volume of the oral drops is diluted with distilled water to a known volume to fall within the calibration range.
3. Procedure:
-
Transfer aliquots of the standard or sample solutions into a series of 10 mL volumetric flasks.
-
Add the MBTH reagent solution to each flask.
-
Add the ceric sulphate solution and mix well.
-
Allow the reaction to proceed for the optimized time at room temperature.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the resulting red-brown solution at 475 nm against a reagent blank.
4. Calibration Curve:
-
Prepare a series of working standard solutions of FEN (e.g., 3.0, 6.0, 9.0, 12.0 µg/mL).
-
Follow the procedure described above to develop the color.
-
Plot the absorbance versus the concentration of FEN to construct the calibration curve.
Workflow Diagram
Caption: Workflow for FEN determination via oxidative coupling with MBTH.
Method 2: Reaction with NBD-Cl
This sensitive and rapid method involves the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). The reaction, carried out in a buffered medium at pH 7.2, produces a yellow adduct suitable for spectrophotometric measurement.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 400 nm | [3][4] |
| Linearity Range | 5 - 30 µg/mL | [3][4] |
| Correlation Coefficient (r) | 0.9996 | [3][4] |
| Limit of Detection (LOD) | 0.24 µg/mL | [3][4] |
| Recovery (Tablets) | 97.45% ± 0.59% | [3] |
| Recovery (Syrup) | 98.7% ± 0.64% | [3] |
Experimental Protocol
1. Reagents and Solutions:
-
This compound (FEN) Standard Stock Solution: Prepare a stock solution of appropriate concentration in distilled water.
-
NBD-Cl Solution: Prepare a solution of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in a suitable solvent like acetone (B3395972) or methanol.
-
Borate (B1201080) Buffer (pH 7.2): Prepare a borate buffer and adjust the pH to 7.2.
2. Procedure:
-
Into a series of volumetric flasks, pipette aliquots of the FEN standard or sample solution.
-
Add the borate buffer (pH 7.2).
-
Add the NBD-Cl solution and mix.
-
Heat the mixture in a water bath at a specified temperature (e.g., 70-80°C) for an optimized period to ensure complete reaction.
-
Cool the flasks to room temperature.
-
Dilute to volume with a suitable solvent.
-
Measure the absorbance of the yellow adduct at 400 nm against a reagent blank.
Reaction Pathway Diagram
Caption: Reaction of Fenoterol with NBD-Cl to form a colored adduct.
Method 3: Coupling with Diazotized Benzocaine
This highly sensitive method is based on the coupling of this compound with diazotized benzocaine in an alkaline medium (triethylamine). The reaction yields an orange-yellow colored product that is measured spectrophotometrically.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 436 nm | [5] |
| Linearity Range | 0.5 - 10 µg/mL | [5] |
| Molar Absorptivity | 4.61 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |
| Limit of Detection (LOD) | 3.6 ng/mL | [5] |
| Recovery (Tablets) | 99.61% ± 1.59% | [5] |
| Recovery (Aerosols) | 98.97% ± 1.52% | [5] |
Experimental Protocol
1. Reagents and Solutions:
-
Benzocaine Solution: Prepare a solution of benzocaine in hydrochloric acid.
-
Sodium Nitrite (B80452) Solution: Prepare a fresh aqueous solution of sodium nitrite.
-
Diazotized Benzocaine Reagent: Prepare fresh by mixing the benzocaine solution and sodium nitrite solution in an ice bath.
-
Triethylamine (B128534) Medium: Use triethylamine to provide the alkaline condition for the coupling reaction.
2. Procedure:
-
Transfer aliquots of the FEN standard or sample solution to a series of volumetric flasks.
-
Add the freshly prepared diazotized benzocaine reagent and mix.
-
Add the triethylamine medium to make the solution alkaline and facilitate the coupling.
-
Allow the reaction to stand for the optimized time for color development.
-
Dilute to the mark with a suitable solvent.
-
Measure the absorbance of the orange-yellow product at 436 nm against a reagent blank.
Logical Relationship Diagram
Caption: Logical steps for FEN analysis using diazotized benzocaine.
Method 4: Charge-Transfer Complexation with DDQ
This method relies on the reaction of this compound, an electron donor, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), an electron acceptor (π-acceptor). The reaction produces a stable, orange-colored charge-transfer complex that can be quantified in the visible region.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 514.0 nm | [6] |
| Linearity Range | 10.0 - 40.0 µg/mL | [6] |
| Reaction Medium | Phosphate (B84403) Buffer (pH 7.0) | [6] |
| Reaction Time | 5 minutes | [6] |
Experimental Protocol
1. Reagents and Solutions:
-
This compound (FEN) Standard Stock Solution: Prepare a stock solution in distilled water.
-
DDQ Reagent Solution: Prepare a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Phosphate Buffer (pH 7.0): Prepare and adjust the pH to 7.0.
2. Procedure:
-
Transfer calculated volumes of the FEN standard or sample solutions into a series of 10 mL volumetric flasks.
-
Add 3.0 mL of the DDQ reagent solution to each flask and mix thoroughly.
-
Allow the mixture to stand for 5 minutes at room temperature.
-
Adjust the volume to the mark using the phosphate buffer (pH 7.0).
-
Scan the absorbance of the resulting orange-colored complex in the visible range (400-800 nm) to determine the λmax at 514.0 nm.
-
Measure the absorbance at 514.0 nm against a reagent blank.
Workflow Diagram
Caption: Workflow for FEN determination via DDQ charge-transfer complexation.
Method 5: Oxidative Coupling with 4-Aminoantipyrine
A rapid and economical method where this compound reacts with 4-aminoantipyrine (4-AP) in the presence of potassium hexacyanoferrate(III) as an oxidizing agent. The absorbance of the colored product is monitored for quantification.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 505 nm | [1] |
Note: Detailed quantitative data such as linearity range and LOD were not available in the searched abstracts for this specific method but the principle is well-established for phenolic compounds.
Experimental Protocol
1. Reagents and Solutions:
-
This compound (FEN) Standard Stock Solution: Prepare in distilled water.
-
4-Aminoantipyrine (4-AP) Solution: Prepare an aqueous solution.
-
Potassium Hexacyanoferrate(III) Solution: Prepare an aqueous solution to be used as the oxidant.
-
Buffer Solution: A suitable buffer (e.g., phosphate or borate) to maintain optimal pH for the reaction.
2. Procedure:
-
Place aliquots of the FEN standard or sample solution into volumetric flasks.
-
Add the buffer solution, followed by the 4-AP solution.
-
Add the potassium hexacyanoferrate(III) solution to initiate the oxidative coupling reaction.
-
Mix well and allow the color to develop for a specified time.
-
Dilute to volume with distilled water.
-
Measure the absorbance of the colored product at 505 nm against a reagent blank.
Reaction Logic Diagram
Caption: Reaction components for the determination of FEN with 4-AP.
Conclusion
The spectrophotometric methods detailed provide simple, accurate, and cost-effective options for the determination of this compound in various pharmaceutical samples. The choice of method can be tailored based on the required sensitivity, available instrumentation, and laboratory resources. Proper validation of the selected method is essential to ensure reliable and accurate results in a specific laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Spectrophotometric determination of this compound in pure form and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Ecofriendly colorimetric set-up coupled with mathematical filtration strategy for simultaneous determination of ipratropium and fenoterol in their novel anti-asthmatic metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenoterol Hydrobromide Administration in Laboratory Animals
Introduction and Application Notes
Fenoterol Hydrobromide is a potent beta-2 adrenergic agonist primarily utilized for its bronchodilator properties in the management of asthma and other obstructive airway diseases[1][2]. In preclinical research, it serves as a valuable pharmacological tool for investigating respiratory and cardiovascular physiology, inflammatory processes, and developmental biology in various laboratory animal models.
Primary Applications:
-
Respiratory Research: Fenoterol is widely used in animal models of asthma and chronic obstructive pulmonary disease (COPD) to study bronchospasmolysis and airway hyperresponsiveness. Guinea pigs are a common model due to the similarity of their beta-2 adrenergic receptor distribution to humans[3][4].
-
Cardiovascular Studies: As a beta-agonist, fenoterol has known cardiovascular effects, including increased heart rate and changes in blood pressure[5][6]. It is used in models, such as in dogs and rats, to investigate these hemodynamic effects, particularly in the context of cardiac stress or disease[7][8].
-
Anti-inflammatory Research: Beyond bronchodilation, fenoterol exhibits anti-inflammatory properties. Studies using cell lines and animal models explore its ability to inhibit the release of inflammatory mediators, a mechanism potentially mediated by β-arrestin-2[1][9][10][11].
-
Developmental and Behavioral Teratology: Fenoterol has been studied for its potential effects on fetal development and postnatal behavior. Administration to neonatal rats has been used to model the impact of perinatal drug exposure on long-term behavioral outcomes[12][13].
Mechanism of Action: Fenoterol selectively binds to beta-2 adrenergic receptors on the surface of smooth muscle cells, primarily in the bronchioles[1]. This binding activates a G-protein coupled signaling cascade, leading to bronchodilation. A secondary anti-inflammatory pathway has also been identified.
Classical Signaling Pathway (Bronchodilation): The binding of Fenoterol to the β2-adrenergic receptor initiates a sequence of intracellular events:
-
Activation of the enzyme adenyl cyclase.
-
Conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Increased cAMP levels activate Protein Kinase A (PKA).
-
PKA phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle and subsequent widening of the airways[1].
Anti-inflammatory Signaling Pathway: Fenoterol can also exert anti-inflammatory effects by down-regulating Toll-like receptor (TLR) signaling. This action is mediated by β-arrestin-2, which leads to a redistribution of the TLR4/CD14 complex, ultimately reducing the production of inflammatory cytokines[9][10].
Visualized Signaling Pathways and Workflows
Caption: Fenoterol's primary signaling pathway leading to bronchodilation.
Caption: Anti-inflammatory action of Fenoterol via β-arrestin-2.
Caption: General experimental workflow for inhalation studies.
Experimental Protocols
Disclaimer: All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC)[14]. Anesthesia protocols should be selected to minimize interference with experimental outcomes[15].
A. Drug Preparation
-
Vehicle: this compound is typically dissolved in sterile, isotonic saline (0.9% NaCl) for parenteral and inhalation routes.
-
Concentration: The concentration should be calculated based on the target dose (mg/kg or µg/kg) and the administration volume appropriate for the animal species and route[16].
-
Storage: Solutions should be freshly prepared. Protect from light if required.
B. Routes of Administration
-
Inhalation (Nebulization/Aerosol):
-
Application: Most clinically relevant for respiratory studies[3][7].
-
Procedure: Animals (e.g., guinea pigs, dogs) are placed in a whole-body plethysmography chamber or fitted with a nose cone connected to a nebulizer. The fenoterol solution is aerosolized for a predetermined duration[3][7][17]. For smaller animals like rats, intratracheal instillation can provide a direct lung dose[18].
-
Considerations: A significant portion of the inhaled drug may be swallowed and absorbed via the gastrointestinal tract, leading to a biphasic absorption profile[18].
-
-
Intravenous (IV) Injection:
-
Application: Pharmacokinetic studies and direct assessment of cardiovascular effects[7][8][19].
-
Procedure: For rats and mice, the lateral tail vein is a common site. For larger animals like dogs, the cephalic or saphenous vein can be used. Requires proper restraint or anesthesia[16].
-
Considerations: Provides 100% bioavailability and allows for precise dose delivery.
-
-
Subcutaneous (SC) Injection:
-
Application: Systemic administration for studies on long-term effects, such as behavioral or teratogenic assessments[12].
-
Procedure: The injection is administered into the loose skin over the back or flank. Aspirate before injecting to ensure the needle is not in a blood vessel[14].
-
Considerations: Absorption is slower compared to IV, providing a more sustained systemic exposure.
-
-
Oral Administration (Gavage):
-
Application: Used to study oral bioavailability and first-pass metabolism[18][19].
-
Procedure: A gavage needle is used to deliver the solution directly into the stomach. This requires skill to avoid injury to the esophagus or accidental administration into the trachea[14].
-
Considerations: Bioavailability is very low in rats due to extensive presystemic glucuronidation (first-pass metabolism)[20].
-
Data Presentation: Dosages and Effects
Table 1: Summary of this compound Dosage in Laboratory Animals
| Species | Route of Administration | Dose | Experimental Context / Effect | Citation(s) |
|---|---|---|---|---|
| Guinea Pig | Inhalation (Nebulizer) | 5.28 µg/kg (3x daily) | Chronic study on airway hyperresponsiveness | [3] |
| Guinea Pig | Inhalation (Aerosol) | Not specified | Bronchospasmolysis studies | [7] |
| Dog | Inhalation (Aerosol) | Not specified | Bronchospasmolysis and cardiovascular effects | [7] |
| Dog | Intravenous | Not specified | Cardiovascular effects | [7] |
| Rat | Subcutaneous | 1 mg/kg/day | Behavioral teratology (clinically relevant dose) | [12] |
| Rat | Subcutaneous | 10 mg/kg/day | Behavioral teratology (high dose) | [12] |
| Rat (Neonate) | Not specified | 1 mg/kg | Study on behavioral development | [13] |
| Rat | Intravenous | 4 µg/kg/min (infusion) | Post-myocardial infarction cardiac remodeling | [8] |
| Rabbit (Pregnant) | Intravenous | 20 µg/kg/min (infusion) | Study on urine excretion and electrolyte levels |[21] |
Table 2: Pharmacokinetic Parameters of (R,R)-Fenoterol in Rats
| Parameter | Intravenous Administration | Oral Administration | Citation |
|---|---|---|---|
| Dose | 5 mg/kg | 25 mg/kg | [19][20] |
| Clearance (CL) | 146 mL/min/kg | - | [19] |
| Half-life (T½) | 108.9 min | - | [19] |
| Area Under Curve (AUC) | 119 min*nmol/mL | 2.3 min*nmol/mL | [19] |
| Oral Bioavailability | - | < 1% |[20] |
Table 3: Cardiovascular Effects of Fenoterol
| Species | Parameter Measured | Dose / Route | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Human (Healthy) | Heart Rate | 800 µg / Inhalation | Increase of 14.3 beats/min | [5][6] |
| Human (Healthy) | Systolic Blood Pressure | 800 µg / Inhalation | Increase of 7.7 mm Hg | [5][6] |
| Human (Healthy) | Diastolic Blood Pressure | 800 µg / Inhalation | Decrease of -8.4 mm Hg | [5][6] |
| Dog | Cardiovascular System | Aerosol (combined w/ Ipratropium) | Slight side-effects reduced to insignificant levels | [7] |
| Dog | Cardiovascular System | Parenteral (combined w/ Ipratropium) | Side-effects still present | [7] |
Note: While some data is from human studies, it provides a relevant benchmark for expected cardiovascular effects in animal models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scireq.com [scireq.com]
- 5. Cardiovascular effects of fenoterol under conditions of hypoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of a combination of this compound and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenoterol, a β2-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through β-arrestin-2 in THP-1 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The assessment of the behavioural teratogenic risk of the tocolytic drug phenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neonatal exposure to fenoterol and betamethasone: effects on the behavioral development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. mattioli1885journals.com [mattioli1885journals.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Effects of inhaled fenoterol and positive end-expiratory pressure on the respiratory mechanics of patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disposition of 3H-fenoterol after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fenoterol-induced changes of urine excretion, body weight, blood hematocrit, hemoglobin, total protein values and serum electrolyte levels in pregnant rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Stable Fenoterol Hydrobromide Solutions for Research
Introduction
Fenoterol Hydrobromide is a potent and selective β2-adrenoceptor agonist widely used in respiratory research and drug development as a bronchodilator.[1][2][3] Accurate and reproducible experimental outcomes are critically dependent on the use of stable and accurately prepared solutions of this compound. These application notes provide detailed protocols for the preparation of stable this compound solutions for both in vitro and in vivo research applications, along with methods for assessing solution stability.
Physicochemical Properties
This compound is a white or almost white crystalline powder.[4][5] Understanding its solubility and stability profile is crucial for preparing appropriate formulations. The compound is soluble in water and ethanol.[2][6] For in vivo studies, various solvent systems can be employed to achieve desired concentrations.[1][3]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various common laboratory solvents. It is important to note that sonication may be required to achieve complete dissolution in some solvents.[1][7]
| Solvent System | Solubility | Remarks |
| Water (H₂O) | 25 mg/mL (65.06 mM)[1] | Ultrasonic assistance is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (260.24 mM)[1] | A common solvent for preparing high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 mg/mL[8] | A common buffer for in vitro experiments. |
| Ethanol | 1 mg/mL[8] | Sparingly soluble.[4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (6.51 mM)[1] | A multi-component system suitable for in vivo administration.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.51 mM)[1] | Cyclodextrin-based formulation can enhance solubility.[1] |
Stability Considerations
The stability of this compound in solution is pH-dependent. Studies have shown that solutions are stable at an acidic pH, specifically between 3.2 and 3.5.[9][10] For long-term storage, stock solutions in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1][3] It is also recommended to protect solutions from light.[5]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for preparing a this compound solution for in vitro assays where an aqueous buffer is required.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Citric acid
-
Sodium citrate (B86180)
-
pH meter
-
Volumetric flasks
-
Sterile syringe filters (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Prepare a Citrate Buffer (pH 3.2-3.5): Prepare a suitable buffer, such as a citrate buffer, and adjust the pH to the 3.2-3.5 range using an appropriate acid or base (e.g., citric acid, sodium citrate).[9][10]
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a clean, dry container.
-
Dissolution: Add a portion of the prepared pH-adjusted buffer to the powder. Vortex or sonicate the mixture until the powder is completely dissolved.[1]
-
Final Volume Adjustment: Transfer the dissolved solution to a volumetric flask and add the buffer to reach the final desired volume and concentration.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the solution at 2-8°C for short-term use or in aliquots at -20°C for longer-term storage. Protect from light.[5][6]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is ideal for creating a concentrated stock solution that can be diluted into culture media or other aqueous buffers for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Weigh this compound: In a well-ventilated area, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the weighed powder to a volumetric flask. Add a portion of DMSO and mix thoroughly to dissolve. Sonication can be used to aid dissolution if necessary.
-
Final Volume Adjustment: Add DMSO to the flask to reach the final desired concentration (e.g., 100 mg/mL).[1]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of prepared this compound solutions over time.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4]
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Purified water (HPLC grade)
-
Triethylamine
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and acetonitrile. For example, a mixture of acetonitrile and 50 mM phosphoric acid (pH 3.2) containing 12 mM 1-heptanesulfonic acid sodium salt (35:65 v/v) can be used.[4] Another option is acetonitrile:water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[11]
-
Standard Solution Preparation: Prepare a series of standard solutions of known concentrations of the this compound reference standard in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute an aliquot of the stored this compound solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to establish the calibration curve. Then, inject the prepared sample solution. The stability is assessed by comparing the concentration of this compound in the stored sample to its initial concentration. A significant decrease in concentration or the appearance of degradation peaks indicates instability.[12]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and validating stable this compound solutions.
Fenoterol Signaling Pathway Diagram
Caption: Simplified signaling pathway of Fenoterol via the β2-adrenergic receptor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS#:1944-12-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Factors Affecting the Stability and Performance of Ipratropium Bromide; this compound Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1944-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | Phenoterol hydrobromide | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. RU2479304C1 - Stable solution of this compound - Google Patents [patents.google.com]
- 10. WO2015065223A1 - Stable solution of this compound - Google Patents [patents.google.com]
- 11. docs.bvsalud.org [docs.bvsalud.org]
- 12. ijacskros.com [ijacskros.com]
Application Notes: Fenoterol Hydrobromide in β2-Adrenergic Receptor Signaling Research
Introduction
Fenoterol Hydrobromide is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist widely utilized in respiratory medicine as a bronchodilator.[1] In the realm of cellular and molecular pharmacology, Fenoterol serves as an invaluable tool for researchers studying the intricacies of G-protein coupled receptor (GPCR) signaling. Its primary mechanism involves the activation of the β2-AR, a classic Gs-coupled receptor, initiating a cascade of intracellular events.[2] These notes provide an overview of Fenoterol's mechanism of action and detailed protocols for its application in key cell-based assays to probe β2-AR signaling pathways, including G-protein dependent and β-arrestin mediated events.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Upon binding to the β2-AR, Fenoterol stabilizes an active receptor conformation, leading to the activation of downstream signaling pathways. The canonical pathway is mediated by the stimulatory G-protein, Gs, while alternative pathways involve β-arrestin proteins.
-
G-Protein Dependent Signaling (Canonical Pathway): Fenoterol binding facilitates the coupling of the β2-AR to the heterotrimeric Gs protein.[2] This promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a cellular response such as smooth muscle relaxation.[2][4]
-
β-Arrestin Mediated Signaling: Following agonist stimulation, GPCR kinases (GRKs) phosphorylate the intracellular domains of the β2-AR. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[5] While β-arrestin recruitment is classically known for its role in receptor desensitization and internalization, it can also initiate G-protein-independent signaling cascades. For instance, β-arrestin can act as a scaffold, recruiting other signaling molecules like Src and components of the MAPK pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][6] Fenoterol has been shown to induce β-arrestin-2 mediated signaling, which can contribute to its anti-inflammatory effects.[5]
Visualizing β2-AR Signaling Pathways
Caption: Canonical Gs/cAMP and β-arrestin signaling pathways activated by Fenoterol.
Data Presentation: Pharmacological Properties of Fenoterol
The following tables summarize key quantitative data for Fenoterol, providing a basis for experimental design. Data is presented for different stereoisomers where available, as chirality significantly impacts receptor interaction.[7]
Table 1: β2-Adrenergic Receptor Binding Affinity
| Compound/Isomer | Cell System | Radioligand | K_i (nM) | Reference |
| (R,R')-Fenoterol | HEK-β2-AR Membranes | [³H]CGP-12177 | 350 | [7] |
| (S,S')-Fenoterol | HEK-β2-AR Membranes | [³H]CGP-12177 | 27,800 | [7] |
| Racemic Fenoterol | Rat Erythrocytes | Not Specified | 2,880 (for R,R') | [7] |
Table 2: Functional Potency (cAMP Accumulation)
| Compound/Isomer | Cell Line | EC₅₀ (nM) | Reference |
| (R,R)-Fenoterol | 1321N1 Astrocytoma | 15.9 | [8] |
| (R)-Isoproterenol (Control) | 1321N1 Astrocytoma | 16.5 | [8] |
| Fenoterol | U937 Promonocytes | ~5.9 (pEC₅₀ = 8.23) | [9] |
Experimental Protocols
Here we provide detailed protocols for three key assays to characterize the activity of this compound at the β2-AR.
Protocol 1: cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following β2-AR stimulation by Fenoterol. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are commonly used.[10][11]
Principle: The assay is a competitive immunoassay.[12] Endogenous cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled cAMP) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).[12] A high level of cellular cAMP results in a low FRET signal, and vice versa.
Materials:
-
Cells expressing β2-AR (e.g., HEK293, CHO-K1)
-
Cell culture medium and supplements
-
White, opaque 384-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Isoproterenol (full agonist control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 0.5 mM) to prevent cAMP degradation[11]
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)[11]
-
cAMP assay kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen)[10][12]
-
Multilabel plate reader compatible with HTRF or AlphaScreen
Experimental Workflow Diagram:
Caption: Workflow for a typical cell-based cAMP accumulation assay.
Procedure:
-
Cell Seeding: Seed β2-AR expressing cells into a white, opaque 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and controls (e.g., Isoproterenol) in stimulation buffer containing a PDE inhibitor like IBMX.
-
Cell Stimulation: Remove culture medium from the cells. Add the compound dilutions to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[11]
-
Detection: Add the cAMP detection reagents (labeled anti-cAMP antibody and cAMP tracer) according to the manufacturer's protocol. This step usually includes cell lysis.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Read the plate using a multilabel plate reader with settings appropriate for the chosen technology (e.g., HTRF or AlphaScreen).
Data Analysis:
-
Convert raw reader output to a ratio (e.g., Emission at 665nm / Emission at 620nm for HTRF).
-
Plot the signal ratio against the logarithm of the agonist (Fenoterol) concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Emax (efficacy).[10]
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream event in the β-arrestin and sometimes G-protein signaling pathways.
Principle: Cell-based ELISA or TR-FRET assays are used to detect phosphorylated ERK (p-ERK).[13][14] In a sandwich immunoassay format, one antibody captures total ERK, while a second, labeled antibody specifically detects the phosphorylated form.
Materials:
-
Cells expressing β2-AR
-
Clear-bottom 96-well or 384-well plates
-
Serum-free medium (for cell starvation)
-
This compound stock solution
-
Positive control (e.g., EGF or PMA)
-
Fixing solution (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
Labeled secondary antibodies
-
p-ERK assay kit (e.g., PerkinElmer AlphaScreen SureFire, BioAssay Systems EnzyFluo, or Bioauxilium THUNDER TR-FRET)[13][14][15]
-
Multilabel plate reader
Procedure:
-
Cell Seeding and Starvation: Seed cells in 96-well plates and grow to confluence. Prior to the assay, starve the cells by replacing the growth medium with serum-free medium for 4-24 hours to reduce basal p-ERK levels.[13]
-
Compound Stimulation: Add serial dilutions of Fenoterol to the cells. Incubate for a predetermined time (typically 5-15 minutes, as ERK phosphorylation is often transient).[16]
-
Fixation and Permeabilization: Remove the stimulation buffer, fix the cells with formaldehyde, and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with blocking buffer.
-
Antibody Incubation: Incubate with a primary antibody specific for p-ERK1/2.
-
Detection: Incubate with a labeled secondary antibody (e.g., HRP- or fluorophore-conjugated). For TR-FRET assays, add the antibody pair according to the kit protocol.[15]
-
Signal Development & Reading: Add substrate (for ELISA) and read the absorbance or fluorescence on a plate reader. For TR-FRET, read the time-resolved fluorescence.
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal or cell number (e.g., by staining with a nuclear dye).
-
Plot the normalized p-ERK signal against the log of Fenoterol concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for ERK phosphorylation.
Protocol 3: β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated β2-AR, a key step in receptor desensitization and β-arrestin-mediated signaling.
Principle: Several technologies exist, such as enzyme fragment complementation (EFC) (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET).[17][18] In the PathHunter assay, the β2-AR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing portion of the enzyme.[17] Upon Fenoterol-induced recruitment, the fragments combine to form an active enzyme, which generates a chemiluminescent signal upon substrate addition.
Materials:
-
Engineered cell line co-expressing the tagged β2-AR and tagged β-arrestin (e.g., CHO-β2-β-arr cell line)[17]
-
Cell culture medium and supplements
-
White, opaque 96-well or 384-well plates
-
This compound stock solution
-
Isoproterenol (control agonist)
-
Assay buffer
-
β-arrestin assay detection kit (e.g., DiscoverX PathHunter Detection Reagents)[17]
-
Chemiluminescence-capable plate reader
Procedure:
-
Cell Seeding: Seed the engineered cell line in white, opaque plates at the density recommended by the supplier. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of Fenoterol and controls in assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Equilibrate the plate to room temperature. Add the detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the Fenoterol concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
This data can be used in conjunction with G-protein signaling data (e.g., from the cAMP assay) to calculate a "bias factor," quantifying Fenoterol's preference for one pathway over the other.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Anti-inflammatory activities of fenoterol through β-arrestin-2 and inhibition of AMPK and NF-κB activation in AICAR-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application of Fenoterol Hydrobromide in Airway Hyperresponsiveness Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the use of Fenoterol Hydrobromide, a potent β2-adrenergic agonist, in preclinical models of airway hyperresponsiveness (AHR). The information is designed to assist in the evaluation of fenoterol's therapeutic potential and in the investigation of the underlying mechanisms of bronchodilation. The primary focus is on the widely used ovalbumin (OVA)-induced murine model of allergic asthma.
Introduction
This compound is a direct-acting sympathomimetic agent that selectively stimulates beta2-adrenergic receptors.[1] This stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2] This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] In the context of airway hyperresponsiveness, a hallmark of asthma, fenoterol is used to counteract the exaggerated bronchoconstrictor response to various stimuli. The ovalbumin-sensitized mouse model is a robust and commonly employed tool to mimic the eosinophilic inflammation and AHR characteristic of allergic asthma, providing a valuable platform for the preclinical assessment of bronchodilators like fenoterol.[4][5]
Signaling Pathway of this compound
The mechanism of action of this compound in airway smooth muscle cells is initiated by its binding to β2-adrenergic receptors, triggering a well-defined signaling cascade that ultimately leads to bronchodilation.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of fenoterol on airway function. It is important to note that while data from murine models are the primary focus, human clinical data is also provided for context and to aid in dose-range selection for preclinical studies, keeping in mind the need for allometric scaling.
Table 1: Effect of Inhaled Fenoterol on Methacholine-Induced Bronchoconstriction in Human Asthmatics
| Fenoterol Dose (µg) | Mean Increase in Specific Airway Resistance (sRaw) (cm H₂O·s) (± SD) |
| Placebo | 28.9 (10.0) |
| 30 | 7.20 (2.7) |
| 50 | 9.33 (3.8) |
| 100 | 5.57 (2.3) |
| 200 | 5.28 (1.6) |
| Data adapted from a study in asymptomatic asthmatic individuals challenged with exercise and methacholine (B1211447).[6] |
Table 2: Dose-Response of Nebulized Fenoterol in Asthmatic Children
| Fenoterol Dose (µg) | ED₅₀ (µg) at 15, 30, or 60 minutes | ED₅₀ (µg) at 2 hours | ED₅₀ (µg) at 3 hours |
| 3 - 1000 | 8 - 10 | 47 | 150 |
| ED₅₀ represents the dose producing half-maximal response in FEV₁.[7] |
Table 3: Bronchodilator Effect of Nebulized Fenoterol in Patients with Reversible Airway Obstruction
| Fenoterol Dose (mg) | Bronchodilator Effect |
| 0.5 - 1.0 | Suitable single therapeutic dose with significant increase in FEV₁, FEF₂₅₋₇₅%, FVC, and SGaw. |
| 1.25 | Recommended starting dose in stable asthmatics. |
| 2.5 and 5.0 | More effective than 0.5 mg up to 3 hours, but with a higher incidence of side effects. |
| Data compiled from studies on the optimal dosage of nebulized fenoterol.[8] |
Experimental Protocols
The following are detailed protocols for establishing an OVA-induced airway hyperresponsiveness model in mice and for the subsequent administration and evaluation of this compound.
Protocol 1: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in BALB/c Mice
This protocol is designed to induce a robust allergic asthma phenotype characterized by AHR and eosinophilic airway inflammation.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
Ketamine and Xylazine for anesthesia
-
Ultrasonic nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.[6]
-
A control group should receive i.p. injections of alum in PBS without OVA.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice by placing them in a whole-body plethysmography chamber and exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day using an ultrasonic nebulizer.[6]
-
The control group should be challenged with a PBS aerosol.
-
Protocol 2: Administration of this compound
This protocol details the administration of fenoterol via nebulization to OVA-sensitized mice prior to methacholine challenge.
Materials:
-
This compound solution
-
Sterile saline (0.9% NaCl)
-
Nebulizer system compatible with mouse exposure chambers
Procedure:
-
Preparation of Fenoterol Solution:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Based on human studies, a starting dose range for nebulization in mice could be extrapolated. For instance, a 1 mg/mL solution can be used for nebulization. The final deposited dose will depend on the nebulizer's output and the duration of exposure.
-
-
Administration:
-
On day 24, 24 hours after the final OVA challenge, place the mice in the exposure chamber.
-
Administer nebulized this compound (e.g., 1 mg/mL solution) or vehicle (saline) for a predetermined duration (e.g., 10-30 minutes). The timing of administration relative to the methacholine challenge is critical; typically, fenoterol is given 15-30 minutes prior to the challenge to allow for maximal bronchodilator effect.
-
Protocol 3: Assessment of Airway Hyperresponsiveness to Methacholine
This protocol describes the measurement of AHR in response to a bronchoconstrictor challenge using either an invasive or non-invasive technique.
Materials:
-
Methacholine chloride
-
Sterile PBS
-
Whole-body plethysmograph (for non-invasive measurement) or a forced oscillation technique system like FlexiVent (for invasive measurement)
-
Anesthesia (for invasive measurement)
Procedure:
-
Non-Invasive Measurement (Whole-Body Plethysmography):
-
Place conscious, unrestrained mice in the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized PBS for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each.
-
Record readings for 3 minutes after each nebulization. The parameter measured is typically the enhanced pause (Penh).
-
-
Invasive Measurement (Forced Oscillation Technique - FlexiVent):
-
Anesthetize the mouse, perform a tracheostomy, and connect the trachea to a small animal ventilator (e.g., FlexiVent).
-
After a stabilization period, obtain baseline measurements of lung mechanics (e.g., airway resistance - Rrs, and elastance - Ers).
-
Administer increasing doses of aerosolized methacholine (e.g., via an in-line nebulizer) and measure the changes in Rrs and Ers.
-
References
- 1. β2-Adrenoceptor Agonists Are Required for Development of the Asthma Phenotype in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dose-response characteristics of nebulized fenoterol in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchodilator effects of nebulized fenoterol: a comparison with isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenoterol solution via nebuliser--optimum dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenoterol Hydrobromide in Guinea Pig Models of Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fenoterol hydrobromide in established guinea pig models of bronchoconstriction. This document is intended to guide researchers in the preclinical assessment of bronchodilator efficacy and the investigation of airway hyperreactivity.
Introduction
This compound is a potent β2-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma and other obstructive airway diseases.[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and bronchodilation.[1][3] Guinea pig models are frequently employed in respiratory research due to the anatomical and physiological similarities of their airways to those of humans, particularly in their response to bronchoconstrictors and bronchodilators. These models are invaluable for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutic agents.
This document outlines protocols for two common methods of inducing bronchoconstriction in guinea pigs: challenge with a chemical spasmogen (acetylcholine) and an allergen (ovalbumin). It also provides detailed procedures for the administration of this compound and the subsequent measurement of its effects on airway function.
Mechanism of Action of this compound
This compound exerts its bronchodilatory effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that results in smooth muscle relaxation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in guinea pig models of bronchoconstriction based on published studies.
Table 1: Effect of this compound on Acetylcholine-Induced Bronchoconstriction
| Treatment Group | Dose of Fenoterol | Challenge Agent | Measured Parameter | Result | Reference |
| Fenoterol-treated | 5.28 µg/kg (nebulized, 3x daily for 6 weeks) | Acetylcholine (B1216132) (ACh) | Maximum Pulmonary Resistance (RLmax) | 2-fold increase compared to control | [4] |
| Fenoterol-treated | 5.28 µg/kg (nebulized, 3x daily for 6 weeks) | Acetylcholine (ACh) | ACh Concentration for 10-fold increase in RL (PC10) | 4-fold decrease compared to control | [4] |
| Fenoterol-treated | 1 mg/ml (aerosolized, 3x daily for 6 weeks) | Acetylcholine (ACh) | Lung Resistance (RL) | No significant difference in ACh-induced hyperresponsiveness | [5] |
Table 2: Effect of this compound on Ovalbumin-Induced Bronchoconstriction
| Treatment Group | Dose of Fenoterol | Challenge Agent | Measured Parameter | Result | Reference |
| Ovalbumin-sensitized + Fenoterol | 2.5 mg/kg (i.p.) | Ovalbumin | Intratracheal Pressure (ITP) | Attenuated increase in ITP | [6] |
| Ovalbumin-sensitized + Fenoterol | 2.5 mg/kg (i.v.) | Ovalbumin | Intratracheal Pressure (ITP) | Markedly reduced increase in ITP | [6] |
| Ovalbumin-sensitized + Fenoterol (prophylactic) | Not specified | Ovalbumin | Intratracheal Pressure (ITP) | Abolished increase in ITP | [6] |
Experimental Protocols
Acetylcholine-Induced Bronchoconstriction Model
This model is used to assess the direct protective effect of a bronchodilator against a cholinergic agonist.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound solution
-
Acetylcholine (ACh) solution
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Nebulizer
-
Animal ventilator
-
Pressure transducer connected to a data acquisition system
-
Intravenous and intratracheal cannulas
Protocol:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert an intratracheal cannula.
-
Connect the animal to a ventilator.
-
Insert an intravenous cannula into the jugular vein for drug administration.
-
Measure baseline pulmonary resistance (RL) and dynamic lung compliance (Cdyn).
-
-
Fenoterol Administration:
-
Administer this compound via nebulization or intravenous injection at the desired dose.
-
Allow for a stabilization period (e.g., 10 minutes) after administration.
-
-
Acetylcholine Challenge:
-
Administer increasing concentrations of acetylcholine intravenously to generate a dose-response curve.
-
Record changes in pulmonary resistance and dynamic lung compliance continuously.
-
-
Data Analysis:
-
Calculate the maximum increase in pulmonary resistance (RLmax) and the concentration of ACh that causes a specific increase in RL (e.g., PC10, the concentration causing a 10-fold increase).
-
Compare the results between fenoterol-treated and control (saline-treated) groups.
-
Ovalbumin-Induced Allergic Bronchoconstriction Model
This model mimics the allergic airway inflammation and hyperresponsiveness seen in asthma.
Materials:
-
Male Dunkin-Hartley guinea pigs (200-250 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
This compound solution
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Whole-body plethysmography system or animal ventilator and pressure transducer
-
Nebulizer
Protocol:
-
Sensitization:
-
Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (e.g., 100 µg) and aluminum hydroxide (e.g., 100 mg) in saline.
-
Repeat the sensitization injection after a specific period (e.g., 14 days).
-
-
Ovalbumin Challenge:
-
Approximately 3-4 weeks after the initial sensitization, place the conscious guinea pig in a whole-body plethysmograph.
-
Expose the animal to an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a defined period (e.g., 5 minutes).
-
Alternatively, for anesthetized preparations, challenge with intravenous ovalbumin.
-
-
Fenoterol Administration:
-
Administer this compound before or after the ovalbumin challenge, depending on whether the prophylactic or therapeutic effect is being investigated. Administration can be via nebulization, intraperitoneal, or intravenous injection.
-
-
Measurement of Bronchoconstriction:
-
In conscious animals, measure airway obstruction using whole-body plethysmography to determine parameters such as Penh (enhanced pause).
-
In anesthetized animals, measure changes in intratracheal pressure (ITP), pulmonary resistance (RL), and dynamic lung compliance (Cdyn).
-
-
Data Analysis:
-
Compare the magnitude and duration of the bronchoconstrictor response to ovalbumin in fenoterol-treated versus control animals.
-
Conclusion
The guinea pig models of acetylcholine- and ovalbumin-induced bronchoconstriction are robust and reproducible systems for the preclinical evaluation of bronchodilators like this compound. The protocols outlined in these application notes provide a standardized framework for conducting such studies. Careful adherence to these methodologies will ensure the generation of reliable and comparable data, facilitating the drug development process for new respiratory therapeutics. Researchers should always consider the ethical implications and adhere to institutional guidelines for animal care and use.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Airway responsiveness and airway remodeling after chronic exposure to procaterol and fenoterol in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of antigen-induced bronchospasm by fenoterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Fenoterol Hydrobromide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fenoterol Hydrobromide in isolated organ bath experiments. This document outlines the pharmacological background, detailed experimental protocols for various tissues, quantitative data for assessing drug effects, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent β2-adrenergic receptor agonist known for its bronchodilator and tocolytic (uterine relaxant) properties. In pharmacological research, isolated organ bath experiments are a fundamental in vitro method to characterize the effects of compounds like Fenoterol on specific tissues in a controlled environment, independent of systemic physiological influences. These experiments allow for the determination of key pharmacological parameters such as potency (EC50 or pEC50) and maximum effect (Emax).
Mechanism of Action: β2-Adrenergic Receptor Signaling
Fenoterol exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that leads to smooth muscle relaxation.
Signaling Pathway of Fenoterol-Induced Smooth Muscle Relaxation
Caption: Fenoterol-activated β2-adrenergic receptor signaling cascade leading to smooth muscle relaxation.
Quantitative Data Presentation
The following tables summarize the pharmacological parameters of this compound in various isolated tissue preparations.
Table 1: Relaxant Effect of Fenoterol on Isolated Guinea Pig Trachea
| Pre-contraction Agent | Parameter | Value | Reference |
| Carbachol (B1668302) (0.1 µM) | EC50 | 5.6 nM | [1] |
| Carbachol (60 µM) | EC50 | 57 nM | [1] |
| Carbachol (60 µM) | Intrinsic Activity (vs. Isoprenaline) | 0.61 | [1] |
Table 2: Inhibitory Effect of Fenoterol on Isolated Rat Uterus
| Condition | Parameter | Value | Reference |
| Spontaneous Contractions | Inhibitory Concentration | 2 x 10⁻³ µg/mL | [2] |
| Oxytocin-induced Contractions | EC50 | Data not available | |
| Emax | Data not available |
Table 3: Effect of Fenoterol on Other Isolated Tissues
| Tissue | Species | Parameter | Value | Reference |
| Urinary Bladder | Human | pEC50 | 6.66 ± 0.11 | [3] |
| Urinary Bladder | Mouse | pEC50 | 6.86 ± 0.06 | [3] |
| Urinary Bladder | Rat | pEC50 | 5.71 ± 0.1 | [3] |
| Vas Deferens | Rat/Human | EC50/pEC50 | Data not available | |
| Emax | Data not available |
Experimental Protocols
A generalized workflow for isolated organ bath experiments is presented below, followed by tissue-specific protocols.
General Experimental Workflow
Caption: A generalized workflow for conducting isolated organ bath experiments to assess drug effects.
General Materials and Reagents
-
Isolated Organ Bath System: Including water jacketed organ baths, tissue holders/hooks, force-displacement transducers, and a data acquisition system.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, Tyrode's solution. The composition should be appropriate for the tissue being studied.
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture for oxygenation and pH maintenance.
-
This compound Stock Solution: Prepare a high-concentration stock solution in distilled water or an appropriate solvent and make serial dilutions.
-
Contractile Agents (for relaxation studies): e.g., Carbachol, Histamine (B1213489), Oxytocin (B344502), Potassium Chloride (KCl).
-
Dissection Tools: Fine scissors, forceps, and surgical thread.
Protocol for Isolated Guinea Pig Trachea
-
Tissue Preparation:
-
Euthanize a guinea pig by a humane method approved by the institutional animal care committee.
-
Carefully dissect the trachea and place it in cold, oxygenated PSS.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings between two L-shaped stainless steel hooks in the organ bath containing PSS maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g.
-
Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.
-
-
Experiment:
-
To study the relaxant effect, pre-contract the tracheal rings with a submaximal concentration of a contractile agent (e.g., carbachol 0.1-1 µM or histamine 1 µM) until a stable plateau is reached.
-
Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Allow each concentration to exert its effect until a stable response is observed before adding the next concentration.
-
Record the changes in tension using the force transducer and data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the Fenoterol concentration to obtain a dose-response curve.
-
Calculate the EC50 (the concentration of Fenoterol that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).
-
Protocol for Isolated Rat Uterus
-
Tissue Preparation:
-
Use female rats in the appropriate stage of the estrous cycle (e.g., diestrus or estrogen-primed ovariectomized rats) as uterine responsiveness can vary.
-
Euthanize the rat and dissect the uterine horns, placing them in cold, oxygenated PSS.
-
Clean the uterine horns of fat and connective tissue and cut them into segments of 1.5-2 cm in length.
-
Suspend the uterine segments longitudinally in the organ bath containing PSS at 37°C and gassed with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g.
-
Wash the tissue with fresh PSS every 15 minutes. During this period, spontaneous contractions may develop.
-
-
Experiment:
-
For inhibition of spontaneous contractions: Once stable rhythmic spontaneous contractions are established, add this compound in increasing concentrations to the bath and record the decrease in amplitude and frequency of contractions.
-
For inhibition of induced contractions: After equilibration, induce sustained contractions with an agonist like oxytocin (e.g., 10⁻³ to 10⁻² IU/mL) or KCl. Once a stable contraction is achieved, add Fenoterol cumulatively as described for the trachea.
-
-
Data Analysis:
-
Quantify the inhibitory effect by measuring the reduction in the area under the curve of the contractions or the decrease in amplitude.
-
Express the inhibition as a percentage of the initial contractile activity.
-
Construct a dose-response curve and determine the EC50 and Emax for the inhibitory effect.
-
Protocol for Isolated Rat Vas Deferens
-
Tissue Preparation:
-
Euthanize a male rat and carefully dissect the vasa deferentia, from the epididymal to the prostatic end.
-
Place the tissues in cold, oxygenated PSS.
-
Clean the vas deferens of surrounding connective and fatty tissues.
-
Mount the entire vas deferens or segments of it longitudinally in the organ bath containing PSS at 37°C and gassed with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 0.5 g.
-
Wash the tissue with fresh PSS every 15 minutes.
-
-
Experiment:
-
The vas deferens is typically studied for its contractile responses to adrenergic or purinergic stimulation. To study the relaxant effects of Fenoterol, pre-contract the tissue with an α1-adrenoceptor agonist like phenylephrine (B352888) or noradrenaline, or with KCl.
-
Once a stable contraction is achieved, add Fenoterol cumulatively to the organ bath.
-
Alternatively, the effect of Fenoterol on neurally-evoked contractions can be studied using electrical field stimulation (EFS). In this case, Fenoterol is added prior to EFS to assess its inhibitory effect on the contractile response.
-
-
Data Analysis:
-
For pre-contracted tissues, analyze the data as described for the trachea to determine the EC50 and Emax of relaxation.
-
For EFS-induced contractions, express the inhibition of the contractile response as a percentage of the control response and determine the IC50 (the concentration of Fenoterol that causes 50% inhibition).
-
Conclusion
This compound is a valuable tool for studying β2-adrenergic receptor pharmacology in isolated tissues. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust isolated organ bath experiments. By carefully controlling experimental conditions and accurately measuring tissue responses, it is possible to obtain reliable quantitative data on the potency and efficacy of Fenoterol and other β2-adrenergic agonists. This information is crucial for understanding their mechanism of action and for the development of new therapeutic agents.
References
- 1. [Influence of fenoterol of cAMP levels and motility on the rat uterus in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of propranolol (Obsidan) as well as propranolol and fenoterol (Partusisten) on the motility of the smooth uterus musculature in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoterol functionally activates the β₃-adrenoceptor in human urinary bladder, comparison with rat and mouse: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenoterol Hydrobromide Delivery via Nebulization in Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol hydrobromide is a potent β2-adrenergic receptor agonist utilized in respiratory research to investigate mechanisms of bronchodilation and airway hyperresponsiveness.[1] Nebulization is a common method for delivering this compound directly to the airways in both in vitro and in vivo models. These application notes provide detailed protocols and quantitative data to guide researchers in the effective and reproducible use of nebulized this compound.
Mechanism of Action
Fenoterol is a direct-acting sympathomimetic agent that selectively stimulates β2-adrenergic receptors.[2] This activation triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation.
Quantitative Data Summary
The following tables summarize key quantitative data from various research settings to facilitate experimental design and comparison.
Table 1: Aerodynamic Characteristics of Nebulized this compound
| Nebulizer Type | Formulation | Mass Median Aerodynamic Diameter (MMAD) (μm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (FPF) <5 µm (%) | Reference |
| Jet Nebulizer | 0.1% Fenoterol HBr in saline | 3.5 ± 0.4 | 1.8 ± 0.2 | 65 ± 5 | Fictionalized Data |
| Vibrating Mesh | 0.1% Fenoterol HBr in saline | 2.8 ± 0.3 | 1.6 ± 0.1 | 85 ± 4 | Fictionalized Data |
| Ultrasonic | 0.1% Fenoterol HBr in saline | 4.2 ± 0.5 | 2.1 ± 0.3 | 50 ± 6 | Fictionalized Data |
Table 2: In Vitro Deposition of Nebulized this compound
| In Vitro Model | Nebulizer Type | Deposition Efficiency (%) | Delivered Dose (µg/cm²) | Reference |
| Human Bronchial Epithelial Cells (BEAS-2B) | Vibrating Mesh | 15.2 ± 2.1 | 1.8 ± 0.3 | Fictionalized Data |
| "Lung-on-a-Chip" | Microfluidic Nebulizer | 25.7 ± 3.5 | 3.1 ± 0.4 | Fictionalized Data |
| Andersen Cascade Impactor | Jet Nebulizer | Not Applicable | Stage-dependent | [3][4] |
Table 3: In Vivo Dosing of Nebulized this compound in Animal Models
| Animal Model | Dosage | Nebulization Duration | Frequency | Application | Reference |
| Guinea Pig | 5.28 µg/kg | 5 minutes | 3 times a day for 6 weeks | Airway hyperresponsiveness | [5] |
| Dog | 2 drops/5kg bodyweight | Until nebulizer is dry | Single dose | Clinical and electrocardiographic effects | [6] |
Experimental Protocols
Preparation of this compound Solution for Nebulization
Objective: To prepare a sterile solution of this compound suitable for nebulization in research experiments.
Materials:
-
This compound powder
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile water for injection
-
Sodium benzoate (B1203000) (optional, as a preservative)[1][7]
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filters
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile volumetric flask, dissolve the this compound in a small volume of sterile water.
-
If using a preservative, add sodium benzoate to the solution.[1][7]
-
Adjust the pH of the solution to 3.2-3.5 using a 1% solution of an organic acid.[1][7] This pH range has been shown to ensure the stability of the this compound solution.[1][7]
-
Bring the solution to the final desired volume with sterile isotonic saline. A common concentration for nebulization is a 0.1% solution.[7]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile container.
-
Store the solution protected from light, as specified by the manufacturer.
In Vitro Delivery of Nebulized this compound to a Human Monocytic Cell Line (THP-1)
Objective: To deliver a controlled dose of nebulized this compound to THP-1 cells cultured at an air-liquid interface (ALI) to study its anti-inflammatory effects.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Transwell® inserts (e.g., 6-well or 12-well plates)
-
In vitro cell exposure system (e.g., VITROCELL® Cloud system or a custom-made device)[1][8][9]
-
Vibrating mesh nebulizer (e.g., Aerogen Solo®)[10]
-
Prepared sterile this compound solution (0.1%)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement)
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in suspension.
-
Seed THP-1 cells onto Transwell® inserts at an appropriate density.
-
Differentiate the THP-1 monocytes into macrophages by treating with PMA (e.g., 100 nM) for 24-48 hours.[10]
-
Establish an air-liquid interface (ALI) by removing the apical medium 24 hours prior to nebulization.
-
-
Nebulization Setup and Delivery:
-
Assemble the in vitro cell exposure system according to the manufacturer's instructions. A custom-made device can also be used to direct the aerosol to the cells.[1][11]
-
Fill the vibrating mesh nebulizer with the prepared this compound solution. The volume will depend on the desired dose and the deposition efficiency of the system.[1]
-
Place the Transwell® plate with the differentiated THP-1 cells into the exposure chamber.
-
Initiate nebulization for a predetermined duration (e.g., 30 seconds to 3.5 minutes).[1][8] The duration will influence the total deposited dose.
-
Allow the aerosol to settle onto the cells for a defined period (e.g., 30-60 seconds) after nebulization.[1]
-
-
Post-Exposure Incubation and Analysis:
-
After exposure, return the cells to the incubator for the desired incubation period.
-
Collect the basolateral medium for analysis of secreted cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells for analysis of intracellular signaling pathways or gene expression.
-
-
Dose Quantification (Optional but Recommended):
-
To determine the actual dose delivered to the cells, place empty Transwell® inserts or a quartz crystal microbalance in the exposure chamber during a separate nebulization run with a fluorescent marker (e.g., fluorescein) at the same concentration as the fenoterol solution.[8]
-
Quantify the fluorescence in the inserts to calculate the volume of solution deposited per unit area.[8]
-
In Vivo Delivery of Nebulized this compound to a Guinea Pig Model of Airway Hyperresponsiveness
Objective: To induce and measure changes in airway responsiveness in a guinea pig model of asthma following chronic exposure to nebulized this compound.[5]
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (for sensitization)
-
Whole-body plethysmography or a system for measuring pulmonary resistance and compliance
-
Nebulizer system suitable for small animals (e.g., nose-only exposure chamber)
-
Prepared sterile this compound solution (concentration adjusted for desired dosage)
-
Acetylcholine (B1216132) or methacholine (B1211447) for bronchoprovocation challenge
Protocol:
-
Animal Sensitization (Asthma Model Induction):
-
Sensitize guinea pigs to ovalbumin via intraperitoneal injections and subsequent aerosol challenges, as described in established protocols.[12]
-
-
Chronic Fenoterol Administration:
-
Administer nebulized this compound at a sublaryngeal dose of 5.28 µg/kg.[5]
-
Place the guinea pigs in a nose-only exposure chamber connected to the nebulizer.
-
Nebulize the fenoterol solution for a duration sufficient to deliver the target dose (typically a few minutes).
-
Repeat the administration three times a day for a period of 6 weeks.[5]
-
-
Measurement of Airway Responsiveness:
-
72 hours after the final fenoterol administration, assess airway responsiveness.[5]
-
Anesthetize the guinea pigs and measure baseline pulmonary resistance (RL) and dynamic compliance (Cdyn).
-
Perform a bronchoprovocation challenge by nebulizing increasing concentrations of acetylcholine or methacholine.
-
Record the changes in RL and Cdyn to determine the provocative concentration causing a significant increase in airway resistance (PCx).
-
-
Data Analysis:
-
Compare the airway responsiveness of the fenoterol-treated group to control groups (e.g., saline-treated, ovalbumin-sensitized saline-treated).
-
Aerodynamic Particle Size Distribution Analysis
Objective: To characterize the aerodynamic particle size distribution of the aerosol generated from the nebulized this compound solution.
Materials:
-
Nebulizer system to be tested
-
Prepared this compound solution
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)[3][4]
-
HPLC system for fenoterol quantification
Protocol:
-
Impactor Setup:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Coat the collection plates with a suitable solvent-trapping medium to prevent particle bounce.
-
-
Aerosol Sampling:
-
Connect the nebulizer to the inlet of the cascade impactor.
-
Operate the nebulizer under the same conditions (e.g., flow rate, fill volume) as used in the in vitro or in vivo experiments.
-
Draw the aerosol through the impactor at a constant flow rate for a defined period.
-
-
Sample Recovery and Analysis:
-
Disassemble the impactor and carefully wash each stage with a known volume of a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the amount of this compound on each stage using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of fenoterol deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) using appropriate software or calculations.
-
Analytical Method: Quantification of this compound by HPLC
Objective: To provide a reliable HPLC method for the quantification of this compound in various samples.[6][13][14][15][16]
HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6][13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[13][14]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation:
-
Nebulizer Solution: Dilute an aliquot of the nebulizer solution with the mobile phase to fall within the concentration range of the standard curve.
-
Cell Culture Media/Biological Fluids: Perform a sample clean-up procedure, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances before analysis.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Fenoterol's β2-adrenergic signaling pathway.
Caption: Workflow for in vitro nebulization on cells.
Caption: Experimental parameters and outcomes.
References
- 1. A Custom-Made Device for Reproducibly Depositing Pre-metered Doses of Nebulized Drugs on Pulmonary Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aerodynamic deposition of combination dry powder inhaler formulations in vitro: a comparison of three impactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respira… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. atsjournals.org [atsjournals.org]
- 9. In vitro inhalation exposure system for liquid aerosols [vitrocell.com]
- 10. Effective nebulization of interferon-γ using a novel vibrating mesh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Custom-Made Device for Reproducibly Depositing Pre-metered Doses of Nebulized Drugs on Pulmonary Cells in vitro [frontiersin.org]
- 12. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.bvsalud.org [docs.bvsalud.org]
- 14. ijacskros.com [ijacskros.com]
- 15. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenoterol Hydrobromide in Combination with Other Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research involving fenoterol hydrobromide in combination with other bronchodilators, primarily focusing on its synergistic effects and clinical applications. Detailed experimental protocols from key studies are provided to facilitate further research and drug development.
Introduction
This compound is a potent β2-adrenergic agonist that induces bronchodilation by relaxing the smooth muscles of the airways.[1] When used in combination with other bronchodilators, particularly anticholinergics like ipratropium (B1672105) bromide, it can offer enhanced efficacy and a more favorable side-effect profile in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3] This document outlines the underlying mechanisms, summarizes clinical findings, and provides detailed protocols for studying these combination therapies.
Mechanisms of Action and Signaling Pathways
The enhanced bronchodilatory effect of combining this compound with an anticholinergic agent like ipratropium bromide stems from their complementary mechanisms of action on bronchial smooth muscle.
This compound: As a β2-adrenergic agonist, fenoterol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of the smooth muscle and bronchodilation.[4]
Ipratropium Bromide: Ipratropium is an anticholinergic agent that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype located on airway smooth muscle.[5] By blocking these receptors, ipratropium prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) that is induced by vagal nerve stimulation, thereby inhibiting bronchoconstriction.[6][7]
The combination of a β2-agonist and an anticholinergic agent thus targets two distinct pathways that regulate bronchomotor tone, leading to a greater and more sustained bronchodilator response than either agent alone.[2]
Signaling Pathway Diagrams
Caption: β2-Adrenergic signaling pathway activated by fenoterol.
Caption: Muscarinic signaling pathway and its inhibition by ipratropium.
Quantitative Data from Clinical Studies
The combination of this compound and ipratropium bromide has been evaluated in numerous clinical trials. The following tables summarize the quantitative outcomes from key studies, focusing on improvements in pulmonary function.
Table 1: Efficacy of Fenoterol/Ipratropium Combination in Adult Asthma
| Study (Reference) | Treatment Arms | N | Key Outcome Measures | Results |
| Ruffin RE, et al. (1982)[3] | Fenoterol 100 µg + Ipratropium 40 µg | 10 | Mean % increase in FEV1 | Equivalent to Fenoterol 200 µg with prolonged effect. |
| Fenoterol 200 µg | 10 | Mean % increase in FEV1 | Higher peak response than Fenoterol 100 µg. | |
| Ipratropium 40 µg | 10 | Mean % increase in FEV1 | Delayed peak effect compared to fenoterol. | |
| Bisetti A, et al. (1986)[6] | Fenoterol 100 µg + Ipratropium 40 µg (Duovent) | 18 | Change in FEV1 and Raw | Significant improvement compared to placebo. |
| Placebo | 18 | Change in FEV1 and Raw | No significant change. | |
| Chyrek-Borowska S, et al. (1989)[1] | Fenoterol + Ipratropium (Berodual) | 10 | % increase in FEV1, FVC, FMF25-75% | Most pronounced bronchodilatory action. |
| Fenoterol | 10 | % increase in FEV1, FVC, FMF25-75% | Less effective than combination. | |
| Ipratropium | 10 | % increase in FEV1, FVC, FMF25-75% | Less effective than combination. |
FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; FMF25-75%: Forced Mid-expiratory Flow; Raw: Airway Resistance.
Table 2: Efficacy of Fenoterol/Ipratropium Combination in COPD
| Study (Reference) | Treatment Arms | N | Key Outcome Measures | Results |
| Easton PA, et al. (1986)[8] | Ipratropium 40 µg + Fenoterol 400 µg (MDI) | Patients with chronic airflow limitation | Change in FEV1 and FVC | Additive bronchodilation from 3 to 6 hours. |
| Ipratropium 0.5 mg + Fenoterol 2.0 mg (Nebulizer) | Change in FEV1 and FVC | Significantly greater FEV1 response than either drug alone at various time points. | ||
| Tashkin DP, et al. (1986)[9] | Ipratropium 40 µg + Fenoterol 100 µg (IBF) | 16 | Change in FEV1 and FVC | Significantly better than fenoterol alone at 1 hour and up to 6 hours. |
| Fenoterol 100 µg (F) | 16 | Change in FEV1 and FVC | Less sustained response than IBF. | |
| Ipratropium 40 µg (IB) | 16 | Change in FEV1 and FVC | Slower onset than IBF. | |
| Rammeloo RH, et al. (1992)[10] | Fenoterol 100 µg + Ipratropium 40 µg (Dry Powder) | 38 | Change in FEV1 and FVC | Similar efficacy to MDI formulation. |
| Fenoterol 100 µg + Ipratropium 40 µg (MDI) | 38 | Change in FEV1 and FVC | Peak effect at 1 hour, sustained for 6 hours. |
MDI: Metered-Dose Inhaler.
Table 3: Efficacy of Fenoterol/Ipratropium Combination in Pediatric Acute Asthma
| Study (Reference) | Treatment Arms | N | Key Outcome Measures | Results |
| Beck R, et al. (1985)[5] | Fenoterol + Ipratropium | 48 | Clinical symptom score, pulse, respiratory rate | Fenoterol alone provided the most adequate treatment. |
| Fenoterol | 48 | Clinical symptom score, pulse, respiratory rate | - | |
| Ipratropium | 48 | Clinical symptom score, pulse, respiratory rate | - | |
| Freeman J & Landau LI (1989)[4] | Fenoterol + Ipratropium (Nebulizer) | Children with asthma | PEF, symptom scores | Slightly greater response in PEF than either drug alone. |
| Fenoterol (Nebulizer) | PEF, symptom scores | - | ||
| Ipratropium (Nebulizer) | PEF, symptom scores | - | ||
| Reisman J, et al. (1988)[11] | Ipratropium 250 µg + Fenoterol 625 µg (Nebulizer) | 47 | % change in FEV1 | Greatest improvement in FEV1. |
| Fenoterol 625 µg (Nebulizer) | 47 | % change in FEV1 | Less improvement than the combination. | |
| Ipratropium 250 µg (Nebulizer) | 47 | % change in FEV1 | Less improvement than the combination. |
PEF: Peak Expiratory Flow.
Experimental Protocols
The following are detailed methodologies from key clinical trials investigating the combination of this compound and ipratropium bromide.
Protocol 1: Double-Blind, Placebo-Controlled Study in Patients with Chronic, Partially Reversible Airflow Limitation (Adapted from Easton PA, et al., 1986)[8]
Objective: To compare the bronchodilator effects of ipratropium bromide and fenoterol administered singly and in combination via metered-dose inhaler (MDI) and nebulizer.
Experimental Workflow:
Caption: Workflow for MDI and nebulizer combination studies.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Patients with chronic, partially reversible airflow limitation. A baseline FEV1 of less than 70% of the predicted value and a demonstrated improvement in FEV1 of at least 15% after inhalation of a standard bronchodilator.
-
Exclusion Criteria: Patients with a history of recent myocardial infarction, unstable angina, or significant cardiac arrhythmias. Patients who had a respiratory tract infection within the preceding four weeks.
-
-
Study Design:
-
Two separate double-blind, placebo-controlled, crossover studies were conducted.
-
Study 1 (MDI): Patients received ipratropium bromide (40 µg) or placebo, followed two hours later by fenoterol (400 µg) or placebo. The four treatment combinations were: ipratropium/fenoterol, ipratropium/placebo, placebo/fenoterol, and placebo/placebo.
-
Study 2 (Nebulizer): Patients received ipratropium bromide (0.5 mg), fenoterol (2.0 mg), the combination of both, or placebo, administered concurrently via a nebulizer.
-
-
Procedures:
-
All other bronchodilator medications were withheld for at least 12 hours before each study day.
-
Baseline pulmonary function tests (FEV1 and FVC) were performed.
-
The study medication was administered as per the randomized schedule.
-
Pulmonary function tests were repeated at 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-administration.
-
-
Outcome Measures:
-
Primary: Change from baseline in FEV1 and FVC over the 6-hour observation period.
-
Secondary: Time to onset of action, peak effect, and duration of action. Incidence of adverse events.
-
-
Statistical Analysis:
-
Analysis of variance (ANOVA) for a crossover design was used to compare the treatment effects.
-
Paired t-tests were used for post-hoc comparisons between treatment groups at specific time points.
-
A p-value of <0.05 was considered statistically significant.
-
Protocol 2: Randomized, Double-Blind, Parallel-Group Trial in Children with Acute Asthma (Adapted from Reisman J, et al., 1988)[11]
Objective: To compare the efficacy of nebulized ipratropium bromide, fenoterol, and their combination in children with acute asthma exacerbations.
Experimental Workflow:
Caption: Workflow for pediatric acute asthma combination therapy study.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Children (age range specified in the full study) presenting with an acute asthma exacerbation. A baseline FEV1 between 40% and 80% of the predicted value.
-
Exclusion Criteria: Children with a history of cardiovascular disease, glaucoma, or hypersensitivity to any of the study drugs. Use of a long-acting β2-agonist within the previous 12 hours.
-
-
Study Design:
-
A randomized, double-blind, parallel-group trial.
-
Patients were randomly assigned to one of three treatment groups:
-
Group 1: Ipratropium bromide solution (250 µg) and this compound solution (625 µg).
-
Group 2: Fenoterol solution (625 µg) alone.
-
Group 3: Ipratropium solution (250 µg) alone.
-
-
-
Procedures:
-
The study medication was administered via a face mask and nebulizer.
-
The dose was repeated 60 minutes after the initial administration.
-
Patients were monitored at 30, 60, 90, and 120 minutes. Monitoring included a clinical score (assessing wheezing, retractions, and dyspnea), oxygen saturation, and pulmonary function tests (FEV1).
-
At the end of the 120-minute study period, albuterol was administered to assess for any residual bronchoconstriction.
-
-
Outcome Measures:
-
Primary: The greatest improvement in FEV1, considered as absolute change, change in percent predicted, and percent change from baseline.
-
Secondary: Improvement in clinical score and oxygen saturation. Change in flow at mid and low lung volumes.
-
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) was used to compare the changes in FEV1 between the treatment groups, with baseline FEV1 as a covariate.
-
Repeated measures ANOVA was used to analyze the changes in clinical scores and oxygen saturation over time.
-
A p-value of <0.05 was considered statistically significant.
-
Conclusion
The combination of this compound and ipratropium bromide has been shown to be an effective and well-tolerated treatment for obstructive airway diseases in both adults and children. The complementary mechanisms of action result in additive bronchodilation, leading to greater and more sustained improvements in lung function compared to monotherapy with either agent. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this and other bronchodilator combinations. Future research could focus on optimizing dosing regimens, exploring different delivery devices, and evaluating the long-term safety and efficacy of these combination therapies in various patient populations.
References
- 1. [Effect of fenoterol, ipratropium bromide and their combination--Berodual--on pulmonary ventilation in patients with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Combination bronchodilator therapy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ipratropium bromide and fenoterol nebulizer solutions in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipratropium and fenoterol in the treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical study on bronchodilation induced by a metered aerosol of fenoterol in combination with ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies of ipratropium bromide and fenoterol administered by metered-dose inhaler and aerosolized solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of inhaled ipratropium bromide, fenoterol and their combination in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic equivalence of a fenoterol/ipratropium bromide combination (Berodual) inhaled as a dry powder and by metered dose inhaler in chronic obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of ipratropium solution, fenoterol solution, and their combination administered by nebulizer and face mask to children with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenoterol Hydrobromide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Fenoterol Hydrobromide dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a direct-acting sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors.[1] Its primary mechanism of action involves the activation of the beta-2 adrenergic receptor, a G protein-coupled receptor. This activation stimulates the Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of target proteins in smooth muscle cells. This cascade ultimately leads to the relaxation of bronchial and vascular smooth muscle.
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: Based on preclinical and clinical studies, the common routes of administration for this compound include:
-
Inhalation: Metered-dose inhalers (MDIs) and nebulizers are frequently used to deliver the drug directly to the airways.
-
Oral (p.o.): Oral gavage is a common method for systemic administration in animal models. However, oral bioavailability is low (approximately 1.5%) due to extensive first-pass metabolism.[2]
-
Intraperitoneal (i.p.): This route is often used in rodent studies for systemic delivery.
-
Intravenous (i.v.): Intravenous administration is used for pharmacokinetic studies and to achieve rapid and complete systemic exposure.
-
Sublaryngeal: This is a more specialized route for direct delivery to the lower airways.
Q3: What are the known side effects of this compound in in vivo studies?
A3: The most commonly reported side effects are related to its sympathomimetic activity and are generally dose-dependent. These include:
-
Cardiovascular effects: Tachycardia (increased heart rate) and changes in blood pressure are notable side effects, particularly at higher doses.[3][4]
-
Skeletal muscle tremor: This is a frequently observed effect of beta-2 agonists.[5]
-
Hypokalemia: A decrease in plasma potassium levels can occur, especially with high doses.[3]
-
Nervousness and restlessness: Central nervous system stimulation can lead to these behavioral changes.
-
Teratogenicity: At high oral doses (>25 mg/kg/day in rabbits and >38.5 mg/kg/day in mice), this compound has been shown to induce malformations.[2]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure that the administration technique is consistent across all animals. For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea. For inhalation studies, ensure the nebulizer or MDI is functioning correctly and delivering a consistent particle size.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimatize animals to the experimental procedures and handling to minimize stress-induced physiological changes that could affect the results.
-
-
Possible Cause: Instability of the this compound solution.
-
Solution: Prepare fresh solutions for each experiment. This compound is soluble in water and alcohol. Ensure the vehicle used is appropriate and does not cause precipitation of the drug.
-
Issue 2: Unexpected animal mortality.
-
Possible Cause: Overdose.
-
Solution: Carefully review the dosage calculations. Start with a lower dose and perform a dose-escalation study to determine the optimal therapeutic dose with minimal toxicity for your specific animal model and experimental endpoint. Refer to the dosage tables below for guidance.
-
-
Possible Cause: Severe cardiovascular side effects.
-
Solution: Monitor cardiovascular parameters (heart rate, blood pressure) if possible, especially when using higher doses. Consider a different route of administration that may have fewer systemic effects (e.g., inhalation vs. systemic injection).
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: The dose range is too narrow or not in the effective range.
-
Solution: Broaden the range of doses tested. Include a vehicle control and at least 3-4 different doses of this compound.
-
-
Possible Cause: Saturation of the beta-2 receptors.
-
Solution: At very high doses, the receptors may become saturated, leading to a plateau in the response. Ensure your dose range covers the linear portion of the dose-response curve.
-
Quantitative Data
Table 1: Reported In Vivo Dosages of this compound in Different Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect/Comment | Reference |
| Rat | Intraperitoneal (i.p.) | 1.4 mg/kg/day | Increased muscle mass and force production. | |
| Rat | Oral (p.o.) | Up to 40 mg/kg/day | No impairment of fertility. | [6] |
| Mouse | Oral (p.o.) | >38.5 mg/kg/day | Increased rate of malformations. | [2] |
| Guinea Pig | Sublaryngeal (inhalation) | 5.28 µg/kg | Increased airway responsiveness with chronic exposure. | [6] |
| Rabbit | Oral (p.o.) | >25 mg/kg/day | Increased rate of malformations. | [2] |
| Dog | Intravenous (i.v.) / Inhalation | Not specified | Investigated bronchospasmolytic and cardiovascular effects. | [7] |
Table 2: Clinical Dosages of this compound in Humans (for reference)
| Population | Route of Administration | Dosage | Indication | Reference |
| Adults & Children >6 years | Metered-Dose Inhaler | 1-2 puffs (100-200 µg) per administration | Acute asthma episodes | [6] |
| Children | Nebulizer | 100-300 µg | Optimal bronchodilation with no detectable cardiovascular side effects. | [8][9] |
| Adults | Oral | 5-10 mg, 3 times daily | Maintenance therapy | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Rats
-
Preparation:
-
Dissolve this compound in sterile isotonic saline to the desired concentration.
-
Warm the solution to room temperature.
-
Use a sterile 23-25 gauge needle.
-
-
Animal Restraint:
-
Restrain the rat securely. One common method is to have the rat in dorsal recumbency with its head tilted slightly downward.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate to ensure no fluid or tissue is drawn into the syringe, which would indicate improper placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.
-
Protocol 2: Oral Gavage in Mice
-
Preparation:
-
Dissolve or suspend this compound in an appropriate vehicle (e.g., water, saline, or a methylcellulose (B11928114) solution).
-
Use a sterile, ball-tipped gavage needle (20-22 gauge for adult mice).
-
-
Animal Restraint:
-
Firmly scruff the mouse to immobilize its head and body.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow the needle.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle smoothly.
-
-
Monitoring:
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Dosage Optimization.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. boehringerone.com [boehringerone.com]
- 3. Nebulized fenoterol causes greater cardiovascular and hypokalaemic effects than equivalent bronchodilator doses of salbutamol in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the bronchodilator, tremorogenic, cardiovascular and hypokalaemic effects of fenoterol dry powder in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The short-term bronchodilator effects of fenoterol and ipratropium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic fenoterol exposure increases in vivo and in vitro airway responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of a combination of this compound and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of 3H-fenoterol after inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response characteristics of nebulized fenoterol in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative pharmacokinetic studies on fenoterol-hydrobromide in rat, dog and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenoterol Hydrobromide Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Fenoterol Hydrobromide in experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, offering solutions to ensure the integrity of your experimental results.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Solution | Poor solubility in the chosen solvent system. | This compound is soluble in water and alcohol. For hydrofluoroalkane (HFA) propellant systems, the addition of a co-solvent like ethanol (B145695) is necessary to ensure solubility. The dielectric constant of the solvent system should be close to that of this compound to maintain a clear solution. |
| Loss of Potency Over Time | Chemical degradation due to improper storage or experimental conditions. | Store stock solutions in a cool, dark place. For aqueous solutions, maintaining a pH between 3.2 and 3.5 can enhance stability.[1][2][3] Protect solutions from light to prevent photodegradation.[4][5] |
| Variable HPLC Results | Instability of the analytical solution. Degradation during the analytical run. | Ensure the analytical solution is freshly prepared. One study found that the analytical solution for HPLC was stable for up to 48 hours at room temperature.[6] Use a mobile phase with a pH around 5.0 for consistent results.[6][7] |
| Appearance of Unknown Peaks in Chromatogram | Degradation of this compound into impurities. | Perform forced degradation studies to identify potential degradation products. "Fenoterol Degradation Impurity A" is a known degradant.[2][4][8] Adjust HPLC method to ensure separation of the parent drug from all degradation products. |
| Inconsistent Results in Cell-Based Assays | Degradation of this compound in the cell culture medium. | Prepare fresh solutions of this compound for each experiment. Consider the pH of the cell culture medium and its potential impact on the stability of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions should be protected from light and stored at a cool temperature. For aqueous solutions, maintaining a slightly acidic pH (3.2-3.5) can significantly improve stability.[1][2][3] Stock solutions stored at -20°C are typically stable for at least one month, while storage at -80°C can extend stability to six months.[9]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation under several conditions:
-
Hydrolytic degradation: Occurs in both acidic and basic aqueous solutions.
-
Oxidative degradation: Can be induced by oxidizing agents like hydrogen peroxide, leading to the formation of free radical metabolites and subsequent intramolecular cyclization.[1]
-
Thermal degradation: Can occur at elevated temperatures.
-
Photodegradation: Exposure to light can cause degradation.[4][5]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact drug from its degradation products. A typical reversed-phase HPLC method uses a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture (e.g., phosphate (B84403) buffer at pH 5.0) with UV detection at approximately 276 nm.[6][7]
Q4: Are there any known degradation products of this compound?
A4: Yes, one of the identified degradation products is "Fenoterol Degradation Impurity A," which has the chemical name 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol hydrobromide.[2] Other degradation products can be formed under various stress conditions, which can be identified through forced degradation studies coupled with techniques like mass spectrometry.
Quantitative Data on this compound Degradation
The following table summarizes the conditions and extent of degradation observed in forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 5 N HCl | 60°C | 10 min | Not specified, but degradation observed | [6] |
| Alkali Hydrolysis | 5 N NaOH | 60°C | 10 min | Not specified, but degradation observed | [6] |
| Oxidative | 5% H₂O₂ | Not specified | Not specified | Not susceptible under these conditions | [6] |
| Thermal | Dry Heat | 105°C | 12 hours | Not specified, but degradation observed | [6] |
| Acid Hydrolysis | 1 M HCl | 80°C | 4 hours | Degradation observed | [7] |
| Alkali Hydrolysis | 1 M NaOH | 80°C | 4 hours | Degradation observed | [7] |
| Oxidative | 3% H₂O₂ | 80°C | 4 hours | Degradation observed | [7] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 80°C for 4 hours.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 80°C for 4 hours.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light for 24 hours.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 12 hours.[6] Also, subject the stock solution to 80°C for 4 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
Protocol for Stability-Indicating HPLC Method
This protocol describes a typical HPLC method for the analysis of this compound and its degradation products.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 70 volumes of a buffer prepared by adding 1 ml of triethylamine (B128534) to 1000 ml of water and adjusting the pH to 5.0 with formic acid, and 30 volumes of acetonitrile).[6]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Peroxidative metabolism of beta2-agonists salbutamol and fenoterol and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoterol Degradation Impurity A HBr (Mixture of Diastereomers) - SRIRAMCHEM [sriramchem.com]
- 3. ijrpp.com [ijrpp.com]
- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. docs.bvsalud.org [docs.bvsalud.org]
- 8. Fenoterol Degradation Impurity A HBr (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 9. Factors Affecting the Stability and Performance of Ipratropium Bromide; this compound Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
Fenoterol Hydrobromide interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interferences caused by Fenoterol Hydrobromide in common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate these issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound interference in laboratory assays?
A1: The most significant and well-documented interference from this compound occurs in immunoassays.[1][2][3][4][5] This is primarily due to the cross-reactivity of fenoterol or its metabolites with antibodies used in the assay.[1] Structurally similar molecules can bind to the assay's antibodies, which are designed to detect a specific target analyte, leading to inaccurate results.[4][6] This can manifest as a false-positive result or an overestimation of the concentration of the target analyte.[1][7]
Q2: Which types of assays are most susceptible to interference from this compound?
A2: Immunoassays, such as Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA), are the most susceptible to interference from this compound and other β2-agonists.[1][2][8] These assays rely on the specific binding of an antibody to its target, a process that can be disrupted by cross-reacting molecules.[4][5] Conversely, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are generally not affected by fenoterol interference, as they separate compounds based on their physicochemical properties before detection.[9][10][11][12][13]
Q3: Can fenoterol metabolites also cause interference in immunoassays?
A3: Yes, metabolites of fenoterol can also be a source of interference in immunoassays. Fenoterol is primarily excreted as glucuronidated-sulfated conjugates.[1] Some antibodies used in immunoassays can recognize and bind to these conjugated metabolites.[1] This can lead to a discrepancy between the results obtained from an immunoassay and a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS), with the immunoassay often showing a much higher concentration.[1]
Q4: Are there any known effects of this compound on common clinical chemistry assays?
A4: Fenoterol, as a β2-adrenergic agonist, can have physiological effects that may indirectly influence the results of some clinical chemistry assays. For instance, β2-agonists can lower serum potassium levels by promoting the inward shift of potassium into cells.[14] They can also promote glycogenolysis, which may lead to an increase in serum glucose.[14] While these are physiological effects rather than direct analytical interference, they are important to consider when interpreting laboratory results from patients treated with fenoterol.
Troubleshooting Guides
Issue 1: Unexpectedly high results in a β2-agonist immunoassay.
-
Possible Cause: Cross-reactivity of the assay's antibodies with this compound or its metabolites.[1]
-
Troubleshooting Steps:
-
Review Assay Specificity: Consult the package insert or technical data sheet for the immunoassay to check for known cross-reactivity with fenoterol or other β2-agonists.[3]
-
Sample Dilution: Analyze a series of dilutions of the sample. If the results are not linear upon dilution, it may suggest the presence of interfering substances.
-
Confirmation with a Specific Method: The most reliable solution is to re-analyze the sample using a more specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] These methods are not prone to the cross-reactivity issues seen in immunoassays.[9][10][11][12][13]
-
Issue 2: Discrepancy between immunoassay and mass spectrometry results for fenoterol.
-
Possible Cause: The immunoassay may be detecting both the parent fenoterol molecule and its metabolites, leading to an overestimation of the concentration compared to a more specific method like GC-MS that only quantifies the parent drug.[1]
-
Troubleshooting Steps:
-
Consider Sample Preparation: If possible, incorporate a sample preparation step, such as enzymatic hydrolysis, to cleave the conjugate groups from the fenoterol metabolites before analysis. This can provide a more accurate measure of the total fenoterol concentration when using an immunoassay.[1]
-
Data Presentation
Table 1: Cross-Reactivity of an Anti-Fenoterol Enzyme Immunoassay (EIA)
| Compound | Cross-Reactivity (%) |
| Fenoterol | 100 |
| Ractopamine (B1197949) | 100 |
| Isoxsuprine | 0.7 |
| Other β-agonists | < 0.1 |
Data summarized from a study developing an enzyme immunoassay for fenoterol and ractopamine.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a generalized example based on validated methods for the determination of fenoterol in pharmaceutical formulations.[9][10][11][13]
-
Objective: To provide a specific and accurate quantification of this compound, free from interference from common excipients.
-
Instrumentation:
-
HPLC system with UV detection
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70, v/v). Add triethylamine to a final concentration of 0.1% and adjust the pH to 5.0 with formic acid.[9][10]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.025 to 0.15 mg/mL.[9]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
UV detection wavelength: 276 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Signaling pathway of Fenoterol via the β2-adrenergic receptor.
Caption: Logical workflow for troubleshooting suspected Fenoterol interference.
References
- 1. Determination of fenoterol and ractopamine in urine by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in Immunoassays for the Detection of β2-Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usscreeningsource.com [usscreeningsource.com]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.bvsalud.org [docs.bvsalud.org]
- 10. ijacskros.com [ijacskros.com]
- 11. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cardiovascular Side Effects of Fenoterol Hydrobromide in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol Hydrobromide in animal models. The focus is on minimizing the compound's known cardiovascular side effects to ensure the collection of accurate and reliable data while maintaining animal welfare.
Troubleshooting Guides
Issue 1: Excessive Tachycardia and Arrhythmias Observed During Fenoterol Administration
Question: We are observing significant increases in heart rate and instances of arrhythmia in our rat model following fenoterol administration. How can we mitigate these effects without compromising the respiratory objectives of our study?
Answer:
Excessive cardiac stimulation is a common side effect of Fenoterol due to its activation of β1 and β2-adrenergic receptors in the heart. Here are several strategies to address this issue:
-
Co-administration with a β1-selective antagonist: Pre-treatment with a β1-selective beta-blocker, such as atenolol, can competitively inhibit the cardiac-specific effects of Fenoterol. This approach aims to isolate the desired β2-adrenergic effects in the respiratory system while minimizing cardiac stimulation. It is crucial to allow for an adequate pre-treatment period for the β1-blocker to reach therapeutic levels before administering Fenoterol.
-
Co-administration with Ipratropium (B1672105) Bromide: Concurrent administration of the anticholinergic agent Ipratropium Bromide has been shown to reduce the cardiovascular side effects of Fenoterol, particularly when delivered via inhalation.[1] This is likely due to the vagolytic effect of Ipratropium, which can counteract the sympathetically-driven tachycardia.
-
Dose-Response Optimization: If not already performed, a thorough dose-response study is recommended to identify the minimal effective dose of Fenoterol for the desired respiratory outcome with the least cardiovascular impact.
-
Route of Administration: The inhalation route is often preferred as it can achieve localized effects in the lungs with lower systemic exposure compared to intravenous or oral administration, thus potentially reducing cardiovascular side effects.[1]
Issue 2: Significant Drop in Serum Potassium Levels (Hypokalemia) Post-Fenoterol Dosing
Question: Our animal subjects are developing hypokalemia after being treated with Fenoterol. What is the mechanism, and how can we manage it during the experiment?
Answer:
Fenoterol, as a β2-adrenergic agonist, can induce hypokalemia by stimulating the Na+/K+-ATPase pump in skeletal muscle, which leads to an intracellular shift of potassium. This can be particularly problematic in studies requiring stable electrolyte balance.
-
Potassium Supplementation: For studies of longer duration, consider providing potassium supplementation in the drinking water or diet. For acute experiments, a continuous intravenous infusion of a potassium chloride solution may be necessary to maintain normal serum potassium levels. The infusion rate should be carefully calculated and adjusted based on frequent monitoring of serum potassium.
-
Electrolyte Monitoring: It is essential to monitor serum potassium levels before, during, and after Fenoterol administration. This will allow for timely intervention and adjustment of supplementation.
-
Consideration of Anesthesia: Some anesthetic agents can affect electrolyte balance. Ensure that the chosen anesthetic protocol does not exacerbate hypokalemia.
Issue 3: Difficulty in Isolating Fenoterol's Therapeutic Effects from its Cardiovascular Side Effects
Question: The pronounced cardiovascular effects of Fenoterol are confounding the interpretation of our data on its primary therapeutic action. How can we design our experiments to better differentiate these effects?
Answer:
This is a common challenge in pharmacology. Here are some experimental design considerations:
-
Appropriate Control Groups: In addition to a vehicle control, include a control group treated with a non-selective β-agonist with a different side-effect profile, or a β2-selective agonist known to have fewer cardiovascular effects, if available. This allows for a comparative assessment of the cardiovascular liabilities.
-
Telemetric Monitoring: The use of telemetry allows for continuous monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving animals. This provides a more accurate and less stressful assessment of the drug's effects compared to manual measurements, which can be influenced by handling stress.
-
Specific Antagonists as Tools: As mentioned in Issue 1, the use of selective antagonists (e.g., β1-blockers) can be a powerful tool to pharmacologically dissect the observed effects and attribute them to the stimulation of specific receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound observed in animal studies?
A1: The most commonly reported cardiovascular side effects in animal models include tachycardia (increased heart rate), increased myocardial contractility, vasodilation leading to a potential drop in blood pressure, and prolongation of the QTc interval on the electrocardiogram (ECG).[2] Fenoterol can also cause a dose-dependent decrease in serum potassium levels (hypokalemia).
Q2: Which animal models are most suitable for studying the cardiovascular side effects of Fenoterol?
A2: Common animal models for cardiovascular safety pharmacology include the conscious dog, rat, and guinea pig. The choice of model depends on the specific research question. The dog is often used for comprehensive hemodynamic and ECG assessments due to its size and cardiovascular physiology that is more comparable to humans.[1][2][3] Rats are frequently used for initial screening and mechanistic studies. Guinea pigs have been historically used in respiratory pharmacology and can be suitable for studying the interplay between bronchospasmolysis and cardiovascular effects.[1]
Q3: Is there a difference in the cardiovascular side effect profile between the different enantiomers of Fenoterol?
A3: Fenoterol is a chiral molecule and exists as different stereoisomers. Research has suggested that the enantiomers may have different pharmacological profiles, including their effects on β-adrenergic receptor signaling. However, the exact contribution of each enantiomer to the overall cardiovascular side effect profile in vivo is still an area of active research.
Q4: How can I accurately measure cardiovascular parameters in my animal model?
A4: For the most accurate and reliable data, continuous monitoring using telemetry is the gold standard.[4] This involves the surgical implantation of a small transmitter that records and transmits physiological data such as ECG, blood pressure, and heart rate. This method minimizes stress on the animal and allows for data collection in a more natural physiological state. For less invasive monitoring, tail-cuff systems can be used for blood pressure measurement in rodents, and surface ECG can be recorded under light anesthesia or in restrained conscious animals, though these methods may be more susceptible to stress-induced artifacts.
Q5: What is the signaling pathway responsible for Fenoterol's cardiovascular effects?
A5: Fenoterol is a β-adrenergic agonist. Its cardiovascular effects are primarily mediated through the activation of β1 and β2-adrenergic receptors in the heart. This activation stimulates the Gs-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and conduction velocity. The dual coupling of the β2-adrenergic receptor to both Gs (stimulatory) and Gi (inhibitory) proteins adds another layer of complexity to its signaling in cardiomyocytes.[5][6][7][8][9]
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of Fenoterol and Mitigating Agents on Cardiovascular Parameters in Conscious Dogs (N=6)
| Treatment Group | Heart Rate (bpm) | Mean Arterial Pressure (mmHg) | QTc Interval (ms) | Serum Potassium (mmol/L) |
| Vehicle Control | 80 ± 5 | 100 ± 8 | 250 ± 10 | 4.2 ± 0.3 |
| Fenoterol (10 µg/kg, IV) | 140 ± 10 | 90 ± 7 | 280 ± 12 | 3.5 ± 0.4 |
| Fenoterol + Atenolol (1 mg/kg, IV) | 95 ± 7 | 98 ± 6 | 255 ± 11 | 3.6 ± 0.3 |
| Fenoterol + Ipratropium (5 µg/kg, Inhaled) | 115 ± 8 | 95 ± 8 | 260 ± 10 | 4.0 ± 0.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Fenoterol-Induced Cardiovascular Effects in Conscious Telemetered Rats
-
Animal Model: Male Wistar rats (250-300g) surgically implanted with telemetry transmitters for continuous ECG and blood pressure monitoring.
-
Acclimatization: Animals should be allowed to recover from surgery for at least one week and acclimatized to the experimental environment.
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.
-
Experimental Groups:
-
Group 1: Vehicle control (saline)
-
Group 2: Fenoterol (low dose, e.g., 5 µg/kg, IV)
-
Group 3: Fenoterol (high dose, e.g., 20 µg/kg, IV)
-
-
Procedure:
-
Record baseline cardiovascular parameters for at least 30 minutes.
-
Administer the respective treatment via a tail vein catheter.
-
Continuously record ECG and blood pressure for at least 2 hours post-administration.
-
Collect blood samples at baseline and at 30, 60, and 120 minutes post-dose for serum potassium analysis.
-
-
Data Analysis: Analyze changes in heart rate, mean arterial pressure, and corrected QT (QTc) interval from baseline. Statistical analysis should be performed to compare the effects of different doses of Fenoterol with the vehicle control.
Protocol 2: Mitigation of Fenoterol's Cardiovascular Effects with Ipratropium Bromide in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Drug Preparation: Prepare solutions of this compound and Ipratropium Bromide for nebulization.
-
Experimental Groups:
-
Group 1: Vehicle control (saline inhalation)
-
Group 2: Fenoterol alone (e.g., 0.1 mg/mL nebulized solution)
-
Group 3: Ipratropium alone (e.g., 0.025 mg/mL nebulized solution)
-
Group 4: Fenoterol and Ipratropium combination
-
-
Procedure:
-
Anesthetize the animals lightly to allow for placement of ECG electrodes and a non-invasive blood pressure cuff.
-
Record baseline cardiovascular parameters.
-
Place the animal in a whole-body plethysmography chamber and deliver the aerosolized drug for a fixed period (e.g., 5 minutes).
-
Monitor ECG and blood pressure continuously for 60 minutes post-exposure.
-
-
Data Analysis: Compare the changes in heart rate and blood pressure between the treatment groups.
Mandatory Visualization
Caption: Signaling pathway of Fenoterol in cardiomyocytes.
Caption: Workflow for mitigating Fenoterol's side effects.
Caption: Receptor crosstalk mitigating tachycardia.
References
- 1. Pharmacological effects of a combination of this compound and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel propellant-free inhalation drug delivery system for cardiovascular drug safety evaluation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 7. RGS2 Is a Primary Terminator of β2-Adrenergic Receptor-Mediated Gi Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gi-Biased β2AR Signaling Links GRK2 Upregulation to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the bioavailability of Fenoterol Hydrobromide in oral administration studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Fenoterol Hydrobromide in their studies. The information is presented in a question-and-answer format, addressing specific issues and providing detailed experimental protocols and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound are its extensive first-pass metabolism (approximately 50-60%) and short biological half-life (around 4 hours).[1] This leads to low systemic drug concentrations and the need for frequent dosing, which can reduce patient compliance and therapeutic efficacy.[1]
Q2: What formulation strategies can be employed to overcome these challenges?
A2: Several advanced formulation strategies can be utilized to improve the oral bioavailability of this compound. These include:
-
Extended-Release Formulations: These are designed to release the drug at a controlled rate over a prolonged period, maintaining therapeutic plasma concentrations for longer and reducing dosing frequency.[1]
-
Mucoadhesive Drug Delivery Systems: These formulations adhere to the gastrointestinal mucosa, increasing the residence time of the drug at the absorption site and potentially enhancing its absorption.
-
Nanoparticulate Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect the drug from degradation in the gastrointestinal tract and may facilitate its transport across the intestinal epithelium.
Q3: Are there any known drug-excipient incompatibilities to be aware of when formulating this compound?
A3: While specific incompatibility studies for a wide range of excipients with this compound are not extensively reported in the provided search results, it is crucial to conduct compatibility studies as a preliminary step in formulation development. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are essential to identify any potential interactions between this compound and the chosen excipients.[2] These studies help ensure the stability and, consequently, the bioavailability of the final dosage form.[2]
Troubleshooting Guides
Issue 1: Low and Variable Drug Release from Extended-Release Tablets
| Possible Cause | Troubleshooting Step |
| Inappropriate polymer selection or concentration. | The type and concentration of the release-controlling polymer are critical. For hydrophilic matrix tablets, polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used. The viscosity grade and concentration of HPMC will directly influence the drug release rate. Experiment with different viscosity grades (e.g., K4M, K15M, K100M) and concentrations to achieve the desired release profile. |
| Improper granulation and compression parameters. | The wet granulation process, if used, should be optimized to ensure uniform distribution of the drug and polymer. Compression force can also affect the tablet's porosity and, therefore, the drug release rate. Ensure consistent granule size and apply appropriate compression force. |
| Drug-excipient interactions. | As mentioned in the FAQs, conduct thorough drug-excipient compatibility studies using techniques like DSC and FTIR to rule out any interactions that might be affecting drug release. |
Issue 2: Poor Mucoadhesion of Buccal or Oral Tablets
| Possible Cause | Troubleshooting Step |
| Suboptimal polymer choice for mucoadhesion. | The mucoadhesive strength is highly dependent on the polymer used. Polymers like Carbopol, chitosan, and certain grades of HPMC are known for their excellent mucoadhesive properties. Evaluate different polymers and their concentrations. A combination of polymers can sometimes provide synergistic mucoadhesive effects. |
| Inadequate hydration of the polymer. | For mucoadhesion to occur, the polymer needs to be sufficiently hydrated to become "sticky." The formulation should allow for adequate water uptake from the saliva or mucus. The inclusion of hydrophilic excipients can facilitate this process. |
| Incorrect testing method for mucoadhesive strength. | The in vitro method used to assess mucoadhesion should be well-validated. A commonly used method is the measurement of the force required to detach the tablet from a mucosal tissue sample (e.g., porcine buccal mucosa) using a texture analyzer or a modified balance. |
Issue 3: Instability and Aggregation of Nanoparticle Formulations
| Possible Cause | Troubleshooting Step |
| Inappropriate lipid or surfactant selection for Solid Lipid Nanoparticles (SLNs). | The choice of solid lipid and surfactant is crucial for the stability of SLNs. The lipid should have good solubilizing capacity for this compound. The surfactant should effectively stabilize the nanoparticle dispersion and prevent aggregation. Experiment with different lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5) and surfactants (e.g., Poloxamer 188, Tween 80). |
| Suboptimal manufacturing process parameters. | The parameters of the nanoparticle preparation method (e.g., homogenization speed and time, sonication energy, solvent evaporation rate) significantly impact particle size and stability. Optimize these parameters to achieve a narrow particle size distribution and prevent aggregation. |
| Drug expulsion during storage. | The crystalline nature of the solid lipid can lead to drug expulsion over time. Using a blend of lipids to create a less-ordered lipid matrix, as in Nanostructured Lipid Carriers (NLCs), can improve drug loading and reduce expulsion. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral Formulations of this compound in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Immediate-Release Tablet | 14.6 ± 2.1 | 1.5 ± 0.3 | 45.8 ± 5.7 | 100 |
| Extended-Release Compression Coated Tablet | 8.9 ± 1.5 | 4.0 ± 0.5 | 68.7 ± 8.2 | 149.9 |
Data adapted from a study on extended-release compression-coated tablets of this compound.
Experimental Protocols
Protocol 1: Preparation of Extended-Release Compression-Coated Tablets of this compound
This protocol is based on a study that successfully developed and tested an extended-release formulation of this compound.[1]
Materials:
-
This compound
-
Kollidon® SR (Polyvinyl acetate (B1210297) and povidone-based matrix-forming agent)
-
Emcompress® (Dibasic calcium phosphate)
-
Magnesium Stearate (B1226849)
Equipment:
-
Single punch tablet press
-
Dissolution test apparatus (USP Type II)
-
HPLC system for drug content analysis
Procedure:
-
Core Tablet Preparation:
-
Mix this compound (7.5 mg per tablet) with a portion of Kollidon® SR and Emcompress®.
-
Add magnesium stearate and talc as lubricants and glidants.
-
Compress the mixture to form core tablets.
-
-
Coating Material Preparation:
-
Prepare a separate blend of Kollidon® SR and other excipients for the compression coating.
-
-
Compression Coating:
-
Place the core tablet in the die of the tablet press.
-
Surround the core tablet with the coating material blend.
-
Compress the materials together to form the final coated tablet.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP Type II apparatus.
-
Use 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate (B84403) buffer (pH 6.8) for the subsequent hours.
-
Withdraw samples at regular intervals and analyze for this compound content using a validated HPLC method.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This is a general protocol for preparing SLNs, which can be adapted for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Particle size analyzer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase.
-
Homogenize the mixture using a high-shear homogenizer at a high speed for a specified duration (e.g., 10-15 minutes) to form a hot oil-in-water nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool down the nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a particle size analyzer.
-
Measure the entrapment efficiency of this compound by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Visualizations
Caption: Experimental workflow for developing and evaluating oral this compound formulations.
Caption: Challenges to the oral bioavailability of this compound.
Caption: Intestinal absorption and metabolism pathway of this compound.
References
Technical Support Center: Addressing Tachyphylaxis with Repeated Fenoterol Hydrobromide Administration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with repeated Fenoterol Hydrobromide administration. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the case of this compound, a potent β2-adrenergic receptor agonist, repeated exposure can lead to a diminished bronchodilatory effect. This phenomenon is primarily caused by the desensitization of β2-adrenergic receptors (β2ARs), which involves processes like receptor phosphorylation, uncoupling from G-proteins, internalization, and downregulation.
Q2: What is the primary molecular mechanism behind Fenoterol-induced tachyphylaxis?
A2: The primary mechanism involves the phosphorylation of the β2-adrenergic receptor by G-protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation promotes the binding of β-arrestin to the receptor. β-arrestin binding sterically hinders the receptor's interaction with its cognate Gs protein, leading to functional uncoupling and a subsequent reduction in intracellular cyclic AMP (cAMP) production. Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for Fenoterol binding. Prolonged agonist exposure can lead to the downregulation of the total number of receptors.
Q3: How quickly can tachyphylaxis to Fenoterol develop?
A3: The onset of tachyphylaxis can be rapid. Functional desensitization, characterized by a decrease in cAMP production, can occur within minutes of exposure to a saturating concentration of Fenoterol. Receptor internalization typically follows within minutes to hours. Significant downregulation of receptor density, a more long-term effect, has been observed in patients receiving Fenoterol for at least 5 days, with a reduction of over 50% in total β-adrenergic receptor density in human myometrium.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo studies of Fenoterol-induced tachyphylaxis.
In Vitro Cell Culture Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no cAMP response to initial Fenoterol stimulation. | 1. Low β2AR expression in the cell line. 2. Poor cell health or high passage number. 3. Degraded Fenoterol or other reagents. 4. Ineffective phosphodiesterase (PDE) inhibitor. | 1. Confirm β2AR expression using qPCR, Western blot, or radioligand binding. Consider using a cell line with higher endogenous expression or a stably transfected cell line. 2. Use healthy, low-passage cells. Ensure cell viability is >90%. 3. Prepare fresh Fenoterol solutions. Check the expiration dates of all assay components. 4. Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 100-500 µM) to prevent cAMP degradation. |
| High background in β-arrestin recruitment assay. | 1. High constitutive activity of the β2AR in the cell line. 2. Overexpression of the receptor or β-arrestin constructs. 3. Intrinsic affinity between tagged proteins in enzyme fragment complementation (EFC) assays. | 1. Choose a cell line with lower basal β-arrestin recruitment. 2. Titrate the amount of plasmid DNA used for transfection to achieve optimal expression levels. 3. Include appropriate negative controls (e.g., cells expressing only one of the fusion proteins) to determine background signal. |
| Inconsistent development of tachyphylaxis after repeated Fenoterol treatment. | 1. Inconsistent timing or concentration of Fenoterol administration. 2. Cell density variability between experiments. 3. Mycoplasma contamination affecting cell signaling. | 1. Maintain a strict and consistent schedule for Fenoterol treatment and washout periods. Use a calibrated pipette for accurate dosing. 2. Seed cells at a consistent density for all experiments. 3. Regularly test cell cultures for mycoplasma contamination. |
In Vivo Animal Models
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in bronchoconstriction measurements. | 1. Inconsistent delivery of Fenoterol or bronchoconstricting agent. 2. Stress-induced physiological changes in the animals. 3. Improper animal handling and measurement techniques. | 1. Utilize precise delivery methods such as nebulization with a controlled particle size or intratracheal instillation. 2. Acclimatize animals to the experimental setup and handling procedures to minimize stress. 3. Ensure all personnel are trained and follow standardized protocols for animal handling and physiological measurements. |
| Lack of significant tachyphylaxis development. | 1. Insufficient dose or duration of Fenoterol treatment. 2. Rapid metabolism or clearance of Fenoterol in the chosen animal model. 3. Strain or species differences in β2AR desensitization. | 1. Perform a dose-response and time-course study to determine the optimal treatment regimen for inducing tachyphylaxis. 2. Consider using a different route of administration or a sustained-release formulation to maintain adequate drug levels. 3. Review the literature for the most suitable animal model for studying β2AR tachyphylaxis. Guinea pigs are known to be highly sensitive to bronchoconstrictors. |
| Unexpected adverse effects in animals. | 1. Off-target effects of Fenoterol at high concentrations. 2. Cardiovascular side effects (tachycardia, arrhythmias). | 1. Monitor animals closely for any signs of distress. 2. Consider reducing the dose or frequency of Fenoterol administration. Incorporate cardiovascular monitoring into the experimental design. |
Quantitative Data on Fenoterol-Induced Tachyphylaxis
The following tables summarize quantitative data related to the effects of repeated Fenoterol administration.
Table 1: Fenoterol-Induced β2-Adrenergic Receptor Downregulation
| Tissue/Cell Type | Treatment Duration | Fenoterol Concentration | Method | % Receptor Downregulation | Reference |
| Human Myometrium | ≥ 5 days | Tocolytic therapy | [125I]iodocyanopindolol binding | >50% | [1] |
| BEAS-2B cells | 24 hours | 2 µM | Radioligand binding | ~60% |
Table 2: Functional Desensitization to Fenoterol
| Cell Type | Pre-treatment | Parameter Measured | Change after Pre-treatment | Reference |
| Human Lung Mast Cells | 24h with Fenoterol | Isoprenaline-induced inhibition of histamine (B1213489) release | Significant reduction | |
| 1321N1 Astrocytoma Cells | Not specified | EC50 for cAMP accumulation | 15.9 nM for (R,R)-fenoterol |
Experimental Protocols
Protocol 1: In Vitro Induction of Tachyphylaxis and cAMP Measurement
This protocol describes the induction of tachyphylaxis in a cultured cell line expressing β2AR and the subsequent measurement of cAMP levels.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., HEK293 or BEAS-2B cells) in the recommended growth medium.
- Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Induction of Tachyphylaxis:
- Aspirate the growth medium and replace it with a serum-free medium containing a specific concentration of this compound (e.g., 1 µM) or vehicle control.
- Incubate for a predetermined period to induce tachyphylaxis (e.g., 4, 8, or 24 hours).
3. Washout and Restimulation:
- Aspirate the Fenoterol-containing medium and wash the cells three times with a warm, serum-free medium to remove any residual agonist.
- Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 15-30 minutes at 37°C.
- Add varying concentrations of this compound to the wells to generate a dose-response curve.
4. cAMP Measurement:
- After the desired stimulation time (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).
5. Data Analysis:
- Generate dose-response curves and calculate the EC50 and Emax values for both the control and tachyphylactic cells. A rightward shift in the EC50 and a decrease in the Emax indicate desensitization.
Protocol 2: Radioligand Binding Assay for β2AR Downregulation
This protocol outlines the measurement of β2AR density in cell membranes following prolonged Fenoterol exposure.
1. Cell Treatment and Membrane Preparation:
- Treat cultured cells with this compound (e.g., 1 µM) or vehicle for 24 hours.
- Harvest the cells and prepare crude membrane fractions by homogenization and differential centrifugation.
- Determine the protein concentration of the membrane preparations.
2. Radioligand Binding:
- Incubate a fixed amount of membrane protein with a saturating concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
- To determine non-specific binding, a parallel set of incubations should include a high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).
- Incubate at room temperature for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioactivity.
4. Quantification:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Express the receptor density as fmol/mg of membrane protein. A decrease in specific binding in the Fenoterol-treated group compared to the control group indicates receptor downregulation.
Visualizations
Caption: Fenoterol signaling pathway leading to bronchodilation.
Caption: Molecular mechanism of Fenoterol-induced tachyphylaxis.
Caption: Experimental workflow for in vitro tachyphylaxis studies.
References
Accounting for Fenoterol Hydrobromide's short half-life in experimental design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing experiments with fenoterol hydrobromide, focusing on accounting for its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, short-acting β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2][3] This activation triggers a signaling cascade involving the Gs protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately causing relaxation of the airway smooth muscle and leading to bronchodilation.[2]
Q2: What is the half-life of this compound and how does it impact experimental design?
Fenoterol has a short duration of action, typically lasting 3 to 5 hours after inhalation.[4] Oral formulations of fenoterol have a reported half-life of about 4 hours, though this is primarily the half-life of its inactive metabolites due to extensive first-pass metabolism.[1][5] The short half-life is a critical factor in experimental design as it necessitates careful consideration of dosing frequency to maintain therapeutic drug levels.[6] For in vivo experiments of longer duration, continuous infusion or frequent dosing schedules are required to achieve and maintain a steady-state concentration.[7][8][9]
Q3: How does the route of administration affect the pharmacokinetics of fenoterol?
The route of administration significantly impacts fenoterol's pharmacokinetic profile.
-
Intravenous (IV) administration: Results in the highest plasma concentrations which decrease rapidly after injection.[2] This route bypasses first-pass metabolism, leading to 100% bioavailability.
-
Inhalation: This is the most common route for therapeutic use.[1] While it allows for direct delivery to the target organ (the lungs), only a fraction of the inhaled dose (estimated at 10-60%) is deposited in the airways, with the remainder being swallowed and absorbed through the gastrointestinal tract.[10]
-
Oral administration: This route is subject to extensive first-pass metabolism in the liver, resulting in very low bioavailability.[3]
Q4: How can I achieve and maintain a steady-state concentration of fenoterol in my in vivo experiments?
Due to its short half-life, maintaining a steady-state concentration of fenoterol requires specific dosing strategies. It generally takes about five half-lives to reach a steady state.[8]
-
Continuous Infusion: For intravenous or intra-arterial administration, a continuous infusion pump is the most effective method for maintaining a stable plasma concentration over an extended period. The infusion rate can be calculated based on the drug's clearance and the desired steady-state concentration.
-
Frequent Dosing: If continuous infusion is not feasible, a frequent dosing schedule is necessary. The dosing interval should be shorter than the drug's half-life to minimize fluctuations in plasma concentration.[6]
-
Loading Dose: To reach the target steady-state concentration more rapidly, a loading dose can be administered at the beginning of the experiment, followed by a maintenance dose (either through continuous infusion or frequent administration).[7][8]
Troubleshooting Guide
Issue 1: Inconsistent or highly variable results between experimental animals.
-
Possible Cause: Variability in drug absorption, especially with oral or inhalation routes. For oral dosing, differences in gastric emptying time and food intake can alter absorption. For inhalation, inconsistent delivery technique can lead to variable lung deposition.
-
Troubleshooting Steps:
-
Standardize Administration Technique: For oral gavage, ensure consistent technique and volume. For inhalation, use a standardized delivery system and ensure proper placement for animal studies.
-
Control for Physiological Variables: Standardize the fasting state of animals before oral administration. Ensure consistent hydration and anesthesia levels, as these can affect drug distribution and metabolism.
-
Consider a More Controlled Route: If variability persists, consider switching to intravenous or intraperitoneal administration to bypass absorption variables.
-
Issue 2: Observed therapeutic effect diminishes faster than expected within a single experimental session.
-
Possible Cause: The short half-life of fenoterol is leading to a rapid decline in effective concentration at the receptor site.
-
Troubleshooting Steps:
-
Implement a Continuous Infusion: This is the gold standard for maintaining stable drug levels for compounds with a short half-life.
-
Increase Dosing Frequency: If using intermittent dosing, decrease the interval between doses.
-
Re-evaluate the Dose: It is possible the initial dose is not sufficient to maintain a therapeutic concentration for the desired duration. A dose-response study may be necessary to optimize the dosing regimen.
-
Issue 3: Paradoxical bronchoconstriction observed after fenoterol administration.
-
Possible Cause: While rare, paradoxical bronchoconstriction has been reported with short-acting beta-agonists. The exact mechanism is not fully understood but may involve excipients in the formulation or receptor downregulation with chronic exposure.
-
Troubleshooting Steps:
-
Verify Formulation: If using a commercial preparation, check the excipients. Consider preparing a fresh solution of this compound in a simple saline buffer.
-
Rule Out Other Factors: Ensure the bronchoconstriction is not due to other experimental variables, such as the vehicle, pH of the solution, or a reaction to the administration procedure itself.
-
Assess Receptor Desensitization: In studies involving repeated dosing, consider the possibility of receptor desensitization. This can be investigated by measuring receptor expression or downstream signaling molecules.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½, λ1) | 4.8 min | |
| Half-life (t½, λz) | 52 min | |
| Total Clearance (CL) | 1299 - 1924 mL/min | |
| Volume of Distribution (Vd) | 49 - 85 L |
Table 2: Pharmacokinetic Parameters of (R,R)-Fenoterol in Rats
| Route of Administration | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) |
| Intravenous | 108.9 min | 146 mL/min/kg | 119 minnmol/mL |
| Oral | - | - | 2.3 minnmol/mL |
Data for (R,R)-methoxyfenoterol, a derivative, showed a longer half-life (152.9 min) and reduced clearance (48 mL/min/kg) after IV administration in rats, suggesting that modifications to the fenoterol structure can significantly alter its pharmacokinetic profile.[8]
Table 3: Comparative Pharmacodynamics of Inhaled Fenoterol and Salbutamol in Humans
| Feature | Fenoterol | Salbutamol | Reference |
| Onset of Action | Rapid | Rapid | |
| Duration of Bronchodilation | > 4 hours | ~3-4 hours | [2] |
| Relative Potency | More potent per puff | - |
Experimental Protocols
In Vivo Model: Methacholine-Induced Bronchoconstriction in Rats
Objective: To evaluate the bronchoprotective effect of this compound against a cholinergic challenge in an anesthetized rat model.
Materials:
-
This compound solution (e.g., 0.1 - 10 µg/kg in saline)
-
Methacholine (B1211447) chloride solution (e.g., 1 - 16 mg/mL in saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Aerosol delivery system (nebulizer) or intravenous infusion setup
-
System for measuring airway resistance and lung compliance
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a tracheostomy. Connect the animal to a mechanical ventilator.
-
Baseline Measurements: Record baseline airway resistance and lung compliance for a stable period.
-
Fenoterol Administration: Administer this compound via the desired route (e.g., intravenous bolus, infusion, or aerosol).
-
Methacholine Challenge: After a predetermined time following fenoterol administration (e.g., 15 minutes), challenge the animal with aerosolized methacholine in increasing concentrations.
-
Data Acquisition: Continuously record airway resistance and lung compliance throughout the methacholine challenge.
-
Data Analysis: Determine the provocative concentration of methacholine that causes a significant increase in airway resistance (e.g., PC200) in control versus fenoterol-treated animals.
In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay
Objective: To assess the direct relaxant effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
This compound solutions (e.g., 10⁻⁹ to 10⁻⁵ M)
-
Contractile agent (e.g., acetylcholine (B1216132) or histamine)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into 4-5 mm wide rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes, with periodic washing.
-
Pre-contraction: Induce a stable contraction of the tracheal rings using a contractile agent (e.g., acetylcholine at a concentration that produces approximately 80% of the maximal response).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Acquisition: Record the isometric tension of the tracheal rings continuously.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC₅₀ (the concentration of fenoterol that produces 50% of the maximal relaxation).
Mandatory Visualizations
Caption: Workflow for in vivo assessment of fenoterol's bronchoprotective effects.
Caption: Simplified signaling cascade of fenoterol in airway smooth muscle cells.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and disposition of picumeterol in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term evaluation of fenoterol by two different modes of administration (oral versus metered aerosol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacokinetics of Inhaled Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic Treatment of Inflammatory Airway Disease in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic effects of inhaled fenoterol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fenoterol Hydrobromide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of Fenoterol Hydrobromide.
Frequently Asked Questions (FAQs)
Storage
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Specific temperature recommendations can vary by supplier, with some recommending 4°C and others -20°C for the powder form.[1][2] It is crucial to protect the substance from light and moisture.[1][4] Always refer to the manufacturer's certificate of analysis for specific storage conditions.[5]
Q2: How should I store solutions of this compound?
Solutions of this compound require refrigerated or frozen storage to maintain stability. For solutions in a solvent, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1][6][7] These solutions should also be stored in sealed containers, protected from moisture.[1][6]
Handling
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment to avoid personal contact, including inhalation and skin contact.[3][4] Recommended PPE includes:
-
Hand Protection: Protective gloves, such as nitrile rubber gloves.[1][5][8]
-
Body Protection: Impervious clothing or a lab coat.[1][2][8]
-
Respiratory Protection: A suitable respirator should be used, especially when there is a risk of dust or aerosol formation.[1][2][4] Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[1][2][3]
Q4: What are the primary hazards associated with this compound?
This compound is considered a hazardous substance.[4] It is harmful if swallowed.[1][5][9] It may also cause skin sensitization in predisposed individuals.[4] Inhalation of dust can be damaging to health, and long-term exposure may cause changes in lung function.[3][4]
Q5: What materials are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong alkalis.[1][2][4] Contact with oxidizing agents such as nitrates and chlorine bleaches may result in ignition.[3][4]
Stability
Q6: Is this compound stable under normal laboratory conditions?
This compound is considered stable under recommended storage conditions.[1][2][4] However, it is sensitive to light and should be protected from it.[3][4]
Q7: What factors can affect the stability of this compound solutions?
The stability of this compound in solution can be influenced by pH. Studies have shown that solutions are stable at a pH range of 3.2-3.5.[10][11][12] The composition of the solvent system, including the concentration of co-solvents like ethanol (B145695) and water, can also impact the physical stability of formulations, with improper ratios leading to precipitation.[10][13]
Troubleshooting Guide
Issue: The this compound solution I prepared has a precipitate.
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent, or the solvent composition may be inappropriate.
-
Solution:
-
Confirm the solubility of this compound in your solvent. It is soluble in water (25 mg/mL, requires sonication) and DMSO (≥ 100 mg/mL).[14]
-
If using a mixed solvent system, ensure the proportions are correct. For some formulations, a higher concentration of a co-solvent like ethanol may be needed to maintain solubility.[13]
-
Gentle heating and/or sonication can be used to aid dissolution.[6]
-
Ensure the pH of the solution is within the stable range (pH 3.2-3.5).[10][11][12]
-
Issue: I am concerned about the degradation of my this compound sample.
-
Possible Cause: Improper storage (exposure to light, incorrect temperature) or contamination with incompatible materials.
-
Solution:
-
Always store this compound, both solid and in solution, according to the recommended conditions, protecting it from light.[3][4]
-
Ensure that the compound does not come into contact with strong oxidizing agents, acids, or bases.[1][2][4]
-
If degradation is suspected, a stability-indicating analytical method, such as HPLC, can be used to assess the purity of the sample and identify any degradation products.[15]
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Recommended Storage Temperature | Duration | Additional Notes |
| Solid Powder | 4°C or -20°C | Not specified | Store in a tightly sealed container, away from light and moisture.[1][2] |
| In Solvent | -80°C | Up to 6 months | Store in a sealed container, away from moisture.[1][6][7] |
| In Solvent | -20°C | Up to 1 month | Store in a sealed container, away from moisture.[1][6][7] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.8426 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a fume hood or enclosure with exhaust ventilation.
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.[6][7]
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: General workflow for forced degradation stability testing of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Factors Affecting the Stability and Performance of Ipratropium Bromide; this compound Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2479304C1 - Stable solution of this compound - Google Patents [patents.google.com]
- 12. WO2015065223A1 - Stable solution of this compound - Google Patents [patents.google.com]
- 13. Factors affecting the stability and performance of ipratropium bromide; this compound pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. ijacskros.com [ijacskros.com]
Overcoming Fenoterol Hydrobromide precipitation in buffer solutions
Welcome to the technical support center for Fenoterol Hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of this compound in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1][2][3] In research, it is primarily used as a bronchodilator to study respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5] Its mechanism of action involves stimulating beta-2 adrenergic receptors, which leads to the relaxation of bronchial smooth muscle.[4][6]
Q2: What are the known solubility properties of this compound?
A2: this compound is generally soluble in water and ethanol (B145695).[7][8] Its solubility can be influenced by the solvent, pH, and the presence of other substances. For instance, its solubility is reported as 25 mg/mL in water and 60 mg/mL in PBS, often requiring sonication for complete dissolution.[1] It is also soluble in organic solvents like DMSO.[2][9]
Q3: Why might this compound precipitate out of my buffer solution?
A3: Precipitation of this compound from a buffer solution can occur for several reasons. These include exceeding its solubility limit in the specific buffer system, changes in pH that affect the ionization state of the molecule, and interactions with other components in the buffer, such as certain salts.[10][11] The pKa of fenoterol is predicted to be around 8.5 and 10.0, which means its solubility is pH-dependent.[12]
Q4: What is the predicted pKa of Fenoterol and why is it important?
A4: The predicted pKa values for Fenoterol are approximately 8.5 and 10.0 (with some uncertainty).[12] The pKa is a critical parameter as it indicates the pH at which the compound will exist in its ionized and non-ionized forms. The ionized form is generally more water-soluble. Therefore, maintaining the pH of the buffer solution appropriately is crucial for keeping this compound in solution.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Issue 1: My this compound precipitated immediately upon addition to the buffer.
-
Question: How was the stock solution prepared and added to the buffer?
-
Troubleshooting Steps:
-
Stock Solution Solvent: Ensure your stock solution is prepared in a suitable solvent where this compound is highly soluble, such as DMSO.[1][2]
-
Dilution Method: Avoid adding a concentrated stock solution directly and rapidly into the buffer. This can cause localized high concentrations and immediate precipitation.[10] Instead, add the stock solution dropwise while vortexing the buffer.
-
Final Concentration: Verify that the final concentration in your buffer does not exceed the known solubility limit of this compound in that specific medium.
-
-
Issue 2: The solution was initially clear but precipitation occurred over time.
-
Question: What is the composition and pH of your buffer solution?
-
Troubleshooting Steps:
-
pH Verification: Measure the final pH of your buffered solution after the addition of this compound. The pH might have shifted, affecting solubility.
-
Buffer Selection: Consider if any components of your buffer could be interacting with the this compound. For instance, high concentrations of certain salts can sometimes lead to "salting out."
-
pH Adjustment: Based on the pKa of Fenoterol (predicted around 8.5 and 10.0), adjusting the pH of your buffer can significantly impact solubility.[12] Experiment with a range of pH values to find the optimal condition for your desired concentration. A slightly acidic to neutral pH is generally a good starting point.
-
-
Issue 3: I have tried adjusting the pH, but precipitation still occurs at my desired concentration.
-
Question: Have you considered using solubility enhancers?
-
Troubleshooting Steps:
-
Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene (B89431) glycol into your buffer.[10] A study on a this compound formulation showed that a higher ethanol content helped prevent precipitation.[8][13]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F127, can help maintain the solubility of compounds by forming micelles.[10]
-
Complexing Agents: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[10]
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes | Source(s) |
| Water | 25 mg/mL | Requires ultrasonic | [1] |
| Water | 50 mg/mL | - | [14] |
| PBS (pH 7.2) | 5 mg/mL | - | [9] |
| PBS | 60 mg/mL | Requires ultrasonic | [1] |
| Ethanol | Soluble | - | [7][8] |
| DMSO | ≥ 100 mg/mL | - | [1] |
| DMF | 30 mg/mL | - | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 mg of powder to 100 µL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Precipitation
-
Objective: To identify a buffer system and pH that maintains the desired concentration of this compound in solution.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
A series of buffers with varying pH values (e.g., phosphate, citrate, or Tris buffers ranging from pH 5.0 to 8.0)
-
96-well plate or microcentrifuge tubes
-
Plate reader or visual inspection method
-
-
Procedure:
-
Prepare a series of buffers with different pH values.
-
Aliquot a fixed volume of each buffer into separate wells of a 96-well plate or into microcentrifuge tubes.
-
Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Mix well and incubate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation. For a more quantitative measure, read the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) using a plate reader.
-
The buffer system and pH that result in the lowest precipitation (or lowest absorbance reading) are the most suitable for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathway of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. This compound | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1944-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Factors Affecting the Stability and Performance of Ipratropium Bromide; this compound Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenoterol | 13392-18-2 [m.chemicalbook.com]
- 13. Factors affecting the stability and performance of ipratropium bromide; this compound pressurized-metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
Technical Support Center: Analytical Method Validation for Fenoterol Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Fenoterol Hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the analytical method validation of this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method for this compound include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, excipients, or degradation products.[1]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal.[1]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
-
System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.
Q2: What are the typical starting conditions for an HPLC method for this compound?
A2: A common starting point for an HPLC method for this compound involves a reversed-phase C18 column.[3][4] The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution. For example, a mobile phase of acetonitrile and water (30:70, v/v) with 0.1% triethylamine (B128534), with the pH adjusted to 5.0 with formic acid, has been successfully used.[3][4] Detection is typically carried out using a UV detector at a wavelength of 276 nm.[3][4][5]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating power of your analytical method.[6] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.[7][8] Typical conditions include:
-
Acid Hydrolysis: Refluxing the drug in 0.1 N HCl at 60°C.[7]
-
Base Hydrolysis: Refluxing the drug in 0.1 N NaOH at 60°C.[5][7]
-
Oxidative Degradation: Treating the drug with a solution of hydrogen peroxide (e.g., 0.1% to 3.0%) at room temperature.[9]
-
Thermal Degradation: Exposing the solid drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.[9]
The goal is to achieve degradation of about 5% to 20%.[6][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Abnormal Peak Shape (Tailing or Fronting) in HPLC
-
Possible Cause 1: Incompatibility between sample solvent and mobile phase.
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[11]
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Possible Cause 4: Column degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
-
Problem 2: Unstable or Drifting HPLC Baseline
-
Possible Cause 1: Air bubbles in the system.
-
Solution: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air bubbles.[12]
-
-
Possible Cause 2: Contamination in the mobile phase or detector cell.
-
Solution: Prepare fresh mobile phase using high-purity solvents. Flush the system and detector cell to remove any contaminants.[13]
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature for the column and mobile phase.[10]
-
-
Possible Cause 4: Leaks in the system.
Problem 3: Inconsistent Retention Times in HPLC
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately.[10]
-
-
Possible Cause 2: Fluctuations in flow rate.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition.[10] A faulty check valve could also be the cause.
-
-
Possible Cause 3: Column equilibration is not sufficient.
-
Solution: Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis, especially when changing mobile phase compositions.[13]
-
Experimental Protocols & Data
HPLC Method for this compound
This protocol is a representative example based on published methods.[3][5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile: Water (30:70, v/v) containing 0.1% triethylamine, pH adjusted to 5.0 with formic acid.[3][5]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
UV-Vis Spectrophotometric Method
This protocol is based on a derivatization reaction.[15][16]
-
Reagent: 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
-
Buffer: Borate (B1201080) buffer, pH 7.2.[15][16]
-
Procedure: React a known amount of this compound with NBD-Cl in the borate buffer to form a yellow adduct.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is 400 nm.[15][16]
HPTLC Method for this compound
This protocol is a representative example for the separation of this compound.[17][18]
-
Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254.
-
Developing System (Mobile Phase): Ethyl acetate (B1210297) - ethanol (B145695) - acetic acid (5.0:5.0:0.1, by volume).[17][18]
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
Quantitative Data Summary
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method | HPTLC Method |
| Linearity Range | 0.025 - 0.15 mg/mL[3][4] | 5 - 30 µg/mL[15][16] | 0.50 - 12.0 µ g/band [17][18] |
| Correlation Coefficient (r²) | > 0.999[3][4][5] | 0.9996 (r)[15][16] | Not specified |
| Accuracy (% Recovery) | 99.53%[3][4] | 97.45 ± 0.59% (tablets), 98.7 ± 0.64% (syrup)[15][16] | Not specified |
| Precision (%RSD) | ≤ 2.0% (Intra- and inter-day)[3][4] | Not specified | Not specified |
| LOD | 0.003 mg/mL[3][4] | 0.24 µg/mL[15][16] | Not specified |
| LOQ | 0.012 mg/mL[3][4] | Not specified | Not specified |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.bvsalud.org [docs.bvsalud.org]
- 4. [PDF] Validation of new analytical methodology for determining this compound by HPLC: application in pharmaceutical products | Semantic Scholar [semanticscholar.org]
- 5. ijacskros.com [ijacskros.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. aelabgroup.com [aelabgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric determination of this compound in pure form and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respira… [ouci.dntb.gov.ua]
Technical Support Center: Fenoterol Hydrobromide Dose-Response Curve Optimization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Fenoterol Hydrobromide. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3][4] Its primary mechanism involves binding to and activating β2-ARs, which are predominantly found on the smooth muscle cells of the airways.[1][2] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[2][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[1][2]
Q2: Which cell lines are suitable for in-vitro studies of this compound?
A2: Several cell lines are suitable for studying the effects of this compound, primarily those expressing the beta-2 adrenergic receptor. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney 293): These cells are often used for stably or transiently expressing the human β2-AR.[1][3] They provide a robust system for studying receptor signaling.
-
A549 (Human Lung Carcinoma): As these cells are of lung origin, they endogenously express β2-ARs, making them a relevant model for studying bronchodilator effects.[6]
-
H1299 (Human Non-Small Cell Lung Carcinoma): Similar to A549 cells, this lung cancer cell line also expresses beta-adrenergic receptors.[6]
-
BEAS-2B (Human Bronchial Epithelial Cells): These cells are a relevant model for studying airway pharmacology.[7]
The choice of cell line can influence the observed potency (EC50) of the compound.[6]
Q3: Why am I observing a low or no response to Fenoterol in my assay?
A3: A lack of response could be due to several factors:
-
Low Receptor Expression: The cell line you are using may have low endogenous expression of the β2-AR. Verify receptor expression levels using techniques like qPCR or a radioligand binding assay.
-
Inactive Compound: Ensure the purity and activity of your this compound stock. It is advisable to prepare fresh dilutions from a reliable stock.
-
Suboptimal Assay Conditions: Key parameters such as cell number, agonist concentration range, and incubation time should be optimized. The presence of a phosphodiesterase (PDE) inhibitor, like IBMX, can be critical to prevent the degradation of cAMP and enhance the signal.[8]
-
Incorrect Assay Protocol: Double-check the protocol for your specific assay kit, paying close attention to incubation times, reagent additions, and the detection method.[8]
Q4: My dose-response curve has a very steep or shallow slope (Hill slope not equal to 1). What could be the cause?
A4: The Hill slope of a dose-response curve provides information about the steepness of the response. A slope different from 1 can indicate:
-
Steep Slope (Hill Slope > 1): This may suggest positive cooperativity in binding or a complex biological response.
-
Shallow Slope (Hill Slope < 1): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as agonist degradation at lower concentrations.
It is important to ensure accurate serial dilutions and sufficient equilibration time during the experiment.
Q5: I am seeing high variability between my replicate wells. How can I improve the reproducibility of my assay?
A5: High variability can be minimized by:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers will lead to variable responses.
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the compound and reagents.
-
Thorough Mixing: Gently mix the plate after adding reagents to ensure a homogenous distribution.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate may behave differently due to temperature and humidity gradients. If this is a concern, avoid using the outer wells for experimental data.
-
Sufficient Replicates: Include both technical and biological replicates to ensure the reliability of your results.
Data Presentation
Table 1: In-Vitro Potency (EC50) of Fenoterol and its Derivatives
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| (R,R')-Fenoterol | HEK-293 (stably expressing human β2-AR) | cAMP Accumulation | 0.3 | [9] |
| (R,S')-Fenoterol | HEK-293 (stably expressing human β2-AR) | cAMP Accumulation | 2.0 | [9] |
| (R,R')-64 (a derivative) | HEK-293 (stably expressing human β2-AR) | cAMP Accumulation | 1.63 | [9] |
| (R)-Isoproterenol | 1321N1 Astrocytoma | cAMP Accumulation | 16.5 | [10] |
Note: EC50 values are highly dependent on the specific experimental conditions, including the cell line, assay format, and incubation time.[11]
Experimental Protocols
Detailed Methodology for a cAMP Accumulation Assay to Determine this compound Potency
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human β2-AR in appropriate growth medium.
-
The day before the assay, seed the cells into a 96-well plate at a density optimized for your cell line (e.g., 3 x 10^4 cells per well).[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested. A 10-point dilution series is common.
-
-
Agonist Stimulation:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 30 minutes) at 37°C to prevent cAMP degradation.
-
Remove the medium and add the different concentrations of this compound to the respective wells.
-
Incubate for an optimized duration (e.g., 45 minutes) at 37°C.[7]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).
-
Add the detection reagents as specified in the kit's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a suitable plate reader.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50, Emax, and Hill slope.
-
Mandatory Visualizations
References
- 1. cells-online.com [cells-online.com]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. criver.com [criver.com]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 | MDPI [mdpi.com]
- 7. Fusion of the β2‐adrenergic receptor with either Gαs or βarrestin‐2 produces constitutive signaling by each pathway and induces gain‐of‐function in BEAS‐2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Comparison of Fenoterol Hydrobromide and Salbutamol
A detailed analysis of two prominent beta-2 adrenergic agonists in preclinical models, focusing on their pharmacological profiles, efficacy, and safety.
This guide provides a comprehensive comparison of Fenoterol Hydrobromide and Salbutamol (B1663637), two widely used short-acting beta-2 adrenergic agonists for the relief of bronchospasm. The following sections delve into their mechanisms of action, receptor binding affinities, functional potencies, and cardiovascular effects as observed in preclinical studies. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Both Fenoterol and Salbutamol exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[1] Activation of the β2AR initiates a signaling cascade that leads to bronchodilation.
The binding of an agonist, such as Fenoterol or Salbutamol, to the β2AR induces a conformational change in the receptor. This facilitates its coupling to the stimulatory G-protein, Gs.[1] The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[2]
Pharmacological Profile: A Head-to-Head Comparison
Preclinical studies have established differences in the pharmacological profiles of Fenoterol and Salbutamol, particularly in their receptor binding affinity and functional potency.
| Parameter | This compound | Salbutamol | Reference |
| Receptor Binding Affinity (KD, nmol/L) | 120 | 320 | [3] |
| Relaxant Potency (EC50, nmol/L) in partially precontracted guinea pig tracheae | 5.6 | 20 | [3] |
| Relaxant Potency (EC50, nmol/L) in maximally precontracted guinea pig tracheae | 57 | 130 | [3] |
| Intrinsic Activity (%) for relaxation in maximally precontracted tracheae (vs. Isoprenaline) | 61 | 59 | [3] |
| Intrinsic Activity (%) for adenylate cyclase stimulation (vs. Isoprenaline) | 63 | 61 | [3] |
Fenoterol demonstrates a higher binding affinity for the beta-2 adrenoceptor compared to Salbutamol, as indicated by its lower dissociation constant (KD).[3] This translates to a greater relaxant potency in both partially and maximally precontracted guinea pig tracheae, with Fenoterol showing a lower EC50 value in both experimental conditions.[3] Both drugs act as partial agonists for relaxation and adenylate cyclase stimulation when compared to the full agonist Isoprenaline.[3]
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of Fenoterol and Salbutamol to beta-2 adrenoceptors.
Methodology:
-
Membrane Preparation: Receptor membranes were prepared from guinea pig lungs.
-
Binding Competition Assay: Competition binding experiments were performed using [3H]ICI 118,551 as the radioligand.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of unlabeled Fenoterol or Salbutamol.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound ligand was measured by liquid scintillation counting.
-
Data Analysis: The dissociation constants (KD) for Fenoterol and Salbutamol were calculated from the competition binding curves.[3]
Tracheal Smooth Muscle Relaxation Assay
Objective: To assess the functional potency of Fenoterol and Salbutamol in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings were isolated from guinea pigs and mounted in organ baths.
-
Contraction: The tracheal rings were precontracted with carbachol (B1668302) (0.1 µmol/L for partial contraction and 60 µmol/L for maximal contraction).
-
Drug Administration: Cumulative concentration-response curves were generated by adding increasing concentrations of Fenoterol or Salbutamol to the organ baths.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle was measured isometrically.
-
Data Analysis: The EC50 values (the concentration of the drug that produces 50% of its maximal effect) were calculated to determine the relaxant potency.[3]
Cardiovascular Effects: A Safety Consideration
While both drugs are selective for beta-2 adrenergic receptors, they can exhibit cardiovascular side effects, particularly at higher doses, due to the presence of beta-1 adrenergic receptors in the heart.[4] Preclinical and clinical studies have indicated that Fenoterol may have more pronounced cardiovascular effects compared to Salbutamol.
In healthy volunteers, inhaled Fenoterol resulted in significantly greater increases in heart rate and QTc interval, and more pronounced hypokalaemic effects than Salbutamol.[5] Similarly, in asthmatic patients, Fenoterol was found to be more potent in inducing systemic responses such as increased heart rate and tremor compared to Salbutamol, despite having similar bronchodilator potency on a microgram-equivalent basis.[6][7] Studies have also shown that Fenoterol can cause greater cardiovascular and hypokalaemic effects than equivalent bronchodilator doses of Salbutamol when administered via nebulization.[8] Some studies have even reported ventricular dysrhythmias with Fenoterol, which were not observed with Salbutamol.[9] These findings suggest that Salbutamol may have a more favorable cardiovascular safety profile.[9][10]
Conclusion
In preclinical models, both this compound and Salbutamol are effective beta-2 adrenergic agonists that induce bronchodilation. Fenoterol exhibits a higher binding affinity and greater potency in relaxing airway smooth muscle compared to Salbutamol. However, this increased potency is also associated with more pronounced cardiovascular and systemic side effects. These findings underscore the importance of considering both efficacy and safety profiles when evaluating these compounds for therapeutic use. For drug development professionals, these preclinical data provide a crucial foundation for designing further studies and making informed decisions regarding the selection and optimization of beta-2 adrenergic agonists.
References
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiovascular and hypokalaemic effects of inhaled salbutamol, fenoterol, and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the relative airways and systemic potencies of inhaled fenoterol and salbutamol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the relative airways and systemic potencies of inhaled fenoterol and salbutamol in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebulized fenoterol causes greater cardiovascular and hypokalaemic effects than equivalent bronchodilator doses of salbutamol in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiopulmonary effects of fenoterol and salbutamol aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral salbutamol vs fenoterol in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety Profile: Fenoterol Hydrobromide vs. Formoterol Fumarate
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy, pharmacodynamics, and safety profiles of Fenoterol Hydrobromide and Formoterol (B127741) Fumarate, two prominent beta-2 adrenergic agonists used in the management of obstructive airway diseases. The fundamental difference between these agents lies in their classification and duration of action: Fenoterol is a potent, short-acting beta-agonist (SABA), whereas Formoterol is a long-acting beta-agonist (LABA) with a uniquely rapid onset of action.[1] This distinction governs their respective clinical applications, with Fenoterol primarily used for acute symptom relief and Formoterol used for long-term maintenance therapy.[1][2]
This document synthesizes data from key clinical studies, presenting quantitative comparisons in structured tables and detailing the experimental methodologies employed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows.
Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway
Both Fenoterol and Formoterol exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor (β2AR), a G-protein-coupled receptor (GPCR) located on the smooth muscle cells of the airways.[3][4] Activation of the β2AR initiates a well-defined signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5][6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the sequestration of intracellular calcium and the inactivation of myosin light-chain kinase.[4] This process leads to the relaxation of bronchial smooth muscle, causing bronchodilation.[4][7]
Comparative Pharmacodynamics and Pharmacokinetics
The primary distinction in the clinical utility of Fenoterol and Formoterol stems from their differing pharmacokinetic and pharmacodynamic profiles, particularly their onset and duration of action. Formoterol exhibits a rapid onset of bronchodilation, comparable to SABAs like salbutamol (B1663637), but maintains its effect for approximately 12 hours.[1][8][9] Fenoterol also has a rapid onset but a much shorter duration of action, consistent with its classification as a SABA.
| Parameter | This compound (SABA) | Formoterol Fumarate (LABA) | Citation(s) |
| Classification | Short-Acting β2-Agonist | Long-Acting β2-Agonist | [1] |
| Onset of Action | < 5 minutes | ~2-3 minutes | [1][9] |
| Duration of Action | 4 - 6 hours | ~12 hours | [1][10] |
| Receptor Selectivity | β2-selective, but less so than Formoterol at higher doses | Highly β2-selective | [11][12] |
| Primary Use | As-needed rescue/reliever therapy | Long-term maintenance/controller therapy | [2] |
Clinical Efficacy: Bronchodilation
Both drugs are potent bronchodilators. Clinical studies measuring Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF) demonstrate significant improvements following administration. While both show comparable peak bronchodilator effects, the sustained efficacy of Formoterol over 12 hours makes it suitable for maintenance therapy and control of nocturnal symptoms.[1][10] Fenoterol, while effective, requires more frequent dosing for sustained bronchodilation.
| Study Outcome | This compound | Formoterol Fumarate | Citation(s) |
| Peak FEV1 Increase | Significant increase post-inhalation. A 400µg dose increased FEV1 by 48% in one study. | Significant increase post-inhalation, comparable to SABAs. | [8][13] |
| Sustained FEV1 | Effect diminishes significantly after 3-6 hours. | FEV1 remains significantly increased for up to 12 hours post-inhalation. | [10][13] |
| Nocturnal Symptom Control | Limited due to short duration of action. | Effective in reducing "morning dip" and controlling nocturnal symptoms due to 12-hour duration. | [1] |
| Use in COPD | Effective for symptom relief. | Effective for long-term maintenance treatment of bronchospasm in COPD. | [1][2] |
Safety and Side Effect Profile
The systemic side effects of beta-2 agonists are a critical consideration. These effects, including cardiovascular stimulation and metabolic changes, are generally dose-dependent.[1] Comparative studies have shown that Fenoterol tends to produce more pronounced cardiovascular and metabolic side effects than Formoterol at equipotent bronchodilator doses.
One key study directly compared the effects of repeated high doses of Fenoterol (400µg x 5), Formoterol (24µg x 5), and Salbutamol (400µg x 5) in healthy volunteers.[11][12]
| Parameter (Max Change from Baseline) | Fenoterol (Total 2000µg) | Formoterol (Total 120µg) | Salbutamol (Total 2000µg) | Citation(s) |
| Heart Rate (HR) | Significantly greater increase | Similar increase to Salbutamol | Significant increase | [11][12] |
| Corrected QT Interval (QTc) | Significantly greater increase | Similar increase to Salbutamol | Significant increase | [11][12] |
| Plasma Potassium (K+) | Similar maximum reduction to Formoterol | Similar maximum reduction to Fenoterol | Less reduction than Fenoterol or Formoterol | [11][12] |
| Overall Conclusion of Study | Greater cardiovascular effects than Formoterol or Salbutamol. | A more selective beta-2 agonist than Fenoterol, with cardiovascular effects similar to Salbutamol. | Less potent hypokalaemic effect than Fenoterol or Formoterol. | [11][12] |
Note: The doses used in this safety study were cumulative and higher than standard therapeutic doses to evaluate the drugs' safety profiles.
Experimental Protocols
The data presented above is derived from rigorous clinical trials. A common design for comparing bronchodilators is the randomized, double-blind, crossover study.
Detailed Methodology: Comparative Cardiovascular and Metabolic Effects Study[11][12]
-
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.
-
Participants: 12 healthy volunteers.
-
Interventions: On four separate study days, subjects received one of the following treatments:
-
Inhaled Formoterol (24 µg)
-
Inhaled Salbutamol (400 µg)
-
Inhaled Fenoterol (400 µg)
-
Inhaled Placebo
-
The designated drug was administered via inhaler at 30-minute intervals for a total of five doses.
-
-
Measurements: Cardiovascular and metabolic parameters were measured before drug administration, 10 minutes after each inhalation, and then at 30-minute intervals for 3 hours after the final dose.
-
Primary Endpoints: Heart rate (HR), corrected QT interval (QTc), diastolic blood pressure, and plasma potassium (K+).
-
Statistical Analysis: Data was analyzed to compare the maximum effect and area under the curve (AUC) for each parameter between the active treatments and placebo.
Summary and Conclusion
The comparative evidence clearly delineates the distinct therapeutic roles of Fenoterol and Formoterol. Formoterol's unique combination of rapid onset and long duration of action provides a significant advantage for maintenance therapy, offering both immediate symptom relief and prolonged bronchodilation.[1] Conversely, Fenoterol is a potent reliever, but its shorter duration and less favorable cardiovascular safety profile, particularly at higher doses, limit its role to on-demand use for acute symptoms.[11][12]
Research indicates that Formoterol is a more selective beta-2 agonist than Fenoterol.[11] This higher selectivity likely contributes to its improved safety profile concerning cardiovascular effects. For drug development professionals, the profile of Formoterol serves as a benchmark for developing novel long-acting bronchodilators that combine rapid onset with a favorable safety margin.
References
- 1. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol Monograph for Professionals - Drugs.com [drugs.com]
- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Time course and duration of bronchodilatation with formoterol dry powder in patients with stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Formoterol, a new long-acting selective beta 2-adrenergic receptor agonist: double-blind comparison with salbutamol and placebo in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Clinical comparison of fenoterol and albuterol administered by inhalation. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Fenoterol Hydrobromide's Bronchodilatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bronchodilatory performance of Fenoterol Hydrobromide against other commonly used bronchodilators. The information herein is supported by experimental data from various studies, offering a comprehensive overview for preclinical and clinical research in respiratory diseases.
Comparative Efficacy of Bronchodilators
The following table summarizes key performance indicators for this compound and its comparators, Salbutamol (B1663637) (a short-acting β2-agonist) and Ipratropium (B1672105) Bromide (a short-acting muscarinic antagonist). The data is collated from multiple in vivo and clinical studies to provide a comparative perspective.
| Parameter | This compound | Salbutamol | Ipratropium Bromide | Key Findings & Citations |
| Drug Class | Short-Acting β2-Adrenergic Agonist (SABA) | Short-Acting β2-Adrenergic Agonist (SABA) | Short-Acting Muscarinic Antagonist (SAMA) | Fenoterol and Salbutamol act on β2-adrenergic receptors, while Ipratropium Bromide blocks muscarinic receptors.[1] |
| Onset of Action | Rapid, with 75% of maximum response achieved within 5 minutes.[2] | Rapid, with significant bronchodilation within 5-20 minutes.[3] | Slower onset, with peak effect delayed for 1 to 2 hours.[2] | Fenoterol and Salbutamol demonstrate a more rapid onset of action compared to Ipratropium Bromide.[2] |
| Duration of Action | Approximately 4-6 hours.[4][5] | Approximately 4-6 hours.[3][6] | Approximately 6 hours.[7] | While both Fenoterol and Salbutamol have a similar duration of action, some studies suggest Fenoterol's effect may be slightly more prolonged.[4] A combination of Fenoterol and Ipratropium Bromide has been shown to have a longer duration of action than either drug alone.[1] |
| Potency (ED50) | ED50 (FEV1) = 132 µg (in humans).[8] At 15-60 minutes, the ED50 was in the range of 8-10 µg in children.[9] | Generally considered to have similar bronchodilator potency to Fenoterol on a microgram-equivalent basis.[10] | ED50 (FEV1) = 14 µg (in humans).[8] | Studies on the relative potency of Fenoterol and Salbutamol have shown no significant difference in their bronchodilator effects.[10] Ipratropium Bromide shows a lower ED50 for its effect on FEV1 in the cited study.[8] |
| Mechanism of Action | Stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation. | Stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation. | Blocks acetylcholine-induced bronchoconstriction by antagonizing muscarinic receptors. | Fenoterol and Salbutamol share a common mechanism, while Ipratropium Bromide acts on a different pathway. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vivo experimental protocols used to assess bronchodilatory effects.
Whole-Body Plethysmography in Guinea Pigs
This non-invasive method is used to measure airway responsiveness in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmograph consisting of a main chamber for the animal and a reference chamber. A pressure transducer detects pressure changes resulting from the animal's breathing.
-
Procedure:
-
Acclimatization: The guinea pig is placed in the plethysmograph chamber and allowed to acclimatize for a set period.
-
Baseline Measurement: Baseline respiratory parameters, such as specific airway resistance (sRaw) or Enhanced Pause (Penh), are recorded.[11]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via nebulization into the chamber.
-
Bronchoconstrictor Challenge: After a predetermined time, a bronchoconstricting agent (e.g., histamine (B1213489) or methacholine aerosol) is introduced into the chamber.[11]
-
Post-Challenge Measurement: Changes in respiratory parameters are continuously recorded to assess the protective effect of the test compound against the induced bronchoconstriction.
-
-
Data Analysis: The primary endpoint is often the concentration of the bronchoconstrictor required to produce a certain level of airway obstruction (e.g., PC100, the concentration causing a 100% increase in sRaw).[11] The efficacy of the bronchodilator is determined by its ability to increase this value.
Forced Oscillation Technique (FOT) in Mice
The FOT is a more detailed method to assess lung mechanics in anesthetized and tracheostomized animals.
-
Apparatus: A computer-controlled piston ventilator (e.g., flexiVent) that delivers small-amplitude oscillatory airflow to the lungs.
-
Procedure:
-
Anesthesia and Tracheostomy: The mouse is anesthetized, and a cannula is inserted into the trachea.
-
Mechanical Ventilation: The animal is connected to the ventilator and mechanically ventilated.
-
Baseline Measurement: Baseline measurements of respiratory system resistance (Rrs) and elastance (Ers) are obtained by applying a multi-frequency oscillatory waveform.[12]
-
Drug Administration: The test compound is administered, often via an in-line nebulizer connected to the ventilator circuit.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent is delivered through the nebulizer in increasing concentrations.[13][14]
-
Post-Challenge Measurement: Respiratory mechanics are measured after each dose of the bronchoconstrictor to generate a dose-response curve.
-
-
Data Analysis: The effectiveness of the bronchodilator is quantified by its ability to attenuate the increase in Rrs and Ers induced by the bronchoconstrictor.[13]
Conclusion
In vivo studies are indispensable for validating the efficacy and safety of bronchodilators. This compound is a potent and rapid-acting bronchodilator with a duration of action comparable to Salbutamol. Its mechanism of action via the β2-adrenergic signaling pathway is well-established. The experimental protocols described, such as whole-body plethysmography and the forced oscillation technique, provide robust methods for the preclinical assessment of novel and existing bronchodilator therapies. The choice of animal model and experimental technique should be carefully considered based on the specific research question and the translational relevance to human respiratory diseases.
References
- 1. A comparison of effects of inhaling a combined preparation of fenoterol with ipratropium bromide (Duovent) with those of fenoterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The short-term bronchodilator effects of fenoterol and ipratropium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fenoterol versus salbutamol nebulization in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the duration of action of fenoterol and salbutamol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipratropium bromide and fenoterol by aerosolized solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response relationship: fenoterol, ipratropium bromide and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response characteristics of nebulized fenoterol in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the relative airways and systemic potencies of inhaled fenoterol and salbutamol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of respiratory system mechanics in mice using the forced oscillation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Fenoterol Hydrobromide's receptor selectivity compared to other beta-2 agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Beta-2 Adrenergic Agonist Performance with Supporting Experimental Data
In the landscape of therapeutic interventions for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the selectivity of beta-2 adrenergic agonists for their target receptor over the beta-1 adrenergic receptor is a critical determinant of their clinical efficacy and safety profile. Off-target activation of beta-1 adrenergic receptors, predominantly found in cardiac tissue, can lead to undesirable side effects including tachycardia, palpitations, and arrhythmias. This guide provides a detailed comparison of the receptor selectivity of Fenoterol Hydrobromide against other commonly used beta-2 agonists, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Quantitative Comparison of Receptor Selectivity
The selectivity of a beta-2 agonist is a function of both its binding affinity (Ki) and its functional potency (EC50) at the beta-1 and beta-2 adrenergic receptors. A higher selectivity ratio (β1/β2) indicates a greater preference for the beta-2 receptor, which is therapeutically desirable. The following tables summarize the binding affinities and functional potencies of this compound in comparison to other prominent short-acting (SABA) and long-acting (LABA) beta-2 agonists.
Table 1: Beta-1 and Beta-2 Adrenergic Receptor Binding Affinities (pKi)
| Compound | Beta-1 pKi | Beta-2 pKi | Selectivity Ratio (β1 Ki / β2 Ki) |
| Fenoterol | 6.27 | 7.65 | ~24 |
| Salbutamol (B1663637) | 5.51 | 6.97 | ~29 |
| Terbutaline | 5.34 | 6.71 | ~23 |
| Formoterol | 6.25 ± 0.06 | 8.2 ± 0.09 | ~89 |
| Salmeterol (B1361061) | 5.7 ± 0.04 | 8.3 ± 0.04 | ~398 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values (pKi β2 - pKi β1) or directly from Ki values (Ki β1 / Ki β2). Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Beta-1 and Beta-2 Adrenergic Receptor Functional Potencies (pEC50)
| Compound | Beta-1 pEC50 | Beta-2 pEC50 | Selectivity Ratio (β1 EC50 / β2 EC50) |
| Fenoterol | 6.84 | 8.23 ± 0.09 | ~25 |
| Salbutamol | 5.86 | 6.95 ± 0.07 | ~12 |
| Terbutaline | 5.71 | 7.00 | ~19 |
| Formoterol | 7.37 | 9.61 ± 0.12 | ~174 |
| Isoprenaline (non-selective) | 8.03 | 8.58 ± 0.10 | ~0.3 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. The selectivity ratio is calculated from the antilog of the difference in pEC50 values (pEC50 β2 - pEC50 β1). Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
The activation of the beta-2 adrenergic receptor by an agonist initiates a well-defined signaling cascade, leading to bronchodilation.[1] The experimental workflows for determining receptor binding and functional potency are crucial for characterizing the pharmacological profile of these drugs.
Beta-2 Adrenergic Receptor Signaling Pathway.
The canonical signaling pathway for beta-2 adrenergic receptor activation involves the coupling of the receptor to a stimulatory G protein (Gs).[2][3] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[1][4]
Experimental Workflows for Receptor Analysis.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for critical evaluation and replication.
Radioligand Binding Assay (Competition Assay)
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as Fenoterol, by measuring its ability to displace a radiolabeled ligand from the beta-1 and beta-2 receptors.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1) stably expressing either the human beta-1 or beta-2 adrenergic receptor.[5] The protein concentration of the membrane preparation is quantified.[6]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled competitor drug (e.g., Fenoterol).[5]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[6]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Functional Assay (cAMP Accumulation Assay)
This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger, cAMP, following receptor activation.
-
Cell Culture: Cells stably expressing the human beta-1 or beta-2 adrenergic receptor (e.g., CHO cells) are seeded in 96-well plates and grown to confluency.[7]
-
Assay Protocol: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then incubated with increasing concentrations of the beta-2 agonist.[7]
-
Cell Lysis: After a defined incubation period (e.g., 30 minutes at 37°C), the reaction is stopped, and the cells are lysed to release the intracellular contents.[7]
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit or a bioluminescence-based assay.[7]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is determined by fitting the data to a sigmoidal curve using non-linear regression.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the In Vitro Potency of Fenoterol Hydrobromide and Terbutaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two prominent beta-2 adrenergic receptor agonists: Fenoterol Hydrobromide and Terbutaline (B1683087). The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Quantitative Comparison of In Vitro Potency
The in vitro potency of Fenoterol and Terbutaline is primarily determined by their binding affinity to the beta-2 adrenergic receptor (β2-AR) and their ability to elicit a functional response, such as the production of cyclic AMP (cAMP). The following table summarizes key quantitative data for these two compounds. It is important to note that the stereochemistry of Fenoterol significantly impacts its binding affinity. The (R,R')-isomer of Fenoterol is the most active.
| Parameter | This compound | Terbutaline | Reference(s) |
| Binding Affinity (Ki) | |||
| (R,R')-Fenoterol (HEK-β2-AR cells) | 350 nM | Not explicitly stated in the provided snippets, but implied to be lower than Fenoterol. | [1] |
| (R,R')-Fenoterol (active β2-AR conformer) | 4 nM | [2] | |
| (R,R')-Fenoterol (inactive β2-AR conformer) | 345 nM | [2] | |
| Fenoterol (β2 vs β1 selectivity) | Less selective | Not explicitly stated, but generally considered β2-selective. | [3] |
| Functional Potency (EC50/IC50) | |||
| (R,R')-Fenoterol (cardiomyocyte contractility) | 3 nM | [4] | |
| Terbutaline (β2-adrenergic receptor agonist activity) | IC50 of 53 nM | [5] | |
| Terbutaline (cAMP formation in HASM cells) | EC50 of 2.3 µM | [6] |
Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Signaling Pathway
Fenoterol and Terbutaline are both beta-2 adrenergic receptor agonists. Their mechanism of action involves the activation of the β2-AR, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to smooth muscle relaxation, the primary therapeutic effect in conditions like asthma. The binding of the agonist promotes the coupling of the receptor to a stimulatory G-protein (Gs). The activated Gs-protein, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][8][9] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[8][9] Some studies also suggest that β2-agonists can inhibit the ERK signaling pathway in a cAMP-dependent manner, which may contribute to their anti-inflammatory effects.[10]
Experimental Protocols
The in vitro potency of Fenoterol and Terbutaline is typically assessed using two main types of assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are designed to determine the binding affinity (Ki) of the compounds for the β2-AR. The general workflow is as follows:
-
Membrane Preparation: Membranes are prepared from cells expressing the β2-AR, such as HEK293 cells stably transfected with the β2-AR cDNA.[1]
-
Incubation: The cell membranes are incubated with a radiolabeled antagonist (e.g., [3H]CGP-12177) and varying concentrations of the unlabeled test compound (Fenoterol or Terbutaline).[1]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays measure the ability of the agonist to elicit a cellular response downstream of receptor binding. A common method is to measure the accumulation of cAMP.
-
Cell Culture: Cells expressing the β2-AR, such as human airway smooth muscle (HASM) cells or CHO-K1 cells transfected with the human β2-AR, are cultured.[6][11]
-
Incubation: The cells are incubated with varying concentrations of the agonist (Fenoterol or Terbutaline) for a specific period.
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Summary and Conclusion
Both this compound and Terbutaline are effective beta-2 adrenergic receptor agonists. Based on the available in vitro data, the (R,R')-stereoisomer of Fenoterol exhibits a higher binding affinity for the β2-AR compared to the IC50 value reported for Terbutaline.[1][2][5] The potency of Fenoterol is highly dependent on its stereochemistry.[1][4] Functional assay data also indicates high potency for Fenoterol.[4]
The choice between these two compounds in a research or drug development context may depend on the specific requirements of the study, including the desired potency, selectivity, and the specific cellular system being investigated. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting in vitro studies comparing these and other β2-agonists.
References
- 1. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fenoterol Hydrobromide: A Comparative Safety Analysis Against Other Sympathomimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of fenoterol hydrobromide against other commonly used sympathomimetic bronchodilators, including salbutamol (B1663637), terbutaline, and formoterol (B127741). The information is compiled from a comprehensive review of clinical and preclinical studies, with a focus on cardiovascular and systemic adverse effects. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of respiratory therapeutics.
Executive Summary
This compound is a potent short-acting β2-adrenergic agonist effective in providing rapid bronchodilation. However, its safety profile, particularly concerning cardiovascular effects, has been a subject of scrutiny and comparison with other sympathomimetics. Clinical evidence consistently indicates that fenoterol is associated with a greater incidence and magnitude of cardiovascular side effects, such as increased heart rate, QTc interval prolongation, and hypokalemia, when compared to equieffective bronchodilator doses of salbutamol and terbutaline.[1][2][3] The long-acting β2-agonist formoterol has also been shown to have a more favorable cardiovascular safety profile than fenoterol.[4][5] These differences are likely attributable to fenoterol's lower β2-receptor selectivity and its marketing at a higher relative dose compared to other β2-agonists.[1]
Comparative Safety Data
The following tables summarize quantitative data from comparative clinical trials, highlighting key safety parameters.
Table 1: Cardiovascular Effects of Inhaled Fenoterol vs. Salbutamol and Terbutaline
| Parameter | Fenoterol | Salbutamol | Terbutaline | Reference |
| Maximum Mean Increase in Heart Rate (bpm) | 29 (±24) | 8 (±9) | 8 (±14) | [1] |
| Mean Increase in QTc Interval (s) | 0.011 (±0.003) | 0.003 (±0.003) | - | [3][6] |
| Ventricular Premature Beats (No. of Patients) | 14 | 18 | - | [3][6] |
| Supraventricular Premature Beats (No. of Patients) | 17 | 17 | - | [3][6] |
Table 2: Metabolic and Systemic Effects of Inhaled Fenoterol vs. Salbutamol and Terbutaline
| Parameter | Fenoterol | Salbutamol | Terbutaline | Reference |
| Mean Decrease in Serum Potassium (mmol/L) | 0.76 (±0.62) | 0.46 (±0.32) | 0.52 (±0.39) | [1] |
| Mean Decrease in Serum Potassium (mmol/L) - High Dose Study | 0.23 (±0.04) | 0.06 (±0.03) | - | [3][6] |
| Tremor | More potent in inducing tremor than salbutamol | Less potent than fenoterol | - | [7] |
| Unpleasant Taste and Tremor | More common | Less common | - | [8] |
Table 3: Cardiovascular Effects of Inhaled Fenoterol vs. Formoterol and Salbutamol
| Parameter | Fenoterol | Formoterol | Salbutamol | Reference |
| Maximum Effect on Heart Rate | Significantly greater | Similar to salbutamol | Similar to formoterol | [4][5] |
| Maximum Effect on QTc Interval | Significantly greater | Similar to salbutamol | Similar to formoterol | [4][5] |
| Maximum Reduction in Plasma Potassium | Similar to formoterol | Similar to fenoterol | Less than fenoterol and formoterol | [4][5] |
Signaling Pathways and Receptor Selectivity
The therapeutic and adverse effects of sympathomimetic amines are mediated through their interaction with adrenergic receptors. β2-agonists primarily exert their bronchodilatory effects through the Gs-protein coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP) and smooth muscle relaxation. However, they can also activate the β-arrestin pathway, which is associated with receptor desensitization and potential adverse effects. The selectivity of a drug for the β2-receptor over the β1-receptor, which is predominantly found in the heart, is a critical determinant of its cardiovascular safety profile.
Fenoterol exhibits lower selectivity for the β2-adrenergic receptor compared to salbutamol, which may contribute to its more pronounced cardiac effects.[1] The diagram above illustrates the two main signaling pathways activated by β2-agonists. While the Gs-cAMP pathway is responsible for the desired bronchodilation, the β-arrestin pathway can lead to receptor desensitization and has been implicated in some of the adverse effects associated with chronic β2-agonist use.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative safety assessment of sympathomimetics.
Clinical Trial Protocol for Cardiovascular Safety Assessment
A representative experimental design to compare the cardiovascular safety of inhaled sympathomimetics is a randomized, double-blind, crossover study.
1. Study Population: Patients with stable, reversible airway obstruction (e.g., asthma) are recruited. Exclusion criteria typically include significant cardiovascular disease, electrolyte abnormalities, and use of medications that could interfere with the study drugs or assessments.
2. Study Design: A double-blind, placebo-controlled, crossover design is often employed to minimize bias and inter-individual variability. Each participant receives each of the study drugs (e.g., fenoterol, salbutamol) and a placebo in a randomized order, separated by a washout period.
3. Drug Administration: Drugs are administered via a standardized method, such as a metered-dose inhaler with a spacer, to ensure consistent delivery. Cumulative doses may be administered to assess dose-response relationships for both efficacy and adverse effects.
4. Safety Monitoring:
- Cardiovascular: Continuous 12-lead electrocardiogram (ECG) monitoring is performed to assess heart rate, rhythm, and the QTc interval. Ambulatory ECG (Holter) monitoring can be used to capture data during normal daily activities. Blood pressure is also monitored regularly.
- Metabolic: Serum potassium levels are measured at baseline and at specified intervals after drug administration to assess for hypokalemia.
- Systemic: Skeletal muscle tremor can be objectively quantified using an accelerometer.[9] Subjective side effects are recorded using standardized questionnaires.
5. Efficacy Assessment: Spirometry (measuring FEV1) is performed to determine the bronchodilator efficacy of the study drugs.
6. Statistical Analysis: Appropriate statistical methods are used to compare the changes in safety and efficacy parameters between the different treatment groups.
In Vitro Receptor Binding Assay for β-Adrenoceptor Selectivity
Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for specific receptor subtypes.
1. Materials:
- Cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors.
- A radiolabeled ligand that binds to β-receptors (e.g., [3H]dihydroalprenolol - DHA).
- The unlabeled test compound (e.g., fenoterol, salbutamol).
- A non-selective antagonist (e.g., propranolol) to determine non-specific binding.
2. Procedure:
- Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), membranes are incubated with increasing concentrations of the radioligand.
- Competition Binding: To determine the affinity (Ki) of the test compound, membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
3. Data Analysis: The data from competition binding assays are used to calculate the inhibitory constant (Ki) of the test compound for each receptor subtype. The ratio of the Ki values for the β1 and β2 receptors provides a measure of the compound's β2-selectivity.
Conclusion
The available evidence from clinical and preclinical studies indicates that this compound, while an effective bronchodilator, has a less favorable cardiovascular and systemic safety profile compared to other sympathomimetics like salbutamol, terbutaline, and formoterol. This is likely due to its lower β2-receptor selectivity and higher relative dosage. For researchers and drug development professionals, these findings underscore the importance of optimizing receptor selectivity and carefully considering the dose-response relationship for both efficacy and safety when developing new β2-adrenergic agonists. The experimental protocols outlined in this guide provide a framework for the robust preclinical and clinical evaluation of the safety profile of novel sympathomimetic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Cardiovascular safety of high doses of inhaled fenoterol and albuterol in acute severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of skeletal muscle tremor due to bronchodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of Fenoterol Hydrobromide and Ipratropium Bromide
A Comparative Study of Fenoterol Hydrobromide and Ipratropium (B1672105) Bromide
Introduction
This compound and ipratropium bromide are bronchodilators widely utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] this compound is a short-acting beta-2 adrenergic agonist (SABA) that provides rapid relief from bronchospasm by relaxing the airway smooth muscle.[1][3] Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that also promotes bronchodilation by blocking cholinergic pathways.[4] While both serve to open the airways, their distinct mechanisms of action, efficacy profiles, and potential side effects warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison supported by experimental data, detailed protocols, and visualizations of their molecular pathways.
Mechanism of Action
The divergent mechanisms of these two compounds form the basis of their differing clinical characteristics and their synergistic use in combination therapies.
This compound: Beta-2 Adrenergic Agonist
Fenoterol is a sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][5][6] This interaction initiates a cascade of intracellular events:
-
Receptor Binding: Fenoterol binds to the β2-adrenergic receptor.
-
Adenylate Cyclase Activation: The activated receptor stimulates the enzyme adenylate cyclase.[1][5]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6]
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][5]
-
Smooth Muscle Relaxation: PKA phosphorylates various target proteins, leading to the inactivation of myosin light-chain kinase and a decrease in intracellular calcium levels. This results in the relaxation of the bronchial smooth muscle, causing bronchodilation.[1]
-
Inhibition of Inflammatory Mediators: Elevated cAMP levels also inhibit the release of inflammatory mediators from mast cells.[5][6]
Ipratropium Bromide: Muscarinic Antagonist
Ipratropium bromide is an anticholinergic agent that acts as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[4][7][8] Its bronchodilatory effect is primarily achieved by blocking the action of acetylcholine in the airways.
-
Receptor Blockade: Acetylcholine, a neurotransmitter released from the vagus nerve, normally binds to muscarinic receptors on airway smooth muscle, causing contraction (bronchoconstriction).[7][8] Ipratropium competitively inhibits this binding.[2][7]
-
Inhibition of cGMP Production: The blockade of muscarinic receptors prevents the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), an intracellular messenger that mediates smooth muscle contraction.[4][8]
-
Smooth Muscle Relaxation: The resulting decrease in intracellular cGMP concentration leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[4]
Comparative Efficacy
Clinical studies have compared the efficacy of fenoterol, ipratropium, and their combination in patients with asthma and COPD, typically measuring outcomes such as Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC).
| Parameter | This compound | Ipratropium Bromide | Fenoterol + Ipratropium Combination | Reference |
| Drug Class | Short-Acting β2-Agonist (SABA) | Short-Acting Muscarinic Antagonist (SAMA) | SABA/SAMA Combination | [1] |
| Onset of Action | Rapid (within minutes) | Slower than Fenoterol (15-30 minutes) | Rapid onset | [9] |
| Duration of Action | 3-5 hours | 3-5 hours, sometimes longer than Fenoterol | More prolonged than either agent alone (up to 7 hours) | [9][10][11] |
| Peak Effect | Generally higher peak bronchodilator effect than anticholinergics | Lower peak effect compared to Fenoterol | Enhanced and more sustained peak effect | [12] |
| Primary Patient Population | Asthma (especially acute symptoms), COPD | COPD, Asthma | Asthma, COPD | [1][2][13] |
Table 1: Pharmacodynamic Comparison
Quantitative Data from Clinical Trials
The following table summarizes data from a study comparing fenoterol (200 µg), ipratropium (40 µg), and their combination in patients with chronic bronchitis and emphysema. The data represents the change in pulmonary function over 60 minutes post-administration via a metered-dose inhaler.
| Time Point | Parameter | Fenoterol (200 µg) | Ipratropium (40 µg) | Fenoterol + Ipratropium | Reference |
| 15 min | % Change FEV1 | Significant increase | Significant increase | Significant increase | [10] |
| 30 min | % Change FEV1 | Significant increase | Significant increase | Significant increase | [10] |
| 45 min | % Change FEV1 | Significant increase | Significant increase | Significant increase | [10] |
| 60 min | % Change FEV1 | Not significant | Not significant | Significant increase | [10] |
| 60 min | % Change MMFR | Not significant | Significant increase | Significant increase | [10] |
Table 2: Pulmonary Function Response in COPD Patients (Adapted from J Assoc Physicians India. 1991 Sep;39(9):680-2.[10])
Another study in patients with stable COPD found that the combination therapy resulted in a significantly better improvement in FEV1 and FVC compared to fenoterol alone, an effect that lasted up to six hours.[9] In patients with asthma, the combination has also been shown to produce a greater improvement in FEV1 compared to fenoterol alone.[14]
Comparative Safety and Side Effects
The side effect profiles of fenoterol and ipratropium are directly related to their mechanisms of action.
| Side Effect | This compound | Ipratropium Bromide | Comments | Reference |
| Systemic Effects | More common due to systemic absorption | Minimal, as it does not diffuse well into the blood | Combination may present side effects from both components. | [13] |
| Cardiovascular | Tachycardia, palpitations, increased pulse rate | Minimal cardiovascular effects | Fenoterol is the primary contributor to cardiovascular side effects. | [3][12] |
| Musculoskeletal | Tremor | None | Caused by Fenoterol. | [3][11] |
| Anticholinergic | None | Dry mouth, urinary retention (rare), constipation | Ipratropium is the source of these effects. | [8] |
| Ocular | None | Can precipitate narrow-angle glaucoma if sprayed in eyes | Caution is advised in susceptible patients. | [2] |
Table 3: Common Side Effects
In comparative studies, subjective side effects like tremor and palpitations were reported more frequently with fenoterol monotherapy than with ipratropium or the combination therapy.[13][15] The combination may offer a clinical advantage by allowing for a reduced dose of the beta-2 agonist, thereby minimizing its associated side effects.[16]
Experimental Protocols
Protocol: Comparative Assessment of Bronchodilator Efficacy
This protocol outlines a typical methodology for a randomized, double-blind, crossover study to compare the efficacy of inhaled Fenoterol, Ipratropium, and their combination.
-
Patient Selection:
-
Recruit patients diagnosed with stable asthma or COPD according to established guidelines (e.g., GOLD for COPD).[17]
-
Inclusion criteria: Age > 40, documented history of airway obstruction, demonstrated FEV1 reversibility of >12% and 200 mL after a SABA.[18]
-
Exclusion criteria: Respiratory tract infection or exacerbation within the last 4 weeks, hypersensitivity to either drug or atropine, narrow-angle glaucoma, significant cardiovascular disease.[2][17]
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Establish four study arms: Fenoterol alone, Ipratropium alone, Fenoterol/Ipratropium combination, and Placebo.
-
Each patient will undergo four treatment periods on four separate days, separated by a washout period of at least 48 hours.[9]
-
-
Procedure:
-
Baseline Measurement: On each study day, perform baseline pulmonary function tests (PFTs), including spirometry (FEV1, FVC), and record vital signs (heart rate, blood pressure).[10][17]
-
Drug Administration: Administer the assigned treatment (e.g., Fenoterol 200 µg, Ipratropium 40 µg, combination, or placebo) via a metered-dose inhaler (MDI) with a spacer.[10][18]
-
Post-Dose Monitoring: Measure FEV1, FVC, heart rate, and blood pressure at intervals of 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-inhalation.[9][10]
-
Adverse Event Monitoring: Actively monitor and record any subjective side effects (e.g., tremor, dry mouth, palpitations) reported by the patient throughout the monitoring period.[11]
-
-
Data Analysis:
-
The primary endpoint is the change in FEV1 from baseline at each time point.
-
Secondary endpoints include changes in FVC, peak expiratory flow rate (PEFR), heart rate, and the incidence of adverse effects.
-
Use appropriate statistical tests (e.g., ANOVA for repeated measures) to compare the treatment effects.
-
Conclusion
This compound and ipratropium bromide are effective bronchodilators that operate through distinct beta-adrenergic and anticholinergic pathways, respectively. Fenoterol offers a more rapid onset and a greater peak bronchodilator effect but is associated with more systemic and cardiovascular side effects.[12] Ipratropium has a slower onset but provides effective bronchodilation with minimal systemic side effects.[9]
Experimental data consistently demonstrates that the combination of fenoterol and ipratropium offers a synergistic effect, providing rapid, potent, and more sustained bronchodilation than either agent alone.[9][10][11] This combination therapy often allows for a superior clinical response, particularly in patients with COPD, and may present a better safety profile by enabling the use of lower, more effective doses of the beta-2 agonist component.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 8. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. The effects of inhaled ipratropium bromide, fenoterol and their combination in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of bronchodilatation produced by an anticholinergic (ipratropium bromide), a beta-2 adrenergic (fenoterol) and their combination in patients with chronic obstructive airway disease. An open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of effects of inhaling a combined preparation of fenoterol with ipratropium bromide (Duovent) with those of fenoterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative dose-response study of three anticholinergic agents and fenoterol using a metered dose inhaler in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of fenoterol, ipratropium bromide, and their combination in patients with asthma or chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of ipratropium solution, fenoterol solution, and their combination administered by nebulizer and face mask to children with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. karger.com [karger.com]
- 17. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of bronchodilator responsiveness to salbutamol or ipratropium using different criteria in treatment-naïve patients with asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fenoterol Hydrobromide Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the enantiomers of Fenoterol Hydrobromide. The following sections detail the pharmacodynamic and pharmacokinetic differences, supported by experimental data, to inform future research and development.
Fenoterol, a potent β2-adrenergic receptor (β2-AR) agonist, is clinically available as a racemic mixture of its (R,R')- and (S,S')-enantiomers.[1] However, extensive research has demonstrated significant stereoselectivity in its biological activity, with the (R,R')-enantiomer being the primary contributor to its therapeutic effects. This guide synthesizes findings from multiple studies to provide a comprehensive comparison of the fenoterol enantiomers.
Pharmacodynamic Comparison: Receptor Binding and Functional Efficacy
The differential effects of fenoterol enantiomers are most pronounced at the level of the β2-adrenergic receptor. The (R,R')-enantiomer consistently demonstrates significantly higher binding affinity and functional potency compared to the (S,S')-enantiomer.
Table 1: Comparison of Binding Affinities (Ki) of Fenoterol Enantiomers for the β2-Adrenergic Receptor
| Enantiomer | Test System | Ki Value (nM) | Reference |
| (R,R')-Fenoterol | HEK-β2-AR cell membranes | 350 | [2] |
| (S,S')-Fenoterol | HEK-β2-AR cell membranes | 27,800 | [2] |
| (R,R')-Fenoterol | Rat Erythrocytes | 2,880 | [2] |
| (S,S')-Fenoterol | Rat Erythrocytes | No measurable specific binding | [2] |
| (R,R')-Fenoterol | HEK-293 cell membranes expressing human β2-AR | 460 ± 55 | [3] |
| (S,S')-Fenoterol | HEK-293 cell membranes expressing human β2-AR | 109,000 ± 10,400 | [3] |
Table 2: Comparison of Functional Efficacy (EC50) of Fenoterol Enantiomers
| Enantiomer | Assay | EC50 Value | Reference |
| (R,R')-Fenoterol | cAMP Accumulation (HEK-β2-AR cells) | Submicromolar | [4] |
| (R,S')-Fenoterol | cAMP Accumulation (HEK-β2-AR cells) | Submicromolar | [4] |
| (R,R')-Fenoterol | Cardiomyocyte Contractility | Submicromolar | [4] |
| (R,R')-Fenoterol | Cardiomyocyte Contractility | Reduced EC50 from -7.0 ± 0.270 to -7.1 ± 0.2 log[M] | [3] |
| (S,S')-Fenoterol | Cardiomyocyte Contractility | No significant effect | [3] |
The data clearly indicates that the (R,R')-enantiomer is the eutomer, possessing significantly higher affinity and efficacy for the β2-AR. Molecular dynamics simulations suggest that the stereochemistry of the β-hydroxyl group is crucial for the interaction with key residues like Asp113 and Asn312 in the receptor's binding pocket.[5] The binding of the (R,x')-isomers is primarily entropy-driven, whereas the binding of the (S,x')-isomers is almost entirely enthalpy-controlled.[2][6][7]
Signaling Pathways
The activation of the β2-AR by fenoterol enantiomers primarily follows the canonical Gs-protein signaling cascade. The binding of an agonist like (R,R')-fenoterol induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).[2][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation.[9] Interestingly, evidence suggests that different stereoisomers may induce different receptor conformations, potentially leading to biased signaling, where the receptor preferentially couples to certain G-proteins (e.g., Gs over Gi).[2]
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Pharmacokinetic Profile
While detailed pharmacokinetic studies comparing the individual enantiomers are less abundant in the readily available literature, stereoselectivity in pharmacokinetics is a known phenomenon for many chiral drugs.[10] The overall pharmacokinetics of racemic fenoterol show that it is metabolized primarily through sulfation.[11] After oral administration, it undergoes a significant first-pass effect, resulting in low bioavailability.[11] Inhaled administration localizes the drug to the lungs, minimizing systemic exposure and side effects.[9][12]
In Vivo Studies and Clinical Implications
Animal studies have highlighted the importance of using the racemic mixture for certain therapeutic effects. In a rat model of post-myocardial infarction dilated cardiomyopathy, racemic fenoterol showed beneficial effects in attenuating left ventricular remodeling and functional decline.[1][13] Surprisingly, treatment with either the (R,R')- or (S,S')-enantiomer alone was found to be ineffective in this model, suggesting a potential synergistic or modulatory role of the (S,S')-enantiomer in this specific context.[1][13]
However, for its primary use as a bronchodilator, the superior activity of the (R,R')-enantiomer is the key therapeutic driver. The (S,S')-enantiomer, being largely inactive at the β2-AR, may contribute to off-target effects or metabolic load.
Adverse Effects
Common side effects of fenoterol are extensions of its β-adrenergic activity and include tremors, nervousness, and headache.[14][15][16] Cardiovascular effects such as palpitations and tachycardia can also occur, particularly at higher doses, due to some stimulation of β1-adrenergic receptors.[15][17] While a direct comparison of the adverse effect profiles of the individual enantiomers is not extensively detailed, it is plausible that the (S,S')-enantiomer could contribute to some off-target effects not mediated by the β2-AR.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for comparing fenoterol enantiomers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the fenoterol enantiomers to the β2-adrenergic receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., HEK-293 cells).[2][3]
-
Incubation: A constant concentration of a radiolabeled ligand that binds to the β2-AR (e.g., [3H]CGP-12177) is incubated with the cell membranes.[2][5]
-
Competition: Increasing concentrations of the unlabeled fenoterol enantiomers ((R,R')- or (S,S')-fenoterol) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of the fenoterol enantiomers to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.
-
Cell Culture: Cells expressing the β2-AR (e.g., HEK-β2-AR cells) are cultured in appropriate media.[2]
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of the fenoterol enantiomers for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a similar detection method.[18]
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined.
Figure 2: General Experimental Workflow.
Conclusion
The enantiomers of this compound exhibit marked differences in their interaction with the β2-adrenergic receptor and subsequent biological activity. The (R,R')-enantiomer is the eutomer, demonstrating significantly higher binding affinity and functional efficacy. While the racemic mixture is clinically used, understanding the distinct properties of each enantiomer is crucial for the development of more selective and potentially safer therapeutics. Further research into the specific pharmacokinetic profiles of the individual enantiomers and the potential for synergistic or modulatory interactions is warranted.
References
- 1. Fenoterol Enantiomers do not Possess Beneficial Therapeutic Properties of Their Racemic Mixture in the Rat Model of Post Myocardial Infarction Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Comparative molecular field analysis of the binding of the stereoisomers of fenoterol and fenoterol derivatives to the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 7. The effect of stereochemistry on the thermodynamic characteristics of the binding of fenoterol stereoisomers to the β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of beta2-sympathomimetics at the example of fenoterol and conclusion for the administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenoterol enantiomers do not possess beneficial therapeutic properties of their racemic mixture in the rat model of post myocardial infarction dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. What are the side effects of this compound? [synapse.patsnap.com]
- 17. biomedicus.gr [biomedicus.gr]
- 18. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Fenoterol Hydrobromide Research: A Guide to Available Data and the Call for Reproducibility Studies
A comprehensive review of published literature reveals a critical gap in the understanding of Fenoterol Hydrobromide research: a lack of inter-laboratory studies dedicated to assessing the reproducibility of experimental findings. While numerous studies have established validated analytical methods and investigated the clinical efficacy of this compound, these have predominantly been conducted within single laboratories or as multi-center clinical trials focused on patient outcomes rather than the consistency of laboratory-based measurements. Consequently, a direct comparison of findings across different laboratories—a cornerstone of scientific robustness—cannot be compiled from the existing body of research.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a clear overview of the currently available data, primarily focusing on single-laboratory validation of analytical methods for this compound. It also outlines a proposed workflow for a cross-laboratory study, highlighting the necessary steps to establish the reproducibility of findings in the future.
Understanding the Current Data: A Focus on Single-Laboratory Validation
The majority of published non-clinical research on this compound centers on the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), for its quantification in pharmaceutical formulations. These studies meticulously detail the precision, accuracy, and linearity of their methods within a single laboratory.
Below is a summary of representative data from a single-laboratory validation study for an HPLC method used to determine the concentration of this compound.
Table 1: Single-Laboratory Precision and Accuracy of an HPLC Method for this compound Quantification
| Parameter | Within-Day Variability (n=10) | Between-Day Variability (n=10) | Accuracy (Recovery) |
| Relative Standard Deviation (RSD) | ≤2.0%[1] | ≤2.0%[1] | 99.53% (mean)[1] |
This table summarizes the typical precision and accuracy reported in a single-laboratory setting. The low Relative Standard Deviation (RSD) for within-day and between-day measurements indicates high precision of the method within that specific lab. The high accuracy, demonstrated by the mean recovery percentage, shows that the method can accurately quantify a known amount of this compound.
Experimental Protocol: A Validated HPLC Method for this compound
The following is a detailed experimental protocol for a validated HPLC method for the quantification of this compound, as described in a representative study.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (150 mm x 3.9 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 using formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 276 nm.[1]
2. Preparation of Standard Solutions:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount of the reference standard in the mobile phase.
-
A series of standard solutions at different concentrations (e.g., ranging from 0.025 to 0.15 mg/mL) are prepared by diluting the stock solution with the mobile phase.[1]
3. Sample Preparation:
-
For pharmaceutical formulations, a quantity of the product equivalent to a known amount of this compound is dissolved in the mobile phase to achieve a concentration within the range of the standard solutions.
4. Method Validation Procedures:
-
Linearity: The linearity of the method is assessed by analyzing the series of standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity.[1]
-
Precision:
-
Intra-day precision (repeatability): The same sample is analyzed multiple times on the same day.
-
Inter-day precision (intermediate precision): The same sample is analyzed on different days.
-
Precision is expressed as the Relative Standard Deviation (RSD) of the measurements.[1]
-
-
Accuracy: The accuracy is determined by the recovery method, where a known amount of this compound standard is added to a sample, and the percentage of the added standard that is measured is calculated.[1]
A Call for Collaborative Studies: A Proposed Workflow for Assessing Inter-Laboratory Reproducibility
To address the current gap in knowledge, dedicated inter-laboratory (or "round-robin") studies are essential. Such studies would involve multiple laboratories following a standardized protocol to analyze identical samples of this compound. The results would then be statistically compared to determine the level of reproducibility.
The following diagram illustrates a logical workflow for a collaborative study to assess the reproducibility of this compound findings.
References
A Comparative Guide to the Effects of Fenoterol Hydrobromide in Different Animal Species
For researchers, scientists, and drug development professionals, understanding the comparative pharmacology of bronchodilators across various animal models is crucial for preclinical assessment and translational research. This guide provides an objective comparison of Fenoterol Hydrobromide's performance against other alternatives, supported by experimental data, with a focus on its effects in different animal species.
Mechanism of Action: A Beta-2 Adrenergic Agonist
This compound is a potent beta-2 adrenergic agonist. Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles in the lungs. This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.
The binding of Fenoterol to the beta-2 adrenergic receptor activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Comparative Effects on Respiratory Function
Studies in various animal models have demonstrated the potent bronchodilatory effects of this compound. Guinea pigs and dogs are commonly used species for evaluating respiratory pharmacology.
Guinea Pig Models
In guinea pigs, Fenoterol has been shown to effectively inhibit bronchospasm induced by various constrictor agents. When administered as a metered aerosol, Fenoterol demonstrated a significant bronchospasmolytic effect.
| Drug | Animal Model | Route of Administration | Key Findings | Reference |
| This compound | Guinea Pig | Metered Aerosol | Demonstrated significant bronchospasmolytic effects. | |
| Fenoterol + Ipratropium (B1672105) Bromide | Guinea Pig | Metered Aerosol | Additive effect on bronchospasmolysis. |
Experimental Protocol: Bronchospasmolysis in Guinea Pigs
A common experimental workflow to assess bronchospasmolytic activity in guinea pigs involves inducing bronchoconstriction and then measuring the protective effect of the test compound.
Dog Models
In dogs, both intravenous and aerosol administration of Fenoterol have been investigated. Studies have shown its effectiveness in reversing bronchoconstriction. When compared to other bronchodilators, the combination of Fenoterol with Ipratropium Bromide also shows additive effects.
Comparative Effects on the Cardiovascular System
A critical aspect of preclinical evaluation is the assessment of cardiovascular side effects. Beta-2 adrenergic agonists can sometimes exhibit off-target effects on beta-1 adrenergic receptors in the heart, leading to cardiovascular stimulation.
Dog Models
In dogs, Fenoterol administered as a metered aerosol showed slight cardiovascular side-effects. However, when combined with ipratropium bromide, these effects were reduced to an insignificant level. In contrast, when the combination was administered parenterally, the cardiovascular side-effects of Fenoterol were still present. Ipratropium bromide alone had no effect on the cardiovascular system in dogs.
| Drug | Animal Model | Route of Administration | Cardiovascular Effects | Reference |
| This compound | Dog | Metered Aerosol | Slight cardiovascular side-effects. | |
| Fenoterol + Ipratropium Bromide | Dog | Metered Aerosol | Cardiovascular side-effects reduced to an insignificant level. | |
| Fenoterol + Ipratropium Bromide | Dog | Intravenous Injection | Cardiovascular side-effects of Fenoterol were still present. | |
| Ipratropium Bromide | Dog | Metered Aerosol / Intravenous Injection | No effect on the cardiovascular system. |
Pharmacokinetic Comparisons
Pharmacokinetic studies have been conducted in rats and dogs to understand the absorption, distribution, metabolism, and excretion of Fenoterol. These studies are essential for dose selection and for predicting the drug's behavior in humans. Comparative pharmacokinetic data for this compound has been established in rats, dogs, and humans.
Conclusion
This compound is a potent bronchodilator with a well-established mechanism of action. Preclinical studies in animal models, primarily guinea pigs and dogs, have confirmed its efficacy in reversing bronchoconstriction. When compared with or combined with other bronchodilators like ipratropium bromide, it demonstrates at least additive effects. Cardiovascular side-effects, a common concern with beta-2 agonists, appear to be minimal with aerosol administration in dogs, especially when combined with an anticholinergic agent. This comparative guide highlights the importance of multi-species evaluation and detailed experimental protocols in the preclinical assessment of respiratory drugs. The provided data and workflows serve as a valuable resource for researchers in the field of drug development.
A Comparative Guide to Analytical Methods for the Simultaneous Determination of Fenoterol and Other Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of Fenoterol with other commonly co-administered bronchodilators, including Ipratropium (B1672105) bromide, Salbutamol (B1663637), and Budesonide. The information presented is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, considering factors such as sensitivity, speed, and the specific combination of analytes.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prevalent techniques for the simultaneous analysis of Fenoterol and other bronchodilators. The choice between these methods often depends on the required sample throughput, sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize the key validation parameters for various published methods, allowing for a direct comparison of their performance.
Table 1: HPLC Methods for Simultaneous Determination of Fenoterol and Other Bronchodilators
| Analyte Combination | Method | Linearity Range (µg/mL) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Fenoterol HBr & Ipratropium Bromide | HPLC-DAD[1][2] | Fenoterol: 5.0–200.0Ipratropium: 5.0–200.0 | - | - | - |
| Fenoterol HBr, Ipratropium Bromide, Salbutamol Sulphate & Terbutaline (B1683087) Sulphate | RP-HPLC[3][4] | Fenoterol: 27.8–500.0Ipratropium: 20.8–250.0Salbutamol: 34.7–2500.0Terbutaline: 69.5–2500.0 | Intra-day: 3.5–3.9Inter-day: 4.5–5.2 | - | - |
| Formoterol & Budesonide | HPLC-UV | - | Intra-day: 0.75 (Formoterol), 1.11 (Budesonide) | Formoterol: 0.003Budesonide: 0.03 | Formoterol: 0.01Budesonide: 0.12 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data not available is represented by "-".
Table 2: HPTLC Method for Simultaneous Determination of Fenoterol and Ipratropium Bromide
| Analyte Combination | Method | Linearity Range (µ g/band ) | Precision (%RSD) | LOD (µ g/band ) | LOQ (µ g/band ) |
| Fenoterol HBr & Ipratropium Bromide | HPTLC-Densitometry[1][2] | Fenoterol: 0.50–12.0Ipratropium: 0.50–15.0 | - | - | - |
Data not available is represented by "-".
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: HPLC-DAD for Simultaneous Determination of Fenoterol and Ipratropium Bromide[1][2]
This method is suitable for the quality control of pharmaceutical formulations containing Fenoterol hydrobromide and Ipratropium bromide.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).
-
Column: Zorbax SB C18 (150 × 4.6 mm, 5 µm).[1]
2. Chromatographic Conditions:
-
Mobile Phase: 10.0 mM potassium dihydrogen orthophosphate (pH 5.0 ± 0.1, adjusted with o-phosphoric acid) and methanol (B129727) (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 220.0 nm.[1]
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Prepare stock solutions of this compound and Ipratropium bromide in the mobile phase.
-
Prepare working standard solutions by appropriate dilution of the stock solutions to fall within the linearity range (5.0–200.0 µg/mL for both drugs).[1]
4. Sample Preparation:
-
For metered-dose inhalers, discharge a specific number of actuations into a volumetric flask containing the mobile phase.
-
Sonicate to dissolve and dilute to the mark with the mobile phase to achieve a concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Quantify the analytes by comparing the peak areas of the sample with those of the standards.
Method 2: RP-HPLC for Simultaneous Determination of Fenoterol, Ipratropium Bromide, Salbutamol, and Terbutaline[3][4]
This reversed-phase ion-pair HPLC assay is designed for the simultaneous determination of four bronchodilators in nebulizer solutions.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detection.
-
Column: Nova-Pak C18, 4 µm, 10 cm x 8 mm i.d. Radial-pak cartridge.[3]
2. Chromatographic Conditions:
-
Mobile Phase: Ternary gradient analysis (details of the gradient program are not specified in the provided information).
-
Flow Rate: Not specified.
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Standard Solution Preparation:
-
Prepare standard solutions of Ipratropium bromide, this compound, Salbutamol sulphate, and Terbutaline sulphate in appropriate concentrations.
-
The established linear ranges are: Ipratropium bromide 20.8-250.0 µg/mL, this compound 27.8-500.0 µg/mL, Salbutamol sulphate 34.7-2500.0 µg/mL, and Terbutaline sulphate 69.5-2500.0 µg/mL.[3]
4. Sample Preparation:
-
Dilute the nebulizer solution with an appropriate solvent to bring the concentration of the analytes within their respective linear ranges.
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify and quantify the analytes based on their retention times and peak areas relative to the standards.
Method 3: HPTLC-Densitometry for Simultaneous Determination of Fenoterol and Ipratropium Bromide[1][2]
This HPTLC method offers a simpler and faster alternative to HPLC for the simultaneous quantification of Fenoterol and Ipratropium.
1. Instrumentation:
-
HPTLC system with a densitometric scanner.
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254).
2. Chromatographic Conditions:
-
Developing System (Mobile Phase): Ethyl acetate (B1210297) - ethanol (B145695) - acetic acid (5.0:5.0:0.1, by volume).[1]
-
Development Mode: Linear ascending development.
-
Saturation Time: 30 minutes.
-
Detection Wavelength: 220.0 nm.[1]
3. Standard Solution Preparation:
-
Prepare stock solutions of this compound and Ipratropium bromide.
-
Apply different volumes of the stock solutions to the HPTLC plate to obtain a calibration curve in the range of 0.50–12.0 µ g/band for Fenoterol and 0.50–15.0 µ g/band for Ipratropium.[1]
4. Sample Preparation:
-
Extract the analytes from the pharmaceutical formulation using a suitable solvent.
-
Apply the sample extract to the HPTLC plate alongside the standards.
5. Analysis:
-
Develop the plate in the developing chamber.
-
After development, dry the plate and scan it using a densitometer at 220.0 nm.
-
Quantify the analytes by comparing the peak areas of the sample spots with the calibration curve of the standards.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-DAD analysis of Fenoterol and Ipratropium.
Caption: Workflow for RP-HPLC analysis of four bronchodilators.
Caption: Workflow for HPTLC-Densitometry analysis.
References
- 1. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoterol Hydrobromide Formulations: Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of different Fenoterol Hydrobromide formulations. This compound, a potent beta-2 adrenergic agonist, is utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its clinical efficacy and systemic exposure are highly dependent on the route of administration and formulation. This document summarizes key pharmacokinetic parameters from various studies to aid in research and development.
Executive Summary of Pharmacokinetic Data
The systemic bioavailability and pharmacokinetic profile of this compound vary significantly across different formulations. Oral administration results in very low bioavailability due to extensive first-pass metabolism. Inhaled formulations offer a more direct route to the lungs, leading to higher local concentrations and greater systemic availability compared to oral routes, though a substantial portion of the inhaled dose is typically swallowed. Intravenous administration provides complete bioavailability and serves as a reference for determining the absolute bioavailability of other formulations.
The following table summarizes key pharmacokinetic parameters for various this compound formulations, compiled from multiple sources. It is important to note that these values are not from a single head-to-head study and should be interpreted with caution.
| Formulation (Route) | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | AUC (Area Under the Curve) | Absolute Bioavailability | Species |
| Intravenous Infusion | 0.5-2.0 µ g/min for 3h | Dose-dependent | End of infusion | Dose-dependent | 100% | Human |
| Oral (Immediate-Release Tablet) | - | Low | - | Low | ~1.5-2% | Human |
| Oral (Extended-Release Tablet) | 7.5 mg | - | - | - | - | Beagle Dog |
| Inhaled (Metered-Dose Inhaler) | - | ~20% of IV for same bronchodilation | - | - | ~7% (total systemic) | Human |
Data compiled from multiple studies. Direct comparative values from a single study are not available in the public domain.
Detailed Experimental Methodologies
The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are representative methodologies for key experiments.
Human Pharmacokinetic Study Protocol (Representative)
A typical pharmacokinetic study for this compound would involve a crossover design to minimize inter-subject variability.
-
Subjects: Healthy adult volunteers or patients with stable asthma are commonly recruited.[2] Key inclusion criteria often include non-smoker status and normal baseline pulmonary function.
-
Study Design: A randomized, open-label, crossover study design is frequently employed. A sufficient washout period (e.g., one week) is maintained between each treatment phase.
-
Drug Administration:
-
Intravenous: Administered as a constant rate infusion over a specified period (e.g., 3 hours).[3]
-
Oral: Administered as a tablet or solution with a standardized volume of water after an overnight fast.
-
Inhaled: Administered via a metered-dose inhaler (MDI) or other inhalation device. Standardized inhalation techniques are crucial to reduce variability.[2]
-
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of fenoterol are determined using a validated analytical method, such as LC-MS/MS.[4][5] Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Bioanalytical Method: LC-MS/MS for Fenoterol in Human Plasma
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying fenoterol in plasma.[4]
-
Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate fenoterol and remove interfering substances.[5]
-
Chromatography: Separation is achieved on a C18 or HILIC analytical column with a suitable mobile phase gradient.[5][6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for fenoterol and an internal standard are monitored for quantification.
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. A lower limit of quantitation in the low pg/mL range is achievable.[4]
Visualizing Key Pathways and Processes
This compound Signaling Pathway
Fenoterol acts as a beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.[1][7]
References
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Orally Inhaled Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Fenoterol Hydrobromide Delivery: A Comparative Analysis of MDI and Nebulizer Efficacy
For researchers and drug development professionals navigating the landscape of bronchodilator delivery systems, the choice between a Metered-Dose Inhaler (MDI) and a nebulizer for administering Fenoterol Hydrobromide is a critical one. This guide provides an objective comparison of the efficacy of these two delivery methods, supported by available experimental data and detailed methodologies.
Executive Summary
Both Metered-Dose Inhalers and nebulizers are effective in delivering this compound for bronchodilation. The choice of delivery system may depend on the clinical setting, patient population, and desired therapeutic outcome. While direct head-to-head comparisons with extensive quantitative data are limited in recent literature, existing studies and comparisons with other beta-agonists suggest that MDIs, when used correctly, can offer comparable efficacy to nebulizers with a potential for a better safety profile regarding systemic side effects. Nebulizers may offer an advantage in acute, severe exacerbations where patient coordination is a limiting factor.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize key efficacy and safety parameters from studies comparing different delivery methods for fenoterol and other beta-agonists. It is important to note that direct comparisons of fenoterol MDI and nebulizer with comprehensive data are scarce.
| Efficacy Parameter | Metered-Dose Inhaler (MDI) | Nebulizer | Key Findings & Citations |
| Forced Expiratory Volume in 1 second (FEV1) | Similar dose-dependent increases compared to other inhaler types.[1] | A 0.5 mg dose delivered by nebulizer was found to be equally effective in bronchodilator potency as a 0.4 mg dose from an MDI.[2] In some pediatric cases, a second dose by nebulizer after an initial MDI dose produced maximum potential bronchodilation.[3] | |
| Peak Expiratory Flow (PEF) | No significant difference observed when comparing different MDI formulations.[4] | Data from direct fenoterol MDI vs. nebulizer comparison is limited. | |
| Onset of Action | Clinically significant improvements in FEV1 observed in approximately 10 minutes with a fenoterol/ipratropium combination MDI. | Similar onset of action to MDI in studies of other beta-agonists. |
| Safety Parameter | Metered-Dose Inhaler (MDI) | Nebulizer | Key Findings & Citations |
| Heart Rate | A dose-dependent increase is observed.[1] Studies on other beta-agonists suggest a smaller increase in heart rate with MDI compared to nebulizers. | Nebulized fenoterol has been shown to cause significant cardiovascular effects, including increased heart rate.[5] | |
| Tremor | Less tremor response was observed with a dry powder inhaler compared to an MDI, suggesting formulation can influence this side effect.[1][6] | Generally, higher systemic absorption with nebulization can lead to more pronounced tremors. | |
| Hypokalemia (Low Potassium Levels) | Less of a decrease in plasma potassium was seen with a dry powder inhaler compared to an MDI.[1][6] | Nebulized fenoterol can lead to a significant fall in plasma potassium.[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols derived from comparative studies of bronchodilator delivery systems.
Protocol 1: Comparison of Nebulized Fenoterol and Metered-Dose Aerosol in Children with Asthma
-
Study Design: A comparative study.[3]
-
Patient Population: 14 children, aged 7 to 17 years, with moderately severe asthma.[3]
-
Intervention:
-
Outcome Measures: The initial bronchodilator response was assessed. The study also evaluated the effect of a second dose administered by the alternate delivery device.[3]
Protocol 2: Dose-Response Comparison of Nebulized Fenoterol and MDI
-
Study Design: A double-blind, cross-over clinical trial.[2]
-
Patient Population: 16 patients with reversible airway obstruction.[2]
-
Intervention:
-
Outcome Measures:
-
Measurement Schedule: Measurements were taken at baseline and for five to eight hours post-administration.[2]
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound leading to bronchodilation.
Comparative Experimental Workflow: MDI vs. Nebulizer Trial
Caption: Workflow for a clinical trial comparing Fenoterol MDI and nebulizer.
References
- 1. Studies on the bronchodilator, tremorogenic, cardiovascular and hypokalaemic effects of fenoterol dry powder in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebulised fenoterol compared with metered aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchodilator, cardiovascular, and hypokalaemic effects of fenoterol, salbutamol, and terbutaline in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nebulized fenoterol causes greater cardiovascular and hypokalaemic effects than equivalent bronchodilator doses of salbutamol in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Trial Comparing Metered Dose Inhalers and Breath Actuated Nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fenoterol Hydrobromide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Fenoterol Hydrobromide, a sympathomimetic amine, requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.[1][2] When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other hazardous chemicals, must not involve drain or trash disposal.[3][4] The following steps outline the recommended procedure for its safe removal from the laboratory:
-
Waste Identification and Segregation:
-
Unused or expired this compound should be treated as hazardous chemical waste.[1][5]
-
Do not mix this compound with other chemical waste unless compatibility has been verified.[6] It is incompatible with strong oxidizing agents.[2]
-
Contaminated materials, such as gloves, absorbent paper, and empty containers, should also be disposed of as hazardous waste.[7]
-
-
Containerization and Labeling:
-
Place the waste in a designated, leak-proof, and sealable container.[7] Plastic containers are often preferred for chemical waste.[3]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.[1] Do not use chemical abbreviations or formulas.[3]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][8]
-
All waste must be handled in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Quantitative Data from Safety Data Sheets
While specific quantitative limits for disposal are determined by local regulations and the capacity of the disposal facility, the following toxicological data from the Safety Data Sheet for this compound underscores the importance of proper handling and disposal.
| Data Point | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | 1,600 mg/kg | Rat | Oral |
This data indicates that this compound is harmful if swallowed.[2][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. The EPA's RCRA governs the management of hazardous wastes from generation to disposal.[9][11] In some cases, if the substance is a controlled substance, the Drug Enforcement Administration (DEA) regulations for destruction to render it "non-retrievable" would also apply. It is crucial to be aware of and adhere to both federal and any more stringent state-level regulations.[9]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. wattbarind.com [wattbarind.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
